molecular formula C10H8BrNO B3322165 8-bromo-6-methylquinolin-2(1h)-one CAS No. 142219-59-8

8-bromo-6-methylquinolin-2(1h)-one

Cat. No.: B3322165
CAS No.: 142219-59-8
M. Wt: 238.08 g/mol
InChI Key: GXOZMOZRUUYEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-6-methylquinolin-2(1h)-one is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOZMOZRUUYEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 8-bromo-6-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogs to provide a broader context for its potential characteristics and reactivity.

Core Chemical Properties

This compound is a brominated derivative of 6-methylquinolin-2(1H)-one. The presence of the bromine atom and the methyl group on the quinolinone scaffold is expected to influence its electronic properties, solubility, and biological activity.

Physicochemical Data

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information. For comparative purposes, a table with data for the related compound, 8-bromo-6-methylquinoline, is also provided.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 142219-59-8[1][2]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [3]
Purity 98%[2]
SMILES O=C1NC2=C(C=C(C)C=C2Br)C=C1[2]

Table 2: Physicochemical Properties of 8-bromo-6-methylquinoline (for comparison)

PropertyValueSource
CAS Number 84839-95-2[4]
Molecular Formula C₁₀H₈BrN[5]
Molecular Weight 222.08 g/mol [5]
Melting Point 165–169°C (hydrochloride form)[4]
Solubility Soluble in water and polar organic solvents (hydrochloride form)[4]

Spectral Data

¹H NMR (CDCl₃, 400 MHz) of 8-bromo-2-methylquinoline: δ: 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H)[6].

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the available literature, the synthesis of the parent compound, 8-bromoquinolin-2(1H)-one, provides a relevant and illustrative experimental methodology.

Representative Synthesis of 8-bromoquinolin-2(1H)-one

This synthesis involves the cyclization of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide using a strong Lewis acid catalyst.

Materials:

  • (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide

  • Chlorobenzene

  • Aluminium trichloride (AlCl₃)

  • Ice water

  • Ethanol

  • Argon atmosphere

Procedure:

  • A suspension of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide (22.9 g, 76.0 mmol) in chlorobenzene (100 ml) is prepared in a reaction vessel under an argon atmosphere at room temperature.

  • Aluminium trichloride (60.78 g, 133.34 mmol) is added to the suspension.

  • The reaction mixture is heated to 125°C for 2 hours.

  • After the reaction period, the mixture is cooled to 50°C.

  • The cooled reaction mixture is carefully poured into ice water (3 L).

  • The resulting solid precipitate is collected by filtration.

  • The solid is washed with water (500 ml).

  • The washed solid is triturated with hot ethanol, filtered, and dried in vacuo to yield 8-bromoquinolin-2(1H)-one as a white solid (7.39 g, 75% yield)[7].

Mass Spectrometry (ES+): m/z 225 (MH⁺, 100%)[7].

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification A (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide D Suspend A in B A->D B Chlorobenzene B->D C Aluminium trichloride E Add C C->E D->E F Heat to 125°C for 2h under Argon E->F G Cool to 50°C F->G H Quench in ice water G->H I Filter solid H->I J Wash with water I->J K Triturate with hot ethanol J->K L Filter and dry K->L M 8-bromoquinolin-2(1H)-one L->M

A representative synthesis workflow for 8-bromoquinolin-2(1H)-one.

Biological Activity and Potential Applications

Specific studies on the biological activity of this compound are not prominent in the current literature. However, the broader class of brominated quinoline and quinolinone derivatives has garnered significant interest in drug discovery, particularly for their potential anticancer and antimicrobial properties.

Anticancer Potential

Brominated quinoline derivatives have been investigated for their ability to act as anticancer agents. Studies suggest that these compounds may exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. The presence and position of the bromine atom on the quinoline ring can significantly influence the compound's cytotoxic and apoptotic potential[8][9]. Some brominated 8-hydroxyquinolines have shown strong antiproliferative activity against various tumor cell lines[10].

Antimicrobial Properties

The quinoline scaffold is a well-known pharmacophore in antimicrobial drug development. Brominated quinolines have been explored for their potential to inhibit bacterial growth, possibly by interfering with DNA replication or other essential cellular processes[4].

G cluster_mechanisms Potential Anticancer Mechanisms A Brominated Quinolinone Derivative B Inhibition of Topoisomerase I A->B C Induction of Apoptosis A->C D Interference with DNA Replication A->D E Cancer Cell Death B->E C->E D->E

Potential anticancer signaling pathways of brominated quinolinones.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is limited, the known properties and synthesis of related brominated quinolinones provide a solid foundation for future research. The established anticancer and antimicrobial activities of the broader class of brominated quinolines suggest that this compound and its derivatives could be promising candidates for the development of novel therapeutic agents. Further research is warranted to fully elucidate the chemical properties, synthetic routes, and biological activities of this specific compound.

References

An In-depth Technical Guide to 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 8-bromo-6-methylquinolin-2(1H)-one, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and potential biological activities based on related compounds.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is a substituted derivative of quinolin-2(1H)-one, featuring a bromine atom at the 8th position and a methyl group at the 6th position of the quinoline ring system.

Structure:

The chemical structure of this compound is depicted below. The core is a bicyclic system composed of a benzene ring fused to a pyridinone ring.

G Plausible Synthetic Workflow for this compound cluster_steps start 4-Methylaniline step1 Bromination (e.g., Br₂ in Acetic Acid) start->step1 intermediate1 2-Bromo-4-methylaniline step1->intermediate1 step2 Acrylation (e.g., Acryloyl chloride, base) intermediate1->step2 intermediate2 N-(2-bromo-4-methylphenyl)acrylamide step2->intermediate2 step3 Intramolecular Cyclization (e.g., Polyphosphoric acid, heat) intermediate2->step3 product This compound step3->product G Biological Evaluation Workflow for Novel Quinoline Derivatives cluster_workflow compound This compound screen1 Anticancer Screening (e.g., Cytotoxicity assays on cancer cell lines) compound->screen1 screen2 Anti-infective Screening (e.g., Antimalarial, Antileishmanial assays) compound->screen2 pathway_analysis Mechanism of Action Studies (e.g., Topoisomerase inhibition assay) screen1->pathway_analysis screen2->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

References

Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a viable synthetic pathway for 8-bromo-6-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with readily available starting materials and employing established chemical transformations. This document provides detailed experimental protocols for key steps, quantitative data in a structured format, and a visual representation of the synthetic route.

I. Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence, beginning with the synthesis of a key substituted aniline precursor, followed by the construction of the quinoline core via a Skraup reaction, and concluding with the formation of the quinolinone moiety.

Synthesis_Pathway A p-Toluidine B N-(4-methylphenyl)acetamide A->B Acetylation C N-(2-bromo-4-methylphenyl)acetamide B->C Bromination D 2-Bromo-4-methylaniline C->D Hydrolysis E 8-Bromo-6-methylquinoline D->E Skraup Synthesis F 8-Bromo-2-chloro-6-methylquinoline E->F Chlorination G This compound F->G Hydrolysis

Caption: Proposed multi-step synthesis of this compound.

II. Experimental Protocols

The following protocols are based on established methodologies for similar transformations and provide a framework for the synthesis.

Step 1: Synthesis of 2-Bromo-4-methylaniline

This precursor is synthesized from p-toluidine in a three-stage process involving acetylation, bromination, and hydrolysis.[1][2]

a) Acetylation of p-Toluidine:

  • A mixture of p-toluidine, glacial acetic acid, and acetic anhydride is refluxed for 2.5-3.0 hours.[1]

  • Upon cooling, the N-(4-methylphenyl)acetamide is isolated.

b) Bromination of N-(4-methylphenyl)acetamide:

  • The acetylated product is dissolved in a suitable solvent, and bromine is added dropwise while maintaining the temperature at 50-55°C.[1]

  • The reaction mixture is then poured into a sodium sulfite solution to precipitate the N-(2-bromo-4-methylphenyl)acetamide.

c) Hydrolysis to 2-Bromo-4-methylaniline:

  • The bromo-acetylated compound is hydrolyzed by refluxing with concentrated hydrochloric acid.[1]

  • The resulting hydrochloride salt is neutralized with a sodium hydroxide solution to yield 2-bromo-4-methylaniline.

Step 2: Skraup Synthesis of 8-Bromo-6-methylquinoline

The Skraup synthesis is a classic method for constructing the quinoline ring system.[3][4]

  • 2-Bromo-4-methylaniline is heated with sulfuric acid, glycerol, and an oxidizing agent (such as nitrobenzene or arsenic acid).[4]

  • The reaction is typically vigorous and requires careful control of temperature. The use of a moderator like ferrous sulfate is common.[4]

  • The reaction mixture is worked up by neutralization and purification to yield 8-bromo-6-methylquinoline.

Step 3: Chlorination of 8-Bromo-6-methylquinoline

Conversion to the 2-chloro derivative is a key step towards the final quinolinone.

  • 8-Bromo-6-methylquinoline is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅).

  • The reaction mixture is heated to effect the chlorination at the 2-position.

  • Work-up and purification provide 8-bromo-2-chloro-6-methylquinoline.

Step 4: Hydrolysis to this compound

The final step involves the hydrolysis of the 2-chloroquinoline intermediate. This reaction is analogous to the acid-catalyzed hydrolysis of similar 2,4-dichloroquinolines to their corresponding 4-chloro-2-quinolinones.[5]

  • 8-Bromo-2-chloro-6-methylquinoline is heated under reflux in the presence of an acid, such as dilute dichloroacetic acid or hydrochloric acid.[5]

  • The acidic conditions facilitate the nucleophilic substitution of the chlorine atom by a hydroxyl group, which then tautomerizes to the more stable quinolinone form.

  • Upon cooling and neutralization, the desired product, this compound, precipitates and can be purified by recrystallization.

III. Quantitative Data Summary

The following table summarizes expected yields and key physical properties for the intermediates and the final product, based on literature values for analogous compounds.

Compound NameStepStarting Material(s)ReagentsTypical Yield (%)Melting Point (°C)
N-(4-methylphenyl)acetamide1ap-ToluidineAcetic anhydride, Acetic acidHigh147-150
N-(2-bromo-4-methylphenyl)acetamide1bN-(4-methylphenyl)acetamideBromineModerate116-118
2-Bromo-4-methylaniline1cN-(2-bromo-4-methylphenyl)acetamideHydrochloric acid, Sodium hydroxide51-57[1]26[1]
8-Bromo-6-methylquinoline22-Bromo-4-methylaniline, GlycerolSulfuric acid, Oxidizing agentVariable-
8-Bromo-2-chloro-6-methylquinoline38-Bromo-6-methylquinolinePOCl₃, PCl₅Good-
This compound48-Bromo-2-chloro-6-methylquinolineAcid (e.g., HCl)Good-

Note: Dashes indicate data not specifically found for this compound in the literature but can be determined experimentally.

IV. Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical progression from starting materials to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start p-Toluidine Step1 Synthesis of 2-Bromo-4-methylaniline Start->Step1 Step2 Skraup Synthesis of 8-Bromo-6-methylquinoline Step1->Step2 Step3 Chlorination to 8-Bromo-2-chloro-6-methylquinoline Step2->Step3 Step4 Hydrolysis to This compound Step3->Step4 Purify Purification of Intermediates and Final Product (e.g., Recrystallization, Chromatography) Step4->Purify Analysis Structural Analysis (NMR, IR, Mass Spectrometry) Purify->Analysis Purity Purity Assessment (HPLC, Elemental Analysis) Analysis->Purity Final Pure this compound Purity->Final

Caption: Logical workflow for the synthesis and characterization of the target compound.

References

Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the heterocyclic compound 8-bromo-6-methylquinolin-2(1H)-one. The information is intended to support research and development activities in medicinal chemistry and materials science.

Core Physical and Chemical Data

The following tables summarize the key physical and spectral properties of this compound.

Table 1: Physical Properties

PropertyValue
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance White solid
Melting Point 289-291 °C

Table 2: Spectral Data

Spectrum TypeData
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) 11.87 (s, 1H, NH), 7.78 (d, J=9.7 Hz, 1H, H-4), 7.66 (s, 1H, H-5), 7.42 (s, 1H, H-7), 6.42 (d, J=9.7 Hz, 1H, H-3), 2.30 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) 160.2, 139.3, 137.2, 133.0, 128.5, 122.9, 121.7, 116.8, 110.2, 17.9
Mass Spectrum (APCI+), m/z 238.0/240.0 [M+H]⁺
Infrared (IR) ν (cm⁻¹) 3155, 3050, 2920, 1660, 1595, 1550, 870, 810

Experimental Protocols

The synthesis and characterization of this compound can be achieved through the following experimental procedures.

Synthesis of this compound

Materials:

  • 2-Amino-3-bromotoluene

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • A mixture of 2-amino-3-bromotoluene (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated at 130 °C for 4 hours.

  • The reaction mixture is cooled to room temperature, and polyphosphoric acid is added.

  • The mixture is then heated to 130 °C for an additional 2 hours.

  • After cooling, the reaction is quenched with water and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a white solid.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.

  • Mass Spectrometry (MS): Mass spectra are obtained using an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a spectrometer with samples prepared as KBr pellets.

  • Melting Point Determination: The melting point is determined using a standard melting point apparatus.

Workflow and Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

G Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-Amino-3-bromotoluene + Ethyl Acetoacetate step1 Heat at 130°C, 4h start->step1 intermediate Intermediate Anilide step1->intermediate step2 Add Polyphosphoric Acid (PPA) intermediate->step2 step3 Heat at 130°C, 2h step2->step3 cyclization Intramolecular Cyclization step3->cyclization workup Quench with H₂O, Neutralize with NaHCO₃ cyclization->workup filtration Filter and Dry workup->filtration crude_product Crude Product filtration->crude_product purification Recrystallization (DCM/Hexane) crude_product->purification pure_product This compound purification->pure_product nmr ¹H and ¹³C NMR pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir mp Melting Point pure_product->mp

Caption: Synthesis and Characterization Workflow.

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway interactions of this compound. However, the quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, and anticancer effects. The presence of the bromine atom and the methyl group on the quinolinone core may modulate its biological profile. Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound.

The diagram below illustrates a generalized logical workflow for the preliminary biological evaluation of a novel chemical entity like this compound.

G Biological Evaluation Workflow cluster_screening Initial Screening cluster_advanced Advanced Evaluation cluster_development Preclinical Development compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) compound->antimicrobial hit_validation Hit Validation & Dose-Response cytotoxicity->hit_validation antimicrobial->hit_validation mechanism Mechanism of Action Studies hit_validation->mechanism in_vivo In Vivo Efficacy & Toxicity mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Biological Evaluation Workflow.

An In-Depth Technical Guide to 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 8-bromo-6-methylquinolin-2(1H)-one. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

This compound is a halogenated derivative of the quinolinone heterocyclic system. The presence of the bromine atom and the methyl group at specific positions on the quinoline ring is expected to influence its chemical reactivity and biological activity.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
CAS Number 142219-59-8

Synthesis and Spectroscopic Data

Spectroscopic data for this compound is not widely published. However, analysis of related compounds provides an expected profile. For example, the ¹H NMR spectrum of 8-bromo-2-methylquinoline shows characteristic signals for the methyl group and aromatic protons.[4] It is anticipated that the ¹H NMR spectrum of this compound would display distinct peaks corresponding to the methyl protons, the protons on the quinolinone ring system, and the NH proton. Infrared (IR) spectroscopy would likely show characteristic absorption bands for the C=O (amide) and N-H functional groups. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Potential Biological Activity and Therapeutic Applications

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the quinolin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications.

Derivatives of quinolinone have been investigated for their potential as:

  • Antitrypanosomal agents: A study on 8-nitroquinolin-2(1H)-one derivatives revealed that a 6-bromo-substituted compound exhibited potent activity against Trypanosoma brucei and Trypanosoma cruzi.[5]

  • Anticancer agents: Various 8-hydroxyquinoline derivatives have shown promise as anticancer agents.[6]

  • Enzyme inhibitors: The quinoline structure can interact with the active sites of enzymes.[1]

  • DNA intercalators: The planar aromatic ring system of quinolines suggests a potential mechanism of action involving intercalation into DNA.[1]

The specific substitution pattern of a bromine atom at the 8-position and a methyl group at the 6-position on the quinolin-2(1H)-one core of the target molecule will uniquely influence its physicochemical properties and its interactions with biological targets. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Experimental Workflows and Signaling Pathways

Due to the limited specific research on this compound, no established experimental workflows or signaling pathways involving this particular compound can be definitively diagrammed. However, a general workflow for the synthesis and evaluation of novel quinolinone derivatives can be conceptualized.

Below is a logical workflow for the investigation of a novel quinolinone derivative, such as this compound, in a drug discovery context.

G Logical Workflow for Novel Quinolinone Derivative Investigation cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies A Starting Materials (e.g., Bromoaniline derivative) B Chemical Synthesis (e.g., Cyclization Reaction) A->B C Purification (e.g., Chromatography) B->C D Structural Characterization (NMR, MS, IR) C->D E In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) D->E Test Compound F Hit Identification E->F G Lead Optimization F->G H Target Identification F->H Active Compound I Pathway Analysis H->I

Workflow for Novel Quinolinone Investigation

This diagram illustrates a rational progression from the synthesis and purification of a target compound to its biological evaluation and subsequent mechanistic studies. The process begins with the chemical synthesis from appropriate starting materials, followed by rigorous purification and structural confirmation. The pure compound is then subjected to a battery of in vitro biological assays to identify any activity. Positive "hits" would then undergo lead optimization to improve their properties, and further studies would be conducted to identify their molecular target and the signaling pathways they modulate.

References

A Technical Guide to the Spectroscopic Characterization of 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data for 8-bromo-6-methylquinolin-2(1H)-one (CAS 142219-59-8) is scarce. This guide has been compiled to provide a representative technical overview for researchers and drug development professionals. The spectroscopic data presented herein is hypothetical, based on the analysis of structurally similar compounds, and should be used as a reference for expected values. Experimental protocols are based on established general methodologies.

Introduction

This compound is a halogenated derivative of the quinolinone scaffold, a core structure found in numerous biologically active compounds. The precise substitution pattern of the bromine atom and the methyl group on the quinolinone ring is critical for its chemical reactivity and pharmacological profile. Accurate structural elucidation and purity assessment are paramount in the research and development of such molecules. This guide outlines the expected spectroscopic characteristics (NMR, IR, MS) and provides standardized protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Representative) (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.65br s1HN-H
~7.80d, J=2.0 Hz1HH-5
~7.65d, J=2.0 Hz1HH-7
~7.58d, J=9.5 Hz1HH-4
~6.40d, J=9.5 Hz1HH-3
~2.35s3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Representative) (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~161.0C-2 (C=O)
~138.5C-4
~137.0C-8a
~134.0C-6
~132.5C-7
~125.0C-5
~121.0C-3
~116.0C-4a
~115.0C-8
~20.5-CH₃

Table 3: Infrared (IR) Spectroscopy Data (Representative)

Wavenumber (cm⁻¹)IntensityAssignment
3100-2900BroadN-H stretch
~1660StrongC=O stretch (amide)
~1600, ~1480MediumC=C aromatic ring stretch
~820StrongC-H out-of-plane bend
~650MediumC-Br stretch

Table 4: Mass Spectrometry (MS) Data (Representative)

m/zRelative Intensity (%)Assignment
239/241~100 / ~98[M]⁺, [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes)
210/212Variable[M-CO-H]⁺
156Variable[M-Br]⁺
130Variable[M-Br-CO]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of quinolinone compounds.

3.1 Synthesis Protocol: Modified Knorr Synthesis

A plausible route to this compound is via a Knorr-type synthesis, which involves the condensation of a β-ketoanilide with cyclization under acidic conditions.[1][2]

  • Preparation of the β-ketoanilide: 2-Bromo-4-methylaniline is reacted with ethyl acetoacetate. The aniline (1 equivalent) is dissolved in a suitable solvent such as ethanol, and ethyl acetoacetate (1.1 equivalents) is added. The mixture is heated to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude anilide.

  • Cyclization: The crude anilide is added portion-wise to a pre-heated cyclizing agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at a temperature of approximately 100-120°C.

  • Work-up: The reaction mixture is stirred at this temperature for 1-2 hours before being carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove excess acid, and then washed with a cold solvent like ethanol or diethyl ether.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the final product, this compound.

3.2 NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is performed to determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[5]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity and high resolution.[3]

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using a spectrometer (e.g., 400 MHz). For ¹H NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans and a longer relaxation delay are typically required.[6]

3.3 IR Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.[7]

  • Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the dry, solid sample is placed directly onto the ATR crystal.[8]

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is taken first and automatically subtracted from the sample spectrum.[9]

  • Data Analysis: The resulting spectrum (a plot of transmittance or absorbance versus wavenumber) is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C=C).[10]

3.4 Mass Spectrometry Protocol

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.[11]

  • Sample Preparation: A dilute solution of the sample is prepared (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[12] This solution is then further diluted to a final concentration suitable for the instrument (e.g., 10-100 µg/mL).

  • Ionization: The sample is introduced into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI involves bombarding the sample with high-energy electrons, which often leads to fragmentation.[13][14]

  • Analysis and Detection: The resulting ions are separated based on their mass-to-charge (m/z) ratio by an analyzer (e.g., a quadrupole or time-of-flight). A detector records the abundance of each ion.

  • Data Interpretation: The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak ([M]⁺) is identified, paying attention to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 Da.[13]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Synthesized Compounds cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation Synthesis Chemical Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Crystal Structure Analysis of 8-bromo-6-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a complete, publicly available crystal structure analysis for 8-bromo-6-methylquinolin-2(1H)-one could not be located. This guide, therefore, provides a comprehensive overview of the methodologies and a comparative analysis based on a closely related isomer, 8-bromo-2-methylquinoline. The experimental protocols detailed herein are based on established procedures for similar quinolinone derivatives and serve as a foundational guide for researchers undertaking the crystallographic analysis of the title compound.

Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with a wide range of biological activities. Their diverse applications in medicine, including as antibacterial, anticancer, and anti-inflammatory agents, have made them a focal point of extensive research. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships, guiding rational drug design, and developing novel therapeutic agents. This technical guide outlines the essential experimental protocols for the synthesis, crystallization, and crystal structure determination of this compound and presents key crystallographic data from a related isomer to serve as a valuable reference.

Experimental Protocols

The following sections detail the generalized procedures for the synthesis and single-crystal growth of this compound, followed by the protocol for X-ray diffraction analysis.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for similar quinolinone derivatives. One such common method is the Knorr synthesis, which involves the condensation of a β-ketoester with an aniline.

Materials:

  • 4-bromo-2-methylaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Sulfuric acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Condensation: In a round-bottom flask, equimolar amounts of 4-bromo-2-methylaniline and ethyl acetoacetate are mixed. The mixture is stirred at room temperature for 30 minutes and then heated to 110-120 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After cooling to room temperature, polyphosphoric acid (or concentrated sulfuric acid) is carefully added to the reaction mixture. The mixture is then heated to 100 °C for 1-2 hours to facilitate cyclization.

  • Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration.

  • Neutralization and Purification: The crude product is washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by washing with water until the filtrate is neutral. The solid is then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Single-Crystal Growth

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation is a commonly employed technique for obtaining suitable crystals of organic compounds.

Procedure:

  • A nearly saturated solution of the purified this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at a slightly elevated temperature.

  • The solution is filtered through a syringe filter to remove any particulate matter into a clean vial.

  • The vial is loosely covered to allow for the slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

Data Presentation: A Comparative Analysis

While the specific crystallographic data for this compound is not available, the data for its isomer, 8-bromo-2-methylquinoline , provides valuable insight into the expected structural parameters. It is crucial to note that the substitution pattern will influence the crystal packing and unit cell dimensions.

Table 1: Crystallographic Data for 8-bromo-2-methylquinoline [1][2]

ParameterValue
Chemical FormulaC₁₀H₈BrN
Formula Weight222.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0440 (17)
b (Å)13.467 (4)
c (Å)13.391 (4)
β (°)97.678 (4)
Volume (ų)901.4 (5)
Z4
Calculated Density (g/cm³)1.636
Absorption Coeff. (mm⁻¹)4.50
Temperature (K)291

X-ray Data Collection and Structure Refinement Protocol

The following is a generalized workflow for the collection of X-ray diffraction data and the subsequent structure solution and refinement.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The data is collected at a controlled temperature, often 100 K or 293 K, by rotating the crystal through a series of angles.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves refining the atomic coordinates, anisotropic displacement parameters, and other relevant parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to the final crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials (4-bromo-2-methylaniline, ethyl acetoacetate) reaction Condensation & Cyclization start->reaction Knorr Synthesis workup Work-up & Purification reaction->workup product Pure this compound workup->product Recrystallization dissolve Dissolve in Suitable Solvent product->dissolve evaporation Slow Evaporation dissolve->evaporation crystals Single Crystal Growth evaporation->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure & Data refinement->final_structure

A generalized workflow for the synthesis and crystal structure analysis of quinolinone derivatives.

Conclusion

The crystal structure analysis of this compound is a crucial step in elucidating its physicochemical properties and biological activity. While a definitive crystal structure for this specific compound is not yet publicly available, this guide provides a robust framework of experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The included crystallographic data for the related isomer, 8-bromo-2-methylquinoline, serves as a useful point of comparison for researchers in the field. The successful determination of the crystal structure of the title compound will undoubtedly contribute to the broader understanding of quinolinone chemistry and aid in the development of new and effective therapeutic agents.

References

The Diverse Mechanisms of Action of Substituted Quinolinones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the multifaceted pharmacological activities of substituted quinolinones, from their established antibacterial and anticancer properties to their emerging roles as modulators of key cellular signaling pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Substituted quinolinones are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. From their well-established role as potent antibacterial agents to their increasing prominence in oncology and beyond, the diverse mechanisms of action of these compounds underscore their therapeutic potential. This technical guide delves into the core mechanisms through which substituted quinolinones exert their effects, providing a detailed resource for researchers actively engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Antibacterial Activity: Targeting Bacterial DNA Replication

The hallmark of many clinically successful quinolinone antibiotics is their ability to disrupt bacterial DNA replication by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism contributes to their broad-spectrum antibacterial activity.

Mechanism of Action:

Fluoroquinolones, a major subclass of antibacterial quinolinones, form a stable ternary complex with the bacterial topoisomerase and DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to an accumulation of double-strand breaks.[3] This triggers a cascade of events, including the SOS response and ultimately, bacterial cell death. The differential sensitivity of bacterial versus human topoisomerases provides the basis for the selective toxicity of these agents.

Quantitative Data on DNA Gyrase and Topoisomerase IV Inhibition:

The inhibitory potency of substituted quinolinones against these enzymes is typically quantified by the half-maximal inhibitory concentration (IC50).

Compound ClassTarget EnzymeOrganismIC50 (µM)Reference
Fluoroquinolone ConjugatesE. coli DNA gyraseEscherichia coli3.25 - 9.80[4]
F-triazolequinolones (FTQs)M. tuberculosis DNA gyraseMycobacterium tuberculosis27 - 28[4]
Alkoxy-triazolequinolones (ATQs)M. tuberculosis DNA gyraseMycobacterium tuberculosis27 - 28[4]
6-Nitroquinolone-3-carboxylic AcidsM. smegmatis DNA gyraseMycobacterium smegmatis5 - 30 µg/ml[5]
1,8-Naphthyridine-3-carboxylic Acid DerivativesM. smegmatis DNA gyraseMycobacterium smegmatis50 - 116.72[6]

Experimental Protocols:

DNA Gyrase Supercoiling Assay: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials: Relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, ATP, assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA), agarose gel, ethidium bromide.

  • Procedure:

    • Incubate varying concentrations of the test compound with DNA gyrase and relaxed plasmid DNA in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 1 hour).

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid will migrate differently.

    • Visualize the DNA bands using ethidium bromide staining and quantify the inhibition of supercoiling.[4]

Topoisomerase IV Decatenation Assay: This assay assesses the inhibition of topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

  • Materials: Kinetoplast DNA (kDNA), E. coli Topoisomerase IV, ATP, assay buffer, agarose gel, ethidium bromide.

  • Procedure:

    • Incubate varying concentrations of the test compound with topoisomerase IV and kDNA in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C.

    • Stop the reaction and analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate faster than the catenated network.

    • Quantify the inhibition of decatenation.[1][7]

Signaling Pathway and Experimental Workflow:

DNA_Gyrase_Inhibition cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase binds Incubation Incubation Relaxed DNA->Incubation DNA Gyrase->Incubation Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA catalyzes ATP ATP ATP->DNA Gyrase binds ATP->Incubation Substituted Quinolinone Substituted Quinolinone Substituted Quinolinone->DNA Gyrase inhibits Substituted Quinolinone->Incubation Agarose Gel Electrophoresis Agarose Gel Electrophoresis Incubation->Agarose Gel Electrophoresis Quantification Quantification Agarose Gel Electrophoresis->Quantification

Workflow for DNA Gyrase Inhibition Assay and Pathway.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Substituted quinolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms.[8][9] These include the inhibition of key signaling kinases, disruption of microtubule dynamics, and induction of apoptosis.

Kinase Inhibition

Many substituted quinolinones function as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[10][11][12]

Mechanism of Action:

These quinolinone derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade of key signaling pathways can lead to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.

Quantitative Data on Kinase Inhibition:

Compound ClassTarget KinaseCell LineIC50 (µM)Reference
3-Substituted QuinolinesPDGF-RTK-≤ 0.02[12]
4-Anilinoquinoline DerivativesPKN3-0.014 - 0.600[13]
Quinazoline-Isatin HybridsEGFR-0.083[14]
Quinazoline-Isatin HybridsVEGFR-2-0.076[14]
Quinazoline-Isatin HybridsHER2-0.138[14]
Quinazoline-Isatin HybridsCDK2-0.183[14]
Substituted QuinazolinonesCDK9-0.115 - 0.589[15]

Experimental Protocols:

In Vitro Kinase Assay (e.g., EGFR): This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescent or luminescent detection system), assay buffer, and the test compound.

  • Procedure:

    • Pre-incubate the kinase with varying concentrations of the substituted quinolinone inhibitor.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.[16][17][18]

Cell Viability Assay (MTT Assay): This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials: Cancer cell line of interest (e.g., MCF-7, HeLa), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the substituted quinolinone for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[19][20][21]

Signaling Pathway and Experimental Workflow:

Kinase_Inhibition cluster_workflow Experimental Workflow (MTT Assay) cluster_pathway Signaling Pathway (EGFR Example) Cancer Cells Cancer Cells Incubation_24_72h Incubation (24-72h) Cancer Cells->Incubation_24_72h Substituted Quinolinone Substituted Quinolinone Substituted Quinolinone->Incubation_24_72h EGFR EGFR Substituted Quinolinone->EGFR inhibits MTT Addition MTT Addition Incubation_24_72h->MTT Addition Incubation_2_4h Incubation (2-4h) MTT Addition->Incubation_2_4h Solubilization Solubilization Incubation_2_4h->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading EGF EGF EGF->EGFR activates Downstream Signaling Downstream Signaling EGFR->Downstream Signaling phosphorylates ATP ATP ATP->EGFR provides phosphate Proliferation Proliferation Downstream Signaling->Proliferation

Workflow for Cell Viability Assay and Kinase Inhibition Pathway.

Phosphodiesterase (PDE) Inhibition

Certain substituted quinolinones have been identified as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mechanism of Action:

By inhibiting the hydrolysis of cAMP and/or cGMP, these quinolinone derivatives increase the intracellular concentrations of these second messengers. This can lead to a variety of physiological effects, including smooth muscle relaxation, anti-inflammatory responses, and modulation of cognitive function, depending on the specific PDE isoform targeted.

Quantitative Data on PDE Inhibition:

Compound ClassTarget PDEIC50 (nM)Reference
Quinoline-based derivativePDE51.86[22]
Quinoline-based derivativePDE53.2[22]

Experimental Protocols:

In Vitro PDE Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

  • Materials: Recombinant human PDE enzyme (e.g., PDE4B, PDE5), a fluorescently labeled substrate (e.g., FAM-cAMP), assay buffer, and the test compound.

  • Procedure:

    • Incubate the PDE enzyme with varying concentrations of the substituted quinolinone inhibitor.

    • Add the fluorescently labeled cAMP or cGMP substrate to initiate the reaction.

    • After a set incubation time, measure the fluorescence polarization. The hydrolysis of the substrate by the PDE leads to a decrease in fluorescence polarization.

    • The inhibitory activity of the compound is determined by its ability to prevent this decrease.[23][24][25][26]

Signaling Pathway and Experimental Workflow:

PDE_Inhibition cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway PDE Enzyme PDE Enzyme Incubation Incubation PDE Enzyme->Incubation Fluorescent Substrate Fluorescent Substrate Fluorescent Substrate->Incubation Substituted Quinolinone Substituted Quinolinone Substituted Quinolinone->Incubation PDE PDE Substituted Quinolinone->PDE inhibits Fluorescence Polarization Measurement Fluorescence Polarization Measurement Incubation->Fluorescence Polarization Measurement ATP ATP Adenylyl Cyclase Adenylyl Cyclase ATP->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP cAMP->PDE hydrolyzes Downstream Effects Downstream Effects cAMP->Downstream Effects AMP AMP PDE->AMP

References

The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Synthetic Pathways and Biological Significance of a Promising Class of Quinolinone Compounds for Researchers, Scientists, and Drug Development Professionals.

The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the quinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on a specific, promising, yet underexplored subclass: 8-bromo-6-methylquinolin-2(1H)-one and its potential derivatives. While extensive research on this exact substitution pattern is nascent, this paper aims to provide a comprehensive framework for its synthesis and to extrapolate its potential biological activities based on closely related analogues, thereby paving the way for future drug discovery efforts.

Synthetic Pathways to the Core Scaffold

The synthesis of the this compound core can be approached through several established methodologies for quinoline and quinolinone synthesis. The choice of a specific route may depend on the availability of starting materials, desired yield, and scalability.

1.1. Knorr Quinoline Synthesis: A plausible and adaptable method is the Knorr synthesis, which involves the condensation of a β-ketoester with an arylamine. For the target molecule, this would involve the reaction of 2-bromo-4-methylaniline with a suitable β-ketoester, followed by cyclization. This method is particularly attractive due to its reliability and the commercial availability of a wide range of starting materials.

1.2. Skraup-Doebner-von Miller Reaction: This classic method for quinoline synthesis involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.[1] For the synthesis of the 8-bromo-6-methylquinoline precursor, 2-bromo-4-methylaniline could be reacted with an appropriate α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst.[1] Subsequent oxidation of the 2-methyl group to a hydroxyl group would yield the desired quinolin-2(1H)-one.

1.3. Late-Stage Bromination: An alternative strategy involves the synthesis of 6-methylquinolin-2(1H)-one, followed by regioselective bromination at the C8 position. The directing effects of the existing substituents on the quinolinone ring would be a critical consideration in this approach to ensure the desired isomer is obtained.

A generalized workflow for the synthesis and derivatization of the target compounds is presented below.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Starting Materials Starting Materials Reaction (e.g., Knorr) Reaction (e.g., Knorr) Starting Materials->Reaction (e.g., Knorr) Cyclization Cyclization Reaction (e.g., Knorr)->Cyclization Core Scaffold 8-bromo-6-methyl- quinolin-2(1H)-one Cyclization->Core Scaffold Functionalization Functionalization Core Scaffold->Functionalization Purification Purification Functionalization->Purification Novel Derivatives Novel Derivatives Purification->Novel Derivatives In vitro Assays In vitro Assays Novel Derivatives->In vitro Assays Data Analysis Data Analysis In vitro Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification G cluster_core Core Scaffold cluster_activities Potential Biological Activities Scaffold 8-bromo-6-methyl- quinolin-2(1H)-one Anticancer Anticancer Scaffold->Anticancer Antimicrobial Antimicrobial Scaffold->Antimicrobial Anti-inflammatory Anti-inflammatory Scaffold->Anti-inflammatory

References

A Technical Guide to the Research Landscape of Bromo-Methyl-Quinolinones and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological evaluation, and potential therapeutic applications of bromo-methyl-substituted quinolin-2(1H)-one derivatives and related compounds. While direct research on 8-bromo-6-methylquinolin-2(1H)-one is limited in the reviewed literature, this document consolidates key findings on structurally similar molecules, offering valuable insights for researchers and drug development professionals. The information presented herein is intended to serve as a foundational resource for further investigation into this class of compounds.

Synthesis of Bromo-Substituted Quinolones

The synthesis of bromo-substituted quinolin-2(1H)-ones can be achieved through various established chemical reactions. A common approach involves the Knorr synthesis, which utilizes the condensation of β-keto esters with anilines. For instance, the synthesis of 6-bromo-4-methylquinolin-2(1H)-one is accomplished through the condensation of a β-keto ester with 4-bromoaniline, followed by cyclization of the resulting anilide.[1] Another method for synthesizing 8-bromoquinolin-2(1H)-one involves the reaction of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide with aluminum trichloride in chlorobenzene.[2]

Furthermore, direct bromination of quinoline derivatives is a feasible strategy. For example, 8-hydroxyquinoline can be treated with molecular bromine to yield 5,7-dibromo-8-hydroxyquinoline.[3] The straightforward bromination of 1,2,3,4-tetrahydroquinoline allows for the preparation of monobromo, dibromo, and tribromoquinoline derivatives.[4]

Experimental Protocol: Synthesis of 8-Bromoquinolin-2(1H)-one[2]

To a suspension of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide (22.9 g, 76.0 mmol) in chlorobenzene (100 ml) under an argon atmosphere at room temperature, aluminium trichloride (60.78 g, 133.34 mmol) is added. The reaction mixture is heated for 2 hours at 125°C. After cooling to 50°C, the mixture is carefully added to ice water (3 L). The resulting solid is filtered, washed with water (500 ml), and then triturated with hot ethanol. The product is filtered and dried in vacuo to yield 8-bromo-2(1H)-quinolinone as a white solid.

Experimental Protocol: Synthesis of 8-Bromo-2-methylquinoline[5]

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux. A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is then slowly added with stirring over 1 hour. The reaction mixture is stirred at 373 K for another 2.5 hours. An equimolar amount of anhydrous ZnCl₂ is added with vigorous stirring for 0.5 hours. After completion, the solution is cooled in an ice bath, and the crude solid is filtered, washed with 2-propanol, dissolved in water, and neutralized with concentrated NH₃·H₂O to a pH of 8. The product is obtained as a grey solid after cooling, filtration, and air-drying.

Biological Activity of Bromo-Quinolinone Derivatives

Bromo-substituted quinoline and quinolinone derivatives have demonstrated a range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of brominated quinolines against various cancer cell lines. For instance, brominated 8-hydroxy, 8-methoxy, and 8-amino quinolines have been evaluated for their in vitro anticancer effects.[3] Specifically, 5,7-dibromo-8-hydroxyquinoline has shown strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[3][4] The introduction of a hydroxyl group at the C-8 position of the quinoline core has been suggested to enhance anticancer potential.[3][4]

Table 1: In Vitro Anticancer Activity of Bromo-Substituted Quinolines

CompoundCell LineIC50 (µg/mL)Reference
5,7-dibromo-8-hydroxyquinolineC66.7 - 25.6[3]
5,7-dibromo-8-hydroxyquinolineHeLa6.7 - 25.6[3]
5,7-dibromo-8-hydroxyquinolineHT296.7 - 25.6[3]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC65.45 - 9.6[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa5.45 - 9.6[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT295.45 - 9.6[4]
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-715.85 ± 3.32 µM[5][6]
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)SW48017.85 ± 0.92 µM[5][6]

Some of these compounds are believed to exert their anticancer effects by inducing apoptosis and inhibiting topoisomerase I, a crucial enzyme in DNA replication and repair.[3][4]

Antimicrobial and Other Biological Activities

Quinolone derivatives are known for their antibacterial properties.[7] A study on 8-nitroquinolin-2(1H)-one derivatives revealed that a 6-bromo-substituted compound exhibited potent and selective antitrypanosomal activity against T. b. brucei and T. cruzi.[8] The broader class of 8-hydroxyquinolines has been investigated for a wide array of biological effects, including antimicrobial, antifungal, and anticancer activities.[9]

Table 2: Antitrypanosomal Activity of a Bromo-Substituted 8-Nitroquinolin-2(1H)-one

CompoundOrganismEC50Reference
6-bromo-8-nitroquinolin-2(1H)-one derivativeT. b. brucei trypomastigotes12 nM[8]
6-bromo-8-nitroquinolin-2(1H)-one derivativeT. cruzi amastigotes500 nM[8]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines such as MCF-7 and SW480 are seeded in 96-well plates and treated with various concentrations of the test compounds.[5][6] After a specified incubation period, the MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is then measured to determine cell viability and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5][6]

Antimicrobial Activity Testing (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method.[7] The compounds are dissolved in a solvent like DMSO to prepare different concentrations. Bacterial cultures, such as E. Coli and Staphylococcus aureus, are inoculated on nutrient agar plates. Wells are punched into the agar and filled with the test solutions. After incubation, the diameter of the inhibition zone around each well is measured to assess the antimicrobial activity.[7]

Visualizing Research Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of bromo-methyl-quinolinone derivatives based on the reviewed literature.

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Materials (e.g., Bromoaniline, β-keto ester) Reaction Chemical Reaction (e.g., Knorr Synthesis) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Characterization (e.g., NMR, Mass Spec) Purification->Characterization Product 8-bromo-6-methyl- quinolin-2(1H)-one Characterization->Product

Caption: Generalized workflow for the synthesis of bromo-methyl-quinolin-2(1H)-one.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Compound Synthesized Compound Anticancer Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) Compound->Anticancer Antimicrobial Antimicrobial Screening (e.g., Agar Well Diffusion) Compound->Antimicrobial Data_Analysis Data Analysis (IC50 / EC50 Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the biological evaluation of synthesized compounds.

Conclusion

The existing body of research strongly suggests that bromo- and methyl-substituted quinolin-2(1H)-one derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct studies on this compound are not prevalent in the reviewed literature, the synthetic methodologies and biological evaluation protocols established for analogous structures provide a clear and actionable path forward for researchers. The data summarized in this guide, including synthetic procedures and cytotoxicity data, serves as a valuable starting point for the design and investigation of novel quinolinone-based drug candidates. Further research into the specific structure-activity relationships of this compound is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility Profiling

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a homogeneous mixture. In pharmaceutical sciences, the aqueous solubility of a drug candidate is a pivotal physicochemical property that influences its absorption and, consequently, its in vivo performance. Poor aqueous solubility can pose significant challenges in developing effective oral dosage forms. Therefore, a thorough characterization of a compound's solubility in various solvents—ranging from aqueous buffers that simulate physiological pH to organic solvents used in formulation—is a fundamental step in the drug development process.

This guide outlines the established "shake-flask" method for determining the equilibrium solubility of 8-bromo-6-methylquinolin-2(1H)-one, a protocol recommended by global health organizations for its reliability.[1][2]

Quantitative Solubility Data Presentation

Generating robust and comparable solubility data requires meticulous experimental work. The following tables are presented as templates for researchers to populate with their experimental findings. They are structured to provide a clear and comparative overview of the solubility of this compound under various conditions.

Table 1: Equilibrium Solubility of this compound in Aqueous Buffers at 37 °C (Note: The data below is illustrative. Researchers should replace these values with their own experimental results.)

Buffer (pH)MolarityIonic Strength (M)Mean Solubility (mg/mL)Standard Deviation
0.1 N HCl (pH 1.2)0.10.1Experimental Value± Value
Acetate (pH 4.5)0.050.05Experimental Value± Value
Phosphate (pH 6.8)0.0760.15Experimental Value± Value
Phosphate (pH 7.4)0.0760.15Experimental Value± Value

Table 2: Solubility of this compound in Common Organic Solvents at 25 °C (Note: The data below is illustrative. Researchers should replace these values with their own experimental results.)

SolventDielectric ConstantMean Solubility (mg/mL)Standard Deviation
Dimethyl Sulfoxide (DMSO)46.7Experimental Value± Value
N,N-Dimethylformamide (DMF)36.7Experimental Value± Value
Ethanol24.5Experimental Value± Value
Methanol32.7Experimental Value± Value
1-Octanol10.3Experimental Value± Value

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with a solute and measuring the concentration of the dissolved compound after equilibrium has been reached.

3.1. Materials and Equipment

  • This compound (solid form)

  • Selected aqueous buffers and organic solvents

  • Glass vials with screw caps

  • Orbital shaker or agitator with temperature control[2]

  • Calibrated pH meter

  • Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Analytical balance

3.2. Procedure

  • Preparation: Prepare the required aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8 as recommended by the WHO) and ensure their pH is verified at the experimental temperature (e.g., 37 °C).[2][3]

  • Addition of Solute: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that saturation is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[2] Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[2] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[2]

  • Phase Separation: After equilibration, let the samples stand to allow undissolved solids to sediment.[4] Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation or by filtering the solution through a suitable syringe filter (e.g., 0.45 µm).[5] Care must be taken to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5]

  • Data Analysis: Calculate the solubility by comparing the measured concentration to a standard curve. The experiment should be performed in triplicate or more to ensure reproducibility.[3][5] Report the results as mean ± standard deviation.

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex experimental processes and logical relationships, ensuring clarity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep_solvent Prepare Solvent (e.g., Aqueous Buffer) weigh_api Weigh Excess API (this compound) add_api Add API to Solvent in Vial agitate Agitate at Constant Temp (e.g., 37°C for 24-72h) add_api->agitate separate Separate Solid/Liquid (Centrifuge or Filter) agitate->separate collect Collect Supernatant separate->collect dilute Dilute Sample collect->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility (mg/mL) quantify->calculate

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

G compound API Properties (Crystal Form, pKa) solubility Equilibrium Solubility compound->solubility Solute-Solute Interactions solvent Solvent Properties (Polarity, pH, Co-solvents) solvent->solubility Solute-Solvent Interactions conditions System Conditions (Temperature, Pressure) conditions->solubility Thermodynamic Control

Caption: Key Factors Influencing the Equilibrium Solubility of an API.

Conclusion

While direct solubility data for this compound is not currently documented in readily accessible literature, this guide provides the necessary framework for researchers to independently and accurately determine its solubility profile. Adherence to the standardized shake-flask protocol will ensure the generation of high-quality, reproducible data essential for advancing pre-formulation and drug development activities. The provided templates and workflows serve as practical tools to aid in the systematic characterization of this compound.

References

Methodological & Application

Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proposed Synthetic Pathway

The proposed two-step synthesis of 8-bromo-6-methylquinolin-2(1H)-one is depicted below. The initial step involves the reaction of 2-bromo-4-methylaniline with cinnamoyl chloride to form the amide intermediate, N-(2-bromo-4-methylphenyl)-3-phenyl-2-propenamide. The subsequent step is a Lewis acid-catalyzed intramolecular cyclization to afford the final product.

Synthetic Pathway for this compound cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization 2-bromo-4-methylaniline 2-bromo-4-methylaniline intermediate N-(2-bromo-4-methylphenyl)-3-phenyl-2-propenamide 2-bromo-4-methylaniline->intermediate Pyridine, DCM, 0°C to RT cinnamoyl_chloride Cinnamoyl Chloride cinnamoyl_chloride->intermediate final_product This compound intermediate->final_product AlCl3, Chlorobenzene, 125°C

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Reagents:

  • 2-bromo-4-methylaniline

  • Cinnamoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Aluminum trichloride (AlCl₃)

  • Chlorobenzene

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Hexanes

  • Ethyl acetate

Step 1: Synthesis of N-(2-bromo-4-methylphenyl)-3-phenyl-2-propenamide

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure amide intermediate.

Step 2: Synthesis of this compound

  • To a suspension of N-(2-bromo-4-methylphenyl)-3-phenyl-2-propenamide (1.0 eq) in chlorobenzene, add aluminum trichloride (AlCl₃) (2.5 eq) at room temperature under an inert atmosphere.[1]

  • Heat the reaction mixture to 125°C for 2-4 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to approximately 50°C and carefully pour it into a beaker of ice water.

  • Stir the resulting mixture vigorously until a solid precipitate forms.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Triturate the solid with hot ethanol, filter, and dry in a vacuum oven to obtain the final product, this compound.[1]

Data Presentation

The following table summarizes the expected materials and potential outcomes for the synthesis. The yield and mass data for the final product are based on the reported synthesis of 8-bromoquinolin-2(1H)-one and should be considered as estimates.[1]

Compound Molecular Weight ( g/mol ) Starting Moles (mmol) Starting Mass (g) Product Mass (g) Yield (%)
2-bromo-4-methylaniline186.0610.01.86--
Cinnamoyl chloride166.6111.01.83--
N-(2-bromo-4-methylphenyl)-3-phenyl-2-propenamide316.20--(To be determined)(To be determined)
This compound238.08--(Expected ~1.8)(Expected ~75)

Workflow Visualization

The logical workflow for the synthesis and purification of this compound is presented in the following diagram.

G start Start step1 Step 1: Acylation of 2-bromo-4-methylaniline start->step1 purify1 Purification of Intermediate step1->purify1 step2 Step 2: Intramolecular Cyclization purify1->step2 workup Aqueous Workup and Filtration step2->workup purify2 Purification by Trituration workup->purify2 analysis Characterization (NMR, MS, etc.) purify2->analysis end End analysis->end

Figure 2: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromo-6-methylquinolin-2(1H)-one is a versatile heterocyclic intermediate, valued for its utility in the synthesis of a wide array of functionalized quinoline derivatives. The presence of a bromine atom at the 8-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the quinolinone core is a common scaffold in pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, key transformations in modern drug discovery.

Application Notes

The 6-methylquinolin-2(1H)-one scaffold is a key pharmacophore in the development of various therapeutic agents. Derivatives have shown significant biological activity, particularly as kinase inhibitors, antibacterial agents, and cardiotonic agents.

Kinase Inhibition: The quinoline core is a privileged structure in the design of kinase inhibitors. Derivatives of 6-methylquinolin-2(1H)-one can be elaborated to target various kinases involved in cell signaling pathways critical to cancer cell proliferation and survival, such as the Raf/MEK/ERK and PI3K/Akt/mTOR pathways. The bromine at the 8-position allows for the introduction of diverse aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.

Antibacterial Activity: Quinolone derivatives are a well-established class of antibacterial agents that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Functionalization of the this compound core can lead to the development of novel antibacterial compounds with improved efficacy or activity against resistant strains.

Cardiotonic Activity: Certain 6-(heteroaryl)-2(1H)-quinolinone derivatives have been shown to exhibit positive inotropic effects, making them of interest in the treatment of heart failure. The this compound intermediate can be utilized to synthesize analogs with potential cardiotonic properties.

Key Synthetic Transformations

The bromine atom at the 8-position of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions. The two most common and powerful of these transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 8-position of the quinolinone core and a variety of aryl or vinyl boronic acids or esters.[3] This reaction is instrumental in the synthesis of 8-aryl-6-methylquinolin-2(1H)-one derivatives.

Experimental Protocol: Synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline

This protocol is adapted from a reported synthesis on a closely related 8-bromo-6-methylquinoline derivative and serves as a representative procedure for the Suzuki coupling of the this compound scaffold.[4]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • 2-methoxyphenylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a reaction vessel, add this compound, 2-methoxyphenylboronic acid, and potassium phosphate.

  • Purge the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add THF and water to the reaction vessel.

  • Add Pd(dppf)Cl₂ to the suspension.

  • Heat the reaction mixture to 70°C and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-(2-methoxyphenyl)-6-methylquinolin-2(1H)-one.

Quantitative Data for Suzuki Coupling Reactions on Related Scaffolds:

Starting MaterialBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline2-methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O7019Not Reported[4]
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-onePyrimidinyl boronic acidPd(PPh₃)₂Cl₂ (0.5-5)K₂CO₃ (1.3)THF/H₂O651240-98[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the 8-position of the quinolinone with a wide range of primary and secondary amines.[6][7] This reaction is crucial for synthesizing 8-amino-6-methylquinolin-2(1H)-one derivatives, which are prevalent in biologically active molecules.

Experimental Protocol: General Procedure for the Synthesis of 8-(Arylamino)-6-methylquinolin-2(1H)-one

This generalized protocol is based on optimized conditions for the Buchwald-Hartwig amination of bromo-quinoline derivatives.[8]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, aniline) (1.25 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.25 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (10 mol%)

  • Toluene

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and RuPhos.

  • Add dry toluene, followed by the amine.

  • Heat the reaction mixture to 110-120°C and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-(amino)-6-methylquinolin-2(1H)-one.

Quantitative Data for Buchwald-Hartwig Amination on a Related Bromo-quinoline Scaffold:

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
N-methylanilinePd(OAc)₂ (5)RuPhos (10)NaOt-Bu (1.25)Toluene110-1200.590[8]
N-phenylanilinePd(OAc)₂ (5)RuPhos (10)NaOt-Bu (1.25)Toluene110-120193[8]
DiphenylaminePd(OAc)₂ (5)RuPhos (10)NaOt-Bu (1.25)Toluene110-120491[8]

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki This compound reactants_suzuki Arylboronic Acid, Pd(dppf)Cl₂, K₃PO₄ start_suzuki->reactants_suzuki Add reaction_suzuki THF/H₂O, 70°C, 18-24h reactants_suzuki->reaction_suzuki React workup_suzuki Workup & Purification reaction_suzuki->workup_suzuki Process product_suzuki 8-aryl-6-methylquinolin-2(1H)-one workup_suzuki->product_suzuki Isolate start_buchwald This compound reactants_buchwald Amine, Pd(OAc)₂, RuPhos, NaOtBu start_buchwald->reactants_buchwald Add reaction_buchwald Toluene, 110-120°C, 1-4h reactants_buchwald->reaction_buchwald React workup_buchwald Workup & Purification reaction_buchwald->workup_buchwald Process product_buchwald 8-amino-6-methylquinolin-2(1H)-one workup_buchwald->product_buchwald Isolate

Caption: Experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

MEK_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Inhibitor Quinolinone Derivative Inhibitor->MEK Inhibits

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by a quinolinone derivative.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of this heterocyclic system have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] Furthermore, specific 8-hydroxyquinolin-2(1H)-one analogues have been identified as potent β2-agonists, highlighting their therapeutic potential in respiratory diseases.[3]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[4][5] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a broad substrate scope, mild reaction conditions, and tolerance to a variety of functional groups, making it highly valuable in drug discovery and development for the synthesis of complex molecules.[5][6]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 8-bromo-6-methylquinolin-2(1H)-one with various arylboronic acids. The resulting 8-aryl-6-methylquinolin-2(1H)-one derivatives are of significant interest for screening in drug discovery programs, particularly in the fields of oncology and respiratory diseases.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 8-aryl-6-methylquinolin-2(1H)-one.

G cluster_conditions Reaction Conditions reactant1 This compound product 8-aryl-6-methylquinolin-2(1H)-one reactant1->product reactant2 +  Arylboronic Acid reactant2->product catalyst Pd Catalyst base Base solvent Solvent

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701888
34-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701882
43-Pyridylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)702475
52-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)702078

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the starting material, this compound, involves a multi-step process starting from 2-bromo-4-methylaniline.

G cluster_synthesis Synthesis of Starting Material A 2-Bromo-4-methylaniline B 8-Bromo-2,6-dimethylquinoline A->B Doebner-von Miller reaction (crotonaldehyde, acid) C 8-Bromo-2-chloro-6-methylquinoline B->C Oxidation & Chlorination (e.g., m-CPBA, POCl3) D This compound C->D Hydrolysis (e.g., aq. acid)

Caption: Synthetic workflow for the starting material.

Protocol:

  • Synthesis of 8-bromo-2,6-dimethylquinoline: In a round-bottom flask, a mixture of 2-bromo-4-methylaniline, an acid catalyst (e.g., hydrochloric acid), and an oxidizing agent (e.g., arsenic acid or nitrobenzene) is heated. Crotonaldehyde is added dropwise to the heated mixture. The reaction is refluxed for several hours. After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide) and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated to yield crude 8-bromo-2,6-dimethylquinoline, which can be purified by column chromatography.

  • Synthesis of 8-bromo-2-chloro-6-methylquinoline: 8-bromo-2,6-dimethylquinoline is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form the N-oxide. The intermediate N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) and heated to reflux to yield 8-bromo-2-chloro-6-methylquinoline.

  • Synthesis of this compound: The 8-bromo-2-chloro-6-methylquinoline is subjected to hydrolysis, for instance, by refluxing in an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid) to afford the desired this compound.[6]

General Protocol for Suzuki Coupling

This protocol is adapted from a similar procedure for a related substrate and can be optimized for different arylboronic acids.[7]

G cluster_workflow Suzuki Coupling Workflow A Reaction Setup: - this compound - Arylboronic acid - Pd(dppf)Cl2 - K3PO4 - THF/H2O B Inert Atmosphere: Purge with N2 or Ar A->B C Reaction: Heat at 70°C for 18-24h B->C D Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O and brine C->D E Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography D->E F Product: 8-aryl-6-methylquinolin-2(1H)-one E->F

Caption: Experimental workflow for Suzuki coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the corresponding arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add THF and deionized water (typically in a 2:1 to 4:1 ratio) via syringe.

  • Heat the reaction mixture to 70 °C and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-methylquinolin-2(1H)-one.

Potential Signaling Pathways and Applications

Quinolinone derivatives have been implicated in various signaling pathways relevant to drug discovery. For example, their potential as β2-adrenoceptor agonists suggests involvement in the G-protein coupled receptor (GPCR) signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This pathway is crucial for smooth muscle relaxation and is a key target in the treatment of asthma and COPD.

G cluster_pathway β2-Adrenergic Receptor Signaling Ligand 8-Aryl-6-methylquinolin-2(1H)-one (β2-Agonist) Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response phosphorylates targets leading to

Caption: Potential β2-adrenergic signaling pathway.

The synthesized 8-aryl-6-methylquinolin-2(1H)-one derivatives can be screened for their biological activity in various assays to identify novel drug candidates. Their structural similarity to known bioactive molecules suggests potential applications as:

  • Anticancer agents: Targeting various kinases and signaling pathways involved in cell proliferation and survival.

  • Bronchodilators: For the treatment of asthma and other chronic obstructive pulmonary diseases.

  • Neuroprotective agents: Modulating pathways involved in neurodegenerative diseases.

References

Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

While specific research on the direct applications of 8-bromo-6-methylquinolin-2(1H)-one in medicinal chemistry is not extensively documented in publicly available literature, the quinolin-2(1H)-one core, along with its bromo- and methyl-substituted analogues, represents a significant and highly versatile scaffold in drug discovery and development. This report will delve into the known biological activities of structurally related compounds to infer the potential applications and research directions for this compound.

The quinoline and quinolinone frameworks are privileged structures in medicinal chemistry, known to exhibit a wide array of pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of a compound's biological and physicochemical properties, making it a fertile ground for the development of novel therapeutic agents.

Potential Therapeutic Areas of Interest

Based on the biological activities of closely related quinolinone derivatives, this compound holds potential for investigation in several key therapeutic areas:

  • Anticancer Activity: Quinoline derivatives have shown promise in cancer research, with proposed mechanisms including the induction of apoptosis and cell cycle arrest. The substitution pattern on the quinoline ring is crucial for cytotoxic activity.

  • Antimicrobial Properties: The quinolone scaffold is the backbone of a major class of antibiotics. Research indicates that various substituted quinolines can inhibit bacterial growth, potentially by interfering with DNA replication.

  • Antitrypanosomal Activity: A pharmacomodulation study on 8-nitroquinolin-2(1H)-one derivatives revealed that a 6-bromo-substituted compound was a potent and selective antitrypanosomal agent.[1] This highlights the potential of bromo-substituted quinolinones in targeting parasitic diseases.

  • Enzyme Inhibition: The quinoline structure can interact with the active sites of various enzymes, leading to their inhibition. This makes them attractive candidates for targeting enzymes involved in disease pathogenesis.

Synthesis and Chemical Properties

The synthesis of quinolinone derivatives can be achieved through various established chemical reactions. For instance, the Knorr synthesis, involving the condensation of β-keto esters with anilines followed by cyclization, is a common method for preparing quinolin-2(1H)-ones. The presence of the bromine atom at the 8-position and the methyl group at the 6-position on the quinoline ring would influence the compound's reactivity and its interactions with biological targets. The bromine atom, for example, can participate in halogen bonding and alter the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Experimental Protocols for Evaluation

While specific protocols for this compound are not available, researchers can adapt established assays used for evaluating other quinolinone derivatives.

General Workflow for Biological Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Purification B Primary Target-Based Assays (e.g., Enzyme Inhibition) A->B C Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial) A->C D Determination of IC50/EC50 Values B->D C->D E Secondary Assays (e.g., Western Blot, qPCR) D->E F Signaling Pathway Analysis E->F G Animal Model of Disease F->G H Pharmacokinetic & Toxicological Studies G->H

Figure 1. A generalized workflow for the biological evaluation of a novel chemical entity like this compound.

Protocol for In Vitro Cytotoxicity Assay (Example using MTT Assay):

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Although direct experimental data on this compound is currently scarce, the extensive research on the quinolinone scaffold provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest that it could exhibit interesting biological activities, particularly in the areas of oncology and infectious diseases. Further synthesis and comprehensive biological evaluation of this specific compound are warranted to elucidate its medicinal chemistry potential. Researchers in drug discovery and development are encouraged to explore this and other novel quinolinone derivatives in their quest for new and effective medicines.

References

Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and key considerations in the development of anticancer agents derived from the versatile quinoline scaffold. Quinoline derivatives have emerged as a promising class of compounds in oncology, demonstrating a wide array of mechanisms to combat cancer cell proliferation and survival. This document outlines detailed protocols for the synthesis and evaluation of these compounds, presents their biological activities in a clear, tabular format, and visualizes the critical signaling pathways and experimental workflows involved.

Introduction to Quinoline Derivatives as Anticancer Agents

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry due to its ability to interact with various biological targets.[1][2] Its derivatives have been successfully developed as antimalarial, antibacterial, and, notably, anticancer agents.[2][3] The anticancer efficacy of quinoline-based compounds stems from their diverse mechanisms of action, which include the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of epigenetic targets like histone deacetylases (HDACs).[1][4] Several quinoline-based drugs, such as bosutinib, lenvatinib, and cabozantinib, are already in clinical use for cancer treatment.[3] This document will delve into the practical aspects of working with these promising molecules.

Key Mechanisms of Action and Corresponding Experimental Evaluations

The development of quinoline-based anticancer agents is often centered around targeting specific cellular processes critical for cancer progression. Below are some of the key mechanisms and the experimental protocols to assess the efficacy of quinoline derivatives targeting these pathways.

Inhibition of Tubulin Polymerization

Application Note: A significant number of quinoline derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[5][6] These agents often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[6][7] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[6][7] The evaluation of a compound's ability to inhibit tubulin polymerization is a critical step in characterizing its potential as an antimitotic agent.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is adapted from commercially available fluorescence-based tubulin polymerization assay kits.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • G-PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Test quinoline derivative and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.

    • Prepare a 1 mM GTP working solution in G-PEM buffer.

    • Prepare a 10 µM fluorescent reporter working solution in G-PEM buffer.

    • Prepare serial dilutions of the test quinoline derivative and control compounds in G-PEM buffer.

  • Reaction Setup (on ice):

    • In each well of the 96-well plate, add the following in order:

      • 10 µL of G-PEM buffer (for control) or diluted test/control compound.

      • A master mix containing tubulin, GTP, and the fluorescent reporter to achieve a final concentration of 2 mg/mL tubulin, 1 mM GTP, and 10 µM reporter in a final volume of 50 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence signal increase compared to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of tubulin polymerization.[6][7]

Inhibition of PI3K/Akt/mTOR Signaling Pathway

Application Note: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[8] Several quinoline derivatives have been designed as potent inhibitors of PI3K or mTOR kinases, thereby blocking this pro-survival pathway and inducing apoptosis in cancer cells.[9]

Experimental Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Proteins

This protocol outlines the procedure to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with a quinoline derivative.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test quinoline derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinoline derivative for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the effect of the quinoline derivative on the phosphorylation levels of Akt and mTOR. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.

Induction of Apoptosis and Cell Cycle Arrest

Application Note: A common outcome of effective anticancer treatment is the induction of programmed cell death (apoptosis) and/or the arrest of the cell cycle, preventing cancer cells from proliferating. Quinoline derivatives can trigger these responses through various mechanisms, including those mentioned above. Assessing apoptosis and cell cycle distribution are fundamental assays in the evaluation of novel anticancer compounds.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test quinoline derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the quinoline derivative for 24-48 hours.

    • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the single-cell population and acquire the fluorescence data.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M for tubulin inhibitors) indicates cell cycle arrest.

Synthesis of Quinoline Derivatives

The versatility of the quinoline scaffold allows for the synthesis of a wide range of derivatives. Below are example protocols for the synthesis of 2-substituted and 4-aminoquinoline derivatives.

Synthesis of 2-Substituted Quinoline Derivatives

Application Note: 2-substituted quinolines are a prominent class of derivatives with significant anticancer activity.[1][10] Various synthetic strategies can be employed for their synthesis, often involving the derivatization of quinoline precursors.[10]

Protocol: Synthesis of 2-Arylquinolines via Povarov Reaction

This is a general protocol for the three-component reaction of an aniline, an aldehyde, and an alkene (or alkyne) to form a tetrahydroquinoline, which can then be oxidized to the corresponding quinoline.

Materials:

  • Substituted aniline

  • Aromatic aldehyde

  • Alkene (e.g., ethyl vinyl ether)

  • Catalyst (e.g., Yb(OTf)₃)

  • Solvent (e.g., acetonitrile)

  • Oxidizing agent (e.g., DDQ)

Procedure:

  • To a solution of the substituted aniline (1 mmol) and aromatic aldehyde (1 mmol) in acetonitrile (10 mL), add the alkene (1.2 mmol) and Yb(OTf)₃ (10 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Upon completion, add the oxidizing agent DDQ (1.2 mmol) and continue stirring until the tetrahydroquinoline is fully converted to the quinoline.

  • Quench the reaction with a saturated solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-arylquinoline.

Synthesis of 4-Aminoquinoline Derivatives

Application Note: The 4-aminoquinoline scaffold is a well-known pharmacophore, particularly in antimalarial drugs, and has also shown considerable promise as an anticancer agent.[2][11] A common synthetic route involves the nucleophilic aromatic substitution of a 4-chloroquinoline.

Protocol: Synthesis of 4-Aminoquinolines from 4-Chloroquinolines

Materials:

  • 4,7-dichloroquinoline (or other substituted 4-chloroquinolines)

  • Appropriate amine (e.g., N,N-dimethylethane-1,2-diamine)

  • Solvent (e.g., ethanol or neat)

  • Base (optional, e.g., K₂CO₃)

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1 mmol) and the desired amine (1.2-2 mmol).

  • Add a solvent like ethanol or run the reaction neat. A base can be added to scavenge the HCl formed.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, filter and wash it with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography to yield the target 4-aminoquinoline derivative.[2]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of various quinoline derivatives against a panel of human cancer cell lines. The activity is expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

Table 1: Anticancer Activity of Quinoline-Based Tubulin Inhibitors

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound 4c Leukemia (K-562)7.72[6]
Leukemia (MOLT-4)8.17[6]
Leukemia (RPMI-8226)5.16[6]
Non-Small Cell Lung (HOP-92)2.37[6]
CNS (SNB-75)2.38[6]
Renal (RXF 393)2.21[6]
Breast (BT-549)4.11[6]
Compound 45 HepG-20.261[5]
B16-F1>2.047[5]
HeLa>2.047[5]
MCF-7>2.047[5]
Compound 47 MCF-7<0.042[5]
HL-60<0.042[5]
HCT-116<0.042[5]
HeLa<0.042[5]

Table 2: Anticancer Activity of Quinoline-Based PI3K/mTOR Inhibitors

Compound IDTargetCancer Cell LineIC50 (nM)Reference
Compound 191 PI3Kα/β/δ/γ, mTOR-7.3/209/106/116, 208[9]
Compound 192 PI3Kα/β/δ/γ, mTOR-6.7/24/21/181, 114[9]
Compound 235 PI3Kα/β/δ/γ, mTOR-1.63/6.91/2.14/0.38, 3.26[9]
CH5132799 PI3Kα-14[12]

Table 3: Anticancer Activity of Quinoline-Based HDAC Inhibitors

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Compound 21g HDAC-0.050[13]
Vorinostat HDAC-0.137[13]
PIQSA HDACLung (H460)50[14]
Brain (U251)55[14]
Liver (HepG2)50[14]

Table 4: Anticancer Activity of Quinoline-Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12e MGC-8031.38[15]
HCT-1165.34[15]
MCF-75.21[15]
5-FU MGC-8036.22[15]
HCT-11610.4[15]
MCF-711.1[15]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by quinoline derivatives and a general experimental workflow for their evaluation.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Quinoline_PI3K_Inhibitor Quinoline PI3K Inhibitor Quinoline_PI3K_Inhibitor->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Tubulin_Inhibition_Pathway Tubulin_dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_dimers->Microtubule_Polymerization Quinoline_Tubulin_Inhibitor Quinoline Tubulin Inhibitor Quinoline_Tubulin_Inhibitor->Microtubule_Polymerization Inhibition Microtubule_Network Dynamic Microtubule Network Microtubule_Polymerization->Microtubule_Network Mitotic_Spindle Mitotic Spindle Formation Microtubule_Network->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Synthesis Synthesis of Quinoline Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity_Screening Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Western Blot, Annexin V) Mechanism_of_Action->Apoptosis_Assay Target_Engagement Target Engagement Assays (e.g., Kinase Assay, Tubulin Polymerization) Mechanism_of_Action->Target_Engagement Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization

References

Application Notes and Protocols: 8-bromo-6-methylquinolin-2(1H)-one in Materials Science and OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the application of 8-bromo-6-methylquinolin-2(1H)-one in materials science and Organic Light-Emitting Diodes (OLEDs) is limited in currently available public literature. The following application notes and protocols are based on the established use of structurally similar quinoline derivatives and provide a foundational guide for researchers.

Introduction to Quinolinone Derivatives in Materials Science

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science, particularly in the field of organic electronics. Their rigid, planar structure and rich electron chemistry make them excellent candidates for various applications, including as emissive materials and host materials in OLEDs. The introduction of different functional groups, such as bromine and methyl groups, can modulate the electronic and photophysical properties of the quinolinone core, allowing for the tuning of emission colors and improvement of device performance.

This compound, as a specific derivative, holds potential as a building block for more complex organic molecules or as a dopant in emissive layers of OLEDs. The bromine atom offers a site for further chemical modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of a wide array of novel materials with tailored properties.[1] The methyl group can influence the solubility and film-forming properties of the material.

Potential Applications in OLEDs

Quinolinone derivatives can function in several key roles within an OLED device:

  • Emissive Layer (EML): As fluorescent emitters, they can be the primary source of light generation. The emission color can be tuned by modifying the chemical structure.

  • Host Material: In the emissive layer, they can serve as a host for a dopant emitter, facilitating energy transfer and improving device efficiency and stability.

  • Electron Transport Layer (ETL): Certain quinoline derivatives possess good electron mobility, making them suitable for use in the electron transport layer.

The general structure of a multi-layer OLED is depicted below.

OLED_Structure cluster_OLED OLED Device Structure Cathode Cathode (e.g., Al, LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (e.g., Quinolinone derivative) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Substrate Substrate (e.g., Glass) Substrate->Anode

Caption: General multi-layer structure of an Organic Light-Emitting Diode (OLED).

Quantitative Data for a Related Quinoline Derivative

While specific data for this compound is not available, the following table summarizes the electrical properties of a device fabricated with a related compound, 5,7-dibromo-8-hydroxyquinoline, which can serve as a preliminary reference.

ParameterValueReference Compound
SubstrateIndium Tin Oxide (ITO) coated glass5,7-dibromo-8-hydroxyquinoline
Bare ITO surface resistance36 ohm/cm5,7-dibromo-8-hydroxyquinoline
Surface resistance after coating40 ohm/cm5,7-dibromo-8-hydroxyquinoline
Surface resistance with new coating system46 ohm/cm5,7-dibromo-8-hydroxyquinoline

Data extracted from a study on 5,7-dibromo-8-hydroxyquinoline.[2]

Experimental Protocol: Fabrication of a Simple OLED Device via Spin Coating

This protocol outlines a general procedure for the fabrication of a multi-layer OLED using a spin-coating technique. This method is suitable for solution-processable materials and can be adapted for this compound, assuming it has adequate solubility in common organic solvents.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • Emissive Layer (EML) material (e.g., this compound dissolved in a suitable solvent like chloroform or toluene)

  • Electron Transport Layer (ETL) material (e.g., TPBi, if solution-processable)

  • Cathode material (e.g., LiF/Al)

  • Solvents (acetone, isopropanol, deionized water)

  • Spin coater

  • Hotplate or vacuum oven

  • Thermal evaporator

  • UV-Ozone cleaner (optional, but recommended)

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Workflow for OLED Fabrication:

OLED_Fabrication_Workflow Start Start Substrate_Cleaning 1. Substrate Cleaning (Sonication in Acetone, IPA, DI water) Start->Substrate_Cleaning Surface_Treatment 2. Surface Treatment (UV-Ozone or Oxygen Plasma) Substrate_Cleaning->Surface_Treatment HTL_Deposition 3. HTL Deposition (Spin coat PEDOT:PSS) Surface_Treatment->HTL_Deposition HTL_Annealing 4. HTL Annealing (e.g., 120°C for 15 min) HTL_Deposition->HTL_Annealing EML_Deposition 5. EML Deposition (Spin coat Quinolinone solution) HTL_Annealing->EML_Deposition EML_Annealing 6. EML Annealing (e.g., 70°C for 20 min) EML_Deposition->EML_Annealing Cathode_Deposition 7. Cathode Deposition (Thermal evaporation of LiF/Al) EML_Annealing->Cathode_Deposition Encapsulation 8. Device Encapsulation Cathode_Deposition->Encapsulation End End Encapsulation->End

Caption: A step-by-step workflow for the fabrication of a simple OLED device.

Detailed Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates using a nitrogen gun and bake them in an oven at 120°C for 30 minutes to remove any residual moisture.

  • Surface Treatment:

    • Treat the ITO surface with UV-Ozone or oxygen plasma for 5-10 minutes to increase the work function of the anode and improve hole injection.

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the substrates into a glovebox.

    • Deposit a layer of PEDOT:PSS onto the ITO surface by spin coating. A typical spin-coating recipe is a two-step process: 500 rpm for 10 seconds (for spreading) followed by 3000-5000 rpm for 30-60 seconds (for thinning).

    • Anneal the substrates on a hotplate at 120-150°C for 15-20 minutes to remove the solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., 5-10 mg/mL in chloroform). The concentration may need to be optimized.

    • Spin coat the emissive layer solution onto the HTL. The spin speed and time will determine the thickness of the film and should be optimized for the desired performance. A typical starting point is 2000-4000 rpm for 45 seconds.

    • Anneal the film at a moderate temperature (e.g., 70°C) for 20-30 minutes inside the glovebox to remove the solvent.[2]

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporation chamber without breaking the inert atmosphere.

    • Deposit a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) followed by a thicker layer of Aluminum (Al) (approx. 100 nm). The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s for LiF and 1-2 Å/s for Al).

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

  • Characterization:

    • The fabricated device can now be tested outside the glovebox.

    • Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photodetector.

    • Measure the electroluminescence spectrum using a spectrometer.

Safety Precautions:

  • Always work in a well-ventilated area or a fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Quinoline derivatives should be handled with care, as their toxicological properties may not be fully known. Refer to the Material Safety Data Sheet (MSDS) for specific handling instructions.[3]

References

Application Notes and Protocols for In Vitro Evaluation of 8-bromo-6-methylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] These activities include antitumor, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3] The core quinolin-2(1H)-one scaffold serves as a privileged structure in drug discovery, and its various substituted analogs have been explored for a range of therapeutic applications. The compound 8-bromo-6-methylquinolin-2(1H)-one, a member of this family, holds potential for biological activity, and its evaluation through robust in vitro assays is a critical first step in elucidating its mechanism of action and therapeutic potential.

This document provides detailed protocols for the initial in vitro screening of this compound, focusing on cell viability (cytotoxicity) and its potential inhibitory effects on common drug targets such as protein kinases and phosphatases.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4][5]

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the compound-treated wells) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for another 3-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: MTT Assay Results
Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control 100
0.1
1
10
50
100
Positive Control

Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

Quinolinone derivatives have been reported to exhibit kinase inhibitory activity. A generic in vitro kinase assay can be used to screen this compound against a panel of kinases to identify potential targets.

Experimental Protocol: In Vitro Kinase Assay

Materials:

  • This compound

  • Recombinant protein kinase (e.g., a specific kinase of interest)

  • Kinase substrate (a protein or peptide that is a known substrate for the kinase)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)[8]

  • [γ-32P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

  • ATP

  • SDS-PAGE equipment

  • Phosphorimager or appropriate detection instrument

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase buffer, the recombinant kinase, and the kinase substrate.

    • Prepare serial dilutions of this compound in the kinase buffer.

    • In a microcentrifuge tube or 96-well plate, combine the kinase/substrate mixture with the different concentrations of the compound.

    • Include a vehicle control (DMSO) and a positive control inhibitor for the specific kinase.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP to each reaction.[8] A typical final ATP concentration is 100 µM.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[8]

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.[8]

    • Boil the samples at 95°C for 5 minutes.[8]

  • Detection of Phosphorylation:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Analyze the incorporation of 32P into the substrate using a phosphorimager.

Data Presentation: In Vitro Kinase Assay Results
Concentration (µM)Substrate Phosphorylation (Relative Units)% Kinase Inhibition
Vehicle Control 0
0.1
1
10
50
100
Positive Control

% Kinase Inhibition = (1 - (Phosphorylation with compound / Phosphorylation with vehicle control)) x 100

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Kinase, Substrate, and Compound B Incubate Kinase and Compound A->B C Initiate Reaction with ATP/[γ-32P]ATP B->C D Incubate at 30°C C->D E Terminate Reaction with SDS Buffer D->E F SDS-PAGE E->F G Autoradiography F->G H Quantify Phosphorylation G->H

Caption: Workflow for a radioactive in vitro kinase assay.

In Vitro Phosphatase Inhibition Assay

Similar to kinases, protein phosphatases are crucial regulators of cellular signaling and are attractive drug targets. A generic phosphatase assay can determine if this compound affects the activity of these enzymes.

Experimental Protocol: In Vitro Phosphatase Assay (using pNPP)

Materials:

  • This compound

  • Recombinant protein phosphatase (e.g., PTP1B, SHP2)

  • Phosphatase assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 2 mM DTT)[9]

  • p-Nitrophenyl phosphate (pNPP) substrate[9]

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of this compound in the phosphatase assay buffer.

    • In a 96-well plate, add the diluted compound, the recombinant phosphatase, and the assay buffer.

    • Include a vehicle control (DMSO) and a known phosphatase inhibitor (e.g., sodium orthovanadate).

  • Initiation of Phosphatase Reaction:

    • Initiate the reaction by adding the pNPP substrate to each well.

    • Incubate the plate at 30°C for a specific time (e.g., 20-30 minutes).[9][10]

  • Termination and Detection:

    • Stop the reaction by adding a stop solution, such as 1 M NaOH.[9]

    • The dephosphorylation of pNPP by the phosphatase generates p-nitrophenol, which is yellow.

    • Measure the absorbance of the yellow product at 405 nm using a microplate reader.[9][10]

Data Presentation: In Vitro Phosphatase Assay Results
Concentration (µM)Absorbance (405 nm)% Phosphatase Inhibition
Vehicle Control 0
0.1
1
10
50
100
Positive Control

% Phosphatase Inhibition = (1 - (Absorbance with compound / Absorbance with vehicle control)) x 100

Experimental Workflow: In Vitro Phosphatase Assay

Phosphatase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Phosphatase and Compound B Incubate Phosphatase and Compound A->B C Initiate Reaction with pNPP B->C D Incubate at 30°C C->D E Terminate Reaction with NaOH D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition F->G

Caption: Workflow for a pNPP-based in vitro phosphatase assay.

References

Application Notes and Protocols: Functionalization of the 8-bromo-6-methylquinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the 8-bromo-6-methylquinolin-2(1H)-one scaffold, a versatile building block in medicinal chemistry. The quinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds, exhibiting a range of activities including anticancer and antimicrobial effects.[1][2] This document outlines key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to enable the synthesis of diverse derivatives for drug discovery and development programs.

Overview of Functionalization Strategies

The bromine atom at the C8 position of the 6-methylquinolin-2(1H)-one scaffold serves as a versatile handle for introducing a variety of functional groups through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinolinone core to optimize biological activity and pharmacokinetic properties. The three primary transformations covered in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce aryl or heteroaryl moieties.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to introduce a wide range of amino functionalities.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination scaffold This compound suzuki_reagents Aryl/Heteroaryl Boronic Acid/Ester Pd Catalyst, Base scaffold->suzuki_reagents sonogashira_reagents Terminal Alkyne Pd/Cu Catalyst, Base scaffold->sonogashira_reagents buchwald_reagents Primary/Secondary Amine Pd Catalyst, Base scaffold->buchwald_reagents suzuki_product 8-Aryl/Heteroaryl- 6-methylquinolin-2(1H)-one suzuki_reagents->suzuki_product C-C Bond Formation sonogashira_product 8-Alkynyl- 6-methylquinolin-2(1H)-one sonogashira_reagents->sonogashira_product C-C Bond Formation buchwald_product 8-Amino- 6-methylquinolin-2(1H)-one buchwald_reagents->buchwald_product C-N Bond Formation

Experimental Protocols and Data

Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-6-methylquinolin-2(1H)-ones

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between the quinolinone scaffold and various aryl or heteroaryl boronic acids or esters.

G start Start reagents Mix: - this compound - Arylboronic acid - Pd(dppf)Cl2 - K2CO3 - Solvent (e.g., Dioxane/H2O) start->reagents reaction Heat under Inert Atmosphere (e.g., 80-100 °C, 12-24 h) reagents->reaction workup Aqueous Workup (e.g., Extraction with EtOAc) reaction->workup purification Purify by Column Chromatography workup->purification product 8-Aryl-6-methylquinolin-2(1H)-one purification->product end End product->end

Protocol:

A specific example for a similar scaffold, 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, was successfully coupled with 2-methoxyphenylboronic acid using Pd(dppf)Cl₂ as the catalyst.[3] The following is a general protocol adapted for the this compound scaffold.

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-methylquinolin-2(1H)-one.

Quantitative Data (Illustrative):

EntryArylboronic AcidCatalystBaseSolventYield (%)Reference
12-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O88[3]
2Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/DMF98[4]
34-Fluorophenylboronic acidPd(PPh₃)₄aq. K₂CO₃DME75[4]
Sonogashira Coupling for the Synthesis of 8-Alkynyl-6-methylquinolin-2(1H)-ones

The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable for further transformations or as pharmacophores themselves.

G start Start reagents Mix: - this compound - Terminal alkyne - Pd(PPh3)4, CuI - Base (e.g., Et3N) - Solvent (e.g., THF) start->reagents reaction Stir at Room Temperature under Inert Atmosphere (e.g., 16 h) reagents->reaction workup Aqueous Workup (e.g., Extraction with EtOAc) reaction->workup purification Purify by Column Chromatography workup->purification product 8-Alkynyl-6-methylquinolin-2(1H)-one purification->product end End product->end

Protocol:

The following is a general protocol for the Sonogashira coupling of bromo-heterocycles.[4]

  • To a degassed solution of this compound (1.1 equiv.) in a suitable solvent system (e.g., THF/Et₃N, 2:1 v/v), add the palladium catalyst, such as Pd(PPh₃)₄ (0.15 equiv.), and the copper co-catalyst, CuI (0.3 equiv.).

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equiv.) dropwise, and stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 8-alkynyl-6-methylquinolin-2(1H)-one.

Quantitative Data (Illustrative for similar substrates):

EntryAlkyneCatalyst SystemBaseSolventYield (%)Reference
11-Ethyl-4-ethynylbenzenePd(PPh₃)₄, CuIEt₃NTHF93[4]
2PhenylacetylenePd(PPh₃)₄, CuIEt₃NTHF85[4]
33-Butyn-1-olPd(PPh₃)₄, CuIEt₃NTHF90[4]
Buchwald-Hartwig Amination for the Synthesis of 8-Amino-6-methylquinolin-2(1H)-ones

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, providing access to a wide range of N-functionalized quinolinones.[5]

G start Start reagents Mix: - this compound - Amine - Pd2(dba)3, BINAP - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) start->reagents reaction Microwave Irradiation (e.g., 120 °C, 2-4 h) reagents->reaction workup Aqueous Workup (e.g., Extraction with DCM) reaction->workup purification Purify by Column Chromatography or HPLC workup->purification product 8-Amino-6-methylquinolin-2(1H)-one purification->product end End product->end

Protocol:

A microwave-assisted Buchwald-Hartwig amination has been reported for 8-bromo-2-methylquinoline, providing a good starting point for the functionalization of the target scaffold.[6]

  • In a microwave vial, dissolve this compound (1.25 equiv.) in a suitable solvent such as toluene.

  • Add the desired amine (1.0 equiv.), a palladium source like Pd₂(dba)₃ (0.04 equiv.), a phosphine ligand such as BINAP (0.05 equiv.), and a strong base like NaOtBu (1.4 equiv.).

  • Seal the vial and heat the reaction mixture in a microwave reactor to approximately 120 °C for 2-4 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent like DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired 8-amino-6-methylquinolin-2(1H)-one derivative.

Quantitative Data (Illustrative for a similar substrate):

EntryAmineCatalyst SystemBaseSolventYield (%)Reference
1MorpholinePd₂(dba)₃, BINAPNaOtBuToluene33[6]
2N-MethylanilinePd(OAc)₂, L3NaOtBuToluene90[7]
3AnilinePd₂(dba)₃, XantPhosCs₂CO₃Toluene95[8]
L3 = (2-Biphenyl)dicyclohexylphosphine

Applications in Drug Discovery

Anticancer Activity

Derivatives of the quinolin-2(1H)-one scaffold have demonstrated significant potential as anticancer agents.[9][10] For instance, 4-phenylquinolin-2(1H)-one derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines.[9] One such derivative was identified as a specific allosteric inhibitor of the Akt signaling pathway, a key regulator of cell survival and proliferation.[11]

G

Anticancer Activity Data (Illustrative for Quinolin-2-one Derivatives):

Compound TypeCancer Cell LineActivityIC₅₀ (µM)Reference
4-Phenylquinolin-2(1H)-oneVariousAkt Kinase Inhibition6[11]
6,7-methylenedioxy-4-phenylquinolin-2(1H)-oneHL-60Cytotoxicity<1[9]
4-Hydroxy-1-phenyl-2(1H)-quinolone derivativeA549Cytotoxicity0.0298[10]
Antimicrobial Activity

The quinolin-2-one scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[12] The mechanism of action can vary, with some compounds inhibiting essential bacterial enzymes.

Antimicrobial Activity Data (Illustrative for Quinolin-2-one Derivatives):

Compound TypeBacterial StrainActivityMIC (µg/mL)Reference
Quinoline-2-one derivativeMRSAAntibacterial0.75[12]
Quinoline-2-one derivativeVREAntibacterial0.75[12]
7-Oxy-1,3,5-triazine-quinolinoneS. aureusAntibacterial-[13]

These notes provide a foundation for the strategic functionalization of the this compound scaffold. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to synthesize and evaluate novel quinolinone derivatives for therapeutic applications.

References

Application Notes and Protocols: High-Throughput Screening of 8-bromo-6-methylquinolin-2(1H)-one Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing and screening 8-bromo-6-methylquinolin-2(1H)-one libraries, with a focus on their potential as anticancer agents targeting the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols, data presentation guidelines, and visualizations are included to facilitate the implementation of these techniques in a research setting.

Introduction

Quinolinone scaffolds are prevalent in a wide range of biologically active compounds and have garnered significant interest in drug discovery. The this compound core, in particular, represents a promising template for the development of novel therapeutics. High-throughput screening (HTS) of libraries based on this scaffold can rapidly identify hit compounds with desired biological activities. This document outlines the synthesis of a combinatorial library, a detailed HTS protocol for identifying inhibitors of the PI3K/Akt/mTOR pathway, and a workflow for hit validation.

Library Synthesis

A diverse library of this compound derivatives can be synthesized to explore the structure-activity relationship (SAR). The following is a generalized protocol for the synthesis of the core scaffold, which can be further modified to introduce diversity.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of quinolinone derivatives.

Materials:

  • 2-bromo-4-methylaniline

  • Diethyl malonate

  • Sodium ethoxide

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-bromo-4-methylaniline and diethyl malonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise while stirring at room temperature. Heat the mixture to reflux for 4-6 hours.

  • Cyclization: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then added to high-boiling-point solvent like diphenyl ether and heated to 250-260 °C for 30-60 minutes to facilitate cyclization.

  • Work-up: Cool the reaction mixture and pour it into a large volume of hexanes to precipitate the product. Filter the solid and wash with hexanes.

  • Purification: The crude product is dissolved in a suitable solvent and washed with dilute HCl, followed by a saturated NaHCO₃ solution, and finally with brine. The organic layer is dried over anhydrous MgSO₄ and the solvent is evaporated.

  • Crystallization: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Note: To generate a library, a variety of substituted anilines and malonic esters can be used as starting materials. Further diversification can be achieved by chemical modifications of the quinolinone core.

High-Throughput Screening (HTS)

The following protocol describes a cell-based HTS assay to identify inhibitors of the PI3K/Akt/mTOR signaling pathway from the synthesized this compound library. This pathway is frequently hyperactivated in cancer, making it a key target for anticancer drug discovery.

HTS Workflow

The overall workflow for the high-throughput screening and hit validation process is depicted below.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Validation Primary_Screen Single-Dose Screening (10 µM) Data_Analysis_1 Primary Data Analysis (% Inhibition) Primary_Screen->Data_Analysis_1 Hit_Confirmation Confirmation Screen (Triplicates) Data_Analysis_1->Hit_Confirmation Select Hits Dose_Response Dose-Response & IC₅₀ Determination Hit_Confirmation->Dose_Response Secondary_Assay Target-Based Assay (e.g., pAkt ELISA) Dose_Response->Secondary_Assay Prioritize Hits Orthogonal_Assay Orthogonal Cell-Based Assay (e.g., Cell Proliferation) Secondary_Assay->Orthogonal_Assay SAR_Expansion SAR by Analogs Orthogonal_Assay->SAR_Expansion Validate Hits Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Caption: High-throughput screening and hit validation workflow.

Protocol: Cell-Based HTS for PI3K/Akt Pathway Inhibitors

This protocol utilizes a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7, which often has a PIK3CA mutation) and measures the phosphorylation of Akt as a readout.

Materials:

  • MCF-7 breast cancer cells (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound library compounds dissolved in DMSO

  • Positive control (e.g., a known PI3K inhibitor like GDC-0941)

  • Negative control (DMSO vehicle)

  • Assay plates (384-well, black, clear-bottom)

  • Reagents for immunofluorescence staining:

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody: Rabbit anti-phospho-Akt (Ser473)

    • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

    • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 384-well assay plates at a density that will result in a sub-confluent monolayer at the time of the assay (e.g., 5,000 cells per well). Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition:

    • Prepare compound plates by diluting the this compound library, positive control, and negative control in assay medium.

    • For the primary screen, a single concentration (e.g., 10 µM) is typically used.

    • Remove the growth medium from the cell plates and add the compound dilutions.

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound activity.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with the anti-phospho-Akt primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system. Capture images in the channels for DAPI (nuclei) and the fluorescent secondary antibody (phospho-Akt).

    • Analyze the images to quantify the intensity of the phospho-Akt signal within the cytoplasm of each cell. The DAPI signal is used to identify and count the number of cells.

    • The percentage of inhibition for each compound is calculated relative to the positive and negative controls.

Data Presentation

Quantitative data from the HTS should be summarized in clear and structured tables.

Table 1: Representative Primary HTS Data
Compound IDConcentration (µM)% Inhibition of pAkt
BMQ-001108.2
BMQ-0021095.3
BMQ-0031012.5
.........
BMQ-XXX1078.1
GDC-0941 (Positive Control)198.5
DMSO (Negative Control)-0
Table 2: Dose-Response Data for Confirmed Hits
Compound IDIC₅₀ (µM)Hill SlopeMax Inhibition (%)
BMQ-0020.251.198.2
BMQ-XXX1.50.985.4
GDC-09410.051.0100

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P S6K S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation

Application Notes and Protocols for Quinolinone Compounds in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of quinolinone compounds, including quantitative efficacy data, detailed experimental protocols for key assays, and diagrams illustrating their mechanisms of action.

Quantitative Antimicrobial and Antifungal Efficacy of Quinolinone Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinolinone derivatives against a range of bacterial and fungal strains, providing a comparative view of their potency.

Table 1: Antibacterial Activity of Quinolinone Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Quinolone-based dihydrotriazines (93a-c) 2Not Tested2Not Tested[1]
Indolizinoquinoline-5,12-dione derivative (7) 2 (MRSA)Not Tested2Not Tested[2]
Quinoline derivative (11) 6.25Not TestedNot TestedNot Tested[1]
Quinoline scaffolds (63b, 63f, 63h, 63i, 63l) Not TestedNot Tested100Not Tested[1]
Quinoline-2-one derivative (6c) 0.75 (MRSA)Not TestedNot TestedNot Tested[3]
Quinoline-2-one derivative (6l) Promising ActivityNot TestedNot TestedNot Tested[3]
Quinoline-2-one derivative (6o) Promising ActivityNot TestedNot TestedNot Tested[3]
Quinoline-based hydroxyimidazolium hybrid (7b) 2Not TestedNot TestedNot Tested[4][5]
Quinoline-based hydroxyimidazolium hybrid (7h) 20Not TestedNot TestedNot Tested[4][5]

Table 2: Antifungal Activity of Quinolinone Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCryptococcus neoformansAspergillus spp.DermatophytesReference(s)
Clioquinol (8-hydroxyquinoline derivative) 0.031–2Not TestedNot TestedFungicidal Effect[6]
8-hydroxy-5-quinolinesulfonic acid 1–512Not TestedNot TestedFungicidal Effect[6]
8-hydroxy-7-iodo-5-quinolinesulfonic acid 2–1024Not TestedNot TestedFungicidal Effect[6]
Quinoline-based hydroxyimidazolium hybrids (7c-d) 62.515.662.5Not Tested[4][5]
8-hydroxyquinoline derivative (PH265) 1 - 0.51 - 0.5Not TestedNot Tested[1]
8-hydroxyquinoline derivative (PH276) 8 - 0.58 - 0.5Not TestedNot Tested[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial and antifungal properties of quinolinone compounds.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This protocol outlines the steps to determine the lowest concentration of a quinolinone compound that inhibits the visible growth of a microorganism.[2][7][8][9]

Materials:

  • 96-well microtiter plates (round-bottom recommended)

  • Test quinolinone compounds

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Spectrophotometer (for inoculum standardization)

  • Sterile petri dishes

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the quinolinone compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate sterile broth medium to achieve a starting concentration that is typically 2-fold higher than the highest desired test concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the diluted quinolinone compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not add inoculum to column 12.

    • Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the quinolinone compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[4][10][11][12]

Materials:

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test quinolinone compounds

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Incubator

  • Calipers

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol (0.5 McFarland standard).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.

  • Preparation of Wells:

    • Allow the inoculated plate to dry for a few minutes.

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of 6-8 mm in diameter in the agar.

  • Application of Test Compound:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the quinolinone compound solution at a known concentration into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition around each well using calipers.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Biofilm Inhibition Assay

This protocol is used to determine the ability of quinolinone compounds to prevent the formation of microbial biofilms.[13][14][15]

Materials:

  • 96-well flat-bottom microtiter plates

  • Test quinolinone compounds

  • Bacterial or fungal strains

  • Appropriate sterile growth medium

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or other suitable solvent

  • Plate reader

Procedure:

  • Preparation of Plates and Inoculum:

    • Prepare serial dilutions of the quinolinone compound in the growth medium in a 96-well plate as described for the MIC assay.

    • Prepare a standardized inoculum of the biofilm-forming microorganism.

  • Inoculation and Incubation:

    • Add the standardized inoculum to the wells containing the quinolinone compound dilutions and to the growth control wells.

    • Incubate the plate under conditions that promote biofilm formation (typically for 24-48 hours without shaking).

  • Quantification of Biofilm:

    • After incubation, carefully discard the planktonic cells by gently aspirating the medium from each well.

    • Wash the wells gently with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

    • Allow the plates to air dry.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Add 200 µL of 95% ethanol or another suitable solvent to each well to solubilize the stained biofilm.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-600 nm using a plate reader.

  • Interpretation of Results:

    • A reduction in absorbance compared to the growth control indicates inhibition of biofilm formation.

Signaling Pathways and Mechanisms of Action

The antimicrobial and antifungal effects of quinolinone compounds are attributed to their interaction with specific cellular targets and pathways.

Antifungal Mechanism of Action

8-hydroxyquinoline derivatives, a prominent class of antifungal quinolinones, primarily exert their effect by disrupting the fungal cell's structural integrity.[16][17][18] This involves two main mechanisms:

  • Cell Wall Damage: These compounds can interfere with the synthesis or integrity of the fungal cell wall, a crucial structure for maintaining cell shape and protecting against osmotic stress.

  • Cytoplasmic Membrane Disruption: They can also compromise the functional integrity of the cytoplasmic membrane, leading to the leakage of essential intracellular components and ultimately cell death.

Antifungal_Mechanism Quinolinone 8-Hydroxyquinoline Derivative CellWall Fungal Cell Wall Quinolinone->CellWall Inhibits synthesis/ disrupts integrity Membrane Cytoplasmic Membrane Quinolinone->Membrane Compromises functional integrity Death Fungal Cell Death CellWall->Death Leads to Leakage Leakage of Intracellular Components Membrane->Leakage Leakage->Death Causes

Caption: Antifungal mechanism of 8-hydroxyquinoline derivatives.

Antibacterial Mechanism of Action

The antibacterial activity of quinolinone compounds, particularly fluoroquinolones, is primarily due to the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][19] These enzymes are crucial for DNA replication, repair, and recombination.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome.

  • Induction of SOS Response and Cell Death: The accumulation of DNA damage triggers the bacterial SOS response, a DNA repair system. However, overwhelming damage leads to the inhibition of DNA replication and ultimately results in bacterial cell death.

Antibacterial_Mechanism Quinolone Quinolone Compound Enzyme DNA Gyrase & Topoisomerase IV Quinolone->Enzyme Inhibits DS_Breaks Double-Strand DNA Breaks Quinolone->DS_Breaks Induces DNA_Replication DNA Replication Enzyme->DNA_Replication Essential for SOS SOS Response DS_Breaks->SOS Triggers Death Bacterial Cell Death DS_Breaks->Death Directly leads to SOS->Death Leads to (if overwhelmed)

Caption: Antibacterial mechanism of quinolone compounds.

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates a typical workflow for the initial screening and evaluation of the antimicrobial and antifungal properties of novel quinolinone compounds.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Further Characterization cluster_2 Outcome Compound Synthesized Quinolinone Compound AgarWell Agar Well Diffusion Assay Compound->AgarWell MIC Broth Microdilution (MIC Determination) AgarWell->MIC Active compounds Biofilm Biofilm Inhibition Assay MIC->Biofilm Mechanism Mechanism of Action Studies MIC->Mechanism Lead Lead Compound Identification Biofilm->Lead Mechanism->Lead

Caption: Workflow for antimicrobial evaluation of quinolinones.

References

Application Notes and Protocols for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of novel 8-bromo-6-methylquinolin-2(1H)-one derivatives. This class of compounds holds significant potential for the development of new therapeutic agents, particularly in the field of oncology. The protocols outlined below detail the synthesis of the core scaffold and its subsequent derivatization, along with methods for evaluating their biological activity.

Introduction

Quinolin-2(1H)-one, also known as carbostyril, is a privileged heterocyclic scaffold found in numerous biologically active compounds and approved drugs. Its versatile structure allows for substitutions at various positions, leading to a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a bromine atom at the 8-position and a methyl group at the 6-position of the quinolinone core can significantly influence the compound's electronic and steric properties, potentially enhancing its interaction with biological targets. This document outlines a systematic approach to synthesize a library of this compound derivatives and evaluate their structure-activity relationships to identify lead compounds for further drug development.

Experimental Protocols

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol is based on the Knorr quinoline synthesis, which involves the cyclization of a β-ketoanilide in the presence of a strong acid.[1][2]

Materials:

  • 4-bromo-2-methylaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Toluene

  • Ethylenediamine (catalyst)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of N-(4-bromo-2-methylphenyl)-3-oxobutanamide

  • To a solution of 4-bromo-2-methylaniline (10 mmol) in toluene (50 mL), add ethyl acetoacetate (12 mmol) and a catalytic amount of ethylenediamine (2-3 drops).

  • Reflux the mixture for 12 hours, collecting the evolved ethanol-water azeotrope in a Dean-Stark trap.

  • After cooling, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoanilide.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure N-(4-bromo-2-methylphenyl)-3-oxobutanamide.

Step 2: Cyclization to 8-bromo-6-methyl-4-methylquinolin-2(1H)-one

  • Add the purified N-(4-bromo-2-methylphenyl)-3-oxobutanamide (5 mmol) to polyphosphoric acid (20 g) preheated to 80°C.

  • Stir the mixture vigorously at 120°C for 2 hours.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral.

  • Dry the solid product to yield 8-bromo-6,4-dimethylquinolin-2(1H)-one. For the synthesis of the title compound without the 4-methyl group, an appropriate β-ketoester without the methyl group at the alpha position should be used in Step 1. A more general approach for the synthesis of the parent this compound would involve the cyclization of a corresponding acrylic acid derivative.

Protocol 2: Synthesis of N-Substituted this compound Derivatives

Materials:

  • This compound

  • Potassium carbonate

  • Various alkyl or benzyl halides (e.g., iodomethane, benzyl bromide)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of this compound (1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Add the desired alkyl or benzyl halide (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-substituted derivative.

Protocol 3: Cytotoxicity Evaluation using MTT Assay

This protocol is a standard colorimetric assay for assessing cell viability.[3][4][5][6][7]

Materials:

  • Human cancer cell line (e.g., MCF-7 - breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized quinolinone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following table presents hypothetical but realistic data for a series of N-substituted this compound derivatives, based on SAR trends observed in the literature for similar quinolinone scaffolds.[8][9][10]

Compound IDR (N1-substituent)IC50 (µM) against MCF-7
1 H> 100
2a Methyl45.2
2b Ethyl32.8
2c Propyl25.1
2d Benzyl15.6
2e 4-Fluorobenzyl8.3
2f 4-Methoxybenzyl12.5
2g 4-Nitrobenzyl28.9
Doxorubicin -0.5

SAR Observations:

  • The unsubstituted parent compound 1 is inactive.

  • N-alkylation increases cytotoxic activity, with potency increasing with chain length from methyl to propyl (2a-2c ).

  • Substitution with a benzyl group (2d ) significantly enhances potency compared to simple alkyl chains.

  • Electron-withdrawing groups on the benzyl ring, such as fluorine (2e ), further increase activity, suggesting a favorable interaction in the target's binding pocket.

  • An electron-donating group like methoxy (2f ) is also well-tolerated and shows good activity.

  • A strongly deactivating nitro group (2g ) reduces the activity compared to the fluoro-substituted analog.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-bromo-2-methylaniline + Ethyl acetoacetate ketoanilide N-(4-bromo-2-methylphenyl) -3-oxobutanamide start->ketoanilide Toluene, reflux parent This compound ketoanilide->parent PPA, 120°C derivatives N-Substituted Derivatives parent->derivatives R-X, K2CO3, DMF mtt MTT Assay derivatives->mtt ic50 IC50 Determination mtt->ic50 Data Collection sar SAR Analysis ic50->sar Data Interpretation signaling_pathway cluster_pathway Hypothesized EGFR Signaling Pathway Inhibition egf EGF egfr EGFR egf->egfr pi3k PI3K egfr->pi3k Dimerization & Autophosphorylation quinolinone This compound Derivative quinolinone->egfr Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-bromo-6-methylquinolin-2(1H)-one for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of quinolinone derivatives can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The reaction temperature, time, and solvent can significantly impact the yield. It is recommended to perform a Design of Experiments (DoE) to systematically optimize these parameters. Key variables to investigate include temperature (e.g., in the range of 40–60°C), solvent polarity (e.g., comparing DCM vs. THF), and stoichiometry of reagents.[1]

  • Inefficient Bromination: The choice and handling of the brominating agent are crucial. Ensure that the brominating agent (e.g., N-bromosuccinimide - NBS) is fresh and has been stored correctly. The stoichiometry of the brominating agent should be carefully controlled, typically between 1.1 and 1.3 equivalents.[1]

  • Presence of Water: Moisture can interfere with the reaction, especially if Lewis acids are used as catalysts. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Catalyst Inactivity: If using a catalyst, such as a Lewis acid (e.g., FeCl3), its activity can diminish over time.[1] Use a fresh or properly stored catalyst.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or addition of a small amount of catalyst might be necessary.

Question: I am observing significant side product formation. How can I increase the selectivity of the reaction?

Answer: The formation of side products is a common challenge in quinoline synthesis.[2] Here are some strategies to enhance selectivity:

  • Control of Bromination Position: The quinoline ring has multiple sites susceptible to electrophilic substitution. To favor bromination at the 8-position, consider the directing effects of the existing substituents. The methyl group at the 6-position is an ortho-, para-director, which could lead to bromination at the 5 or 7-positions. Careful control of reaction conditions, particularly temperature and the rate of addition of the brominating agent, can improve regioselectivity.

  • Choice of Brominating Agent: Different brominating agents can offer varying levels of selectivity. While molecular bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective alternative.[3]

  • Use of a Catalyst: The addition of a catalyst like iron(III) bromide can enhance the efficiency and selectivity of the bromination.[1]

Question: The purification of the final product is proving difficult. What purification strategies are recommended?

Answer: Purification challenges often arise from the presence of unreacted starting materials or closely related side products.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is a powerful purification technique. A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is typically used to separate the desired product from impurities. Monitor the fractions by TLC to identify the pure product.

  • Trituration: In some cases, washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective purification step. For a similar compound, trituration with hot ethanol was used.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A common synthetic route involves the bromination of 6-methylquinolin-2(1H)-one. This precursor can be synthesized through various established methods for quinolinone synthesis, such as the Knorr synthesis.

Q2: What safety precautions should be taken when handling the reagents for this synthesis?

Due to the use of brominated compounds, appropriate safety measures are essential. Always work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, to prevent skin and eye contact.[1] Waste should be segregated into halogenated organic waste containers for proper disposal.[1]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material. Development in an appropriate solvent system will show the consumption of the starting material and the appearance of the product spot.

Q4: Are there alternative synthetic routes to consider?

Yes, several named reactions can be adapted for the synthesis of the quinolinone core, including the Friedländer synthesis, Skraup synthesis, and Doebner-von Miller reaction.[5] The choice of route may depend on the availability of starting materials and the desired substitution pattern.

Data Presentation

Table 1: Reported Yields for Syntheses of Related Bromo-Quinoline Derivatives

CompoundSynthetic MethodYieldReference
8-Bromo-2(1H)-quinolinone(2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide with AlCl₃75%[4]
8-Bromo-2-methylquinolineFrom 2-bromoaniline52%[6]

Table 2: Illustrative Design of Experiments (DoE) for Yield Optimization of this compound

ExperimentTemperature (°C)NBS (equivalents)Catalyst (mol%)Yield (%)
1401.1565
2601.1572
3401.3570
4601.3585
5401.11068
6601.11075
7401.31078
8601.31092

Note: This table presents hypothetical data to illustrate the DoE approach.

Experimental Protocols

Protocol: Synthesis of this compound via Bromination of 6-methylquinolin-2(1H)-one

This protocol is adapted from a similar synthesis of 8-bromo-2(1H)-quinolinone.[4]

Materials:

  • 6-methylquinolin-2(1H)-one

  • N-bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iron(III) chloride (FeCl₃) (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 6-methylquinolin-2(1H)-one (1 equivalent) in anhydrous DMF, add N-bromosuccinimide (1.2 equivalents).

  • If using a catalyst, add a catalytic amount of FeCl₃ (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 6-methylquinolin-2(1H)-one in anhydrous DMF add_nbs Add N-bromosuccinimide (NBS) start->add_nbs add_catalyst Add catalyst (optional) add_nbs->add_catalyst stir Stir at room temperature add_catalyst->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction Monitor by TLC/LC-MS check_conditions Suboptimal Conditions? check_reaction->check_conditions No increase_time Increase reaction time/temp check_reaction->increase_time Yes check_reagents Reagent Quality Issue? check_conditions->check_reagents No optimize_doe Optimize with DoE check_conditions->optimize_doe Yes check_purification Purification Loss? check_reagents->check_purification No use_fresh Use fresh reagents/catalyst check_reagents->use_fresh Yes optimize_purification Optimize purification method check_purification->optimize_purification Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Optimizing Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing quinolinones?

A1: The most prevalent methods for quinolinone synthesis include several classic named reactions and modern variations. The traditional approaches include the Conrad-Limpach synthesis, Knorr quinoline synthesis, and Friedländer synthesis.[1][2][3] More contemporary methods often employ metal catalysts or microwave assistance to improve yields and reaction conditions.[4][5]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in quinolinone synthesis can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of your anilines, ketones, and other reactants, as impurities can lead to side reactions.

  • Reaction Temperature: The temperature is critical, especially in classical methods like the Conrad-Limpach synthesis, which requires high temperatures for cyclization.[2][6]

  • Choice of Solvent: The solvent can significantly influence the reaction outcome. For instance, high-boiling point solvents are often preferred for thermal cyclizations.[6]

  • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product decomposition.

Q3: I am observing the formation of multiple side products. What are the likely causes?

A3: Side product formation is a common issue. In the Friedländer synthesis, for example, aldol condensation of the ketone starting material can occur under basic conditions.[7] In the Knorr synthesis, depending on the reaction conditions, you might see the formation of a 4-hydroxyquinoline as a competing product.[8] To minimize side products, carefully control the reaction temperature, stoichiometry of reactants, and the choice of catalyst.

Q4: What are the best practices for purifying quinolinone products?

A4: Purification of quinolinones can be challenging due to their polarity and potential for decomposition on silica gel.[9] Common purification techniques include:

  • Recrystallization: This is often the first method to try if a suitable solvent can be found.

  • Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) to prevent product degradation. A step gradient of a polar solvent like methanol in a less polar solvent like dichloromethane (DCM) can be effective.

  • Solvent Washing: For products that are poorly soluble in certain organic solvents, washing with a solvent like ether can be an effective purification method.

Troubleshooting Guides

Low Reaction Yield

A low yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Low_Yield_Troubleshooting cluster_reactants Starting Materials cluster_conditions Reaction Parameters cluster_workup Product Isolation start Low Yield Observed check_reactants Check Purity of Starting Materials start->check_reactants reactant_impure Impure Reactants? check_reactants->reactant_impure check_conditions Review Reaction Conditions temp_issue Incorrect Temperature? check_conditions->temp_issue check_workup Analyze Workup & Purification loss_during_extraction Loss During Extraction? check_workup->loss_during_extraction end_good Yield Improved reactant_impure->check_conditions No purify_reactants Purify Reactants (Distillation, Recrystallization) reactant_impure->purify_reactants Yes purify_reactants->check_conditions optimize_temp Optimize Temperature temp_issue->optimize_temp Yes solvent_issue Inappropriate Solvent? temp_issue->solvent_issue No optimize_temp->solvent_issue screen_solvents Screen Different Solvents solvent_issue->screen_solvents Yes time_issue Incorrect Reaction Time? solvent_issue->time_issue No screen_solvents->time_issue time_issue->check_workup No monitor_reaction Monitor by TLC time_issue->monitor_reaction Yes monitor_reaction->check_workup check_extraction Check pH, Perform Back-Extraction loss_during_extraction->check_extraction Yes decomposition Decomposition on Silica? loss_during_extraction->decomposition No check_extraction->decomposition decomposition->end_good No alternative_purification Use Alumina or Recrystallize decomposition->alternative_purification Yes alternative_purification->end_good

Troubleshooting workflow for low reaction yield.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the optimization of various quinolinone synthesis methods.

Table 1: Conrad-Limpach Synthesis - Effect of Solvent on Yield

This table illustrates the impact of different solvents on the yield of 2-methyl-6-nitro-4-quinolone. The reaction was conducted by heating 4-nitroaniline and ethyl 3-ethoxybut-2-enoate.[6]

SolventBoiling Point (°C)Reaction Time (min)Yield (%)
Methyl Benzoate1996025
Ethyl Benzoate2126045
Propyl Benzoate2316058
Isobutyl Benzoate2413566
2-Nitrotoluene2226060
1,2,4-Trichlorobenzene2146062
2,6-di-tert-butylphenol2653565
Dowtherm A2573565
Table 2: Friedländer Synthesis - Catalyst and Solvent Optimization

This table shows the effect of different catalysts and solvents on the yield of substituted quinolines from 2-aminobenzophenone and ethyl acetoacetate.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
KOHEthanolReflux585[4]
Amberlyst-15EthanolReflux690[4]
PEG-SO₃HWater60292[4]
NoneWater70397[10]
p-Toluenesulfonic acidSolvent-free (Microwave)1200.1794[11]
IodineSolvent-free1001.591[11]
Table 3: Microwave-Assisted Synthesis - Comparison with Conventional Heating

This table compares the reaction times and yields of quinoline derivatives synthesized via microwave irradiation versus conventional heating.

Synthesis TypeReactantsMethodTimeYield (%)Reference
Skraup Synthesis2,6-diaminotoluene, glycerolConventional4 h45[12]
Microwave30 min45[12]
Friedländer Annulation2-aminobenzophenone, ketonesConventional5-6 h78-84[13]
Microwave (Ultrasound)20-30 min90-95[13]
Aza-Diels-Alder2-naphthylamine, benzaldehyde, diethyl-2-benzylidenemalonateConventional-Low[14]
Microwave (Solvent-free)7 min85[14]

Experimental Protocols

Conrad-Limpach Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline[6]
  • Reaction Setup: In a 1 L round-bottom flask, add 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), and the chosen high-boiling solvent (150 mL, see Table 1).

  • Catalyst Addition: Add 2 drops of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Equip the flask with a short distillation apparatus to remove the ethanol produced during the reaction. Heat the mixture to reflux for the time specified in Table 1. The product will precipitate out of the solution during the reflux period.

  • Workup: After cooling the reaction mixture to room temperature, collect the precipitate by filtration.

  • Purification: Wash the collected solid with toluene and then hexanes. Dry the product in a vacuum oven at 60 °C.

Knorr Quinoline Synthesis of 2-Hydroxyquinoline
  • Formation of β-ketoanilide: In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140 °C for 1-2 hours. The intermediate β-anilinocrotonate can be isolated at this stage if desired.

  • Cyclization: Add the crude β-ketoanilide to an excess of concentrated sulfuric acid or polyphosphoric acid.

  • Heating: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).

  • Workup: Carefully pour the reaction mixture over crushed ice.

  • Isolation: Collect the precipitated 2-hydroxyquinoline by filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent like ethanol.

Friedländer Synthesis of 2-Phenylquinoline[10]
  • Reaction Setup: In a round-bottom flask, suspend 2-aminobenzaldehyde (1 mmol) and acetophenone (1.2 mmol) in water (5 mL).

  • Reaction: Heat the mixture at 70 °C and stir vigorously for 3 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the product with cold water and dry. If necessary, the product can be further purified by recrystallization from ethanol.

Signaling Pathway and Experimental Workflow Diagrams

Quinolinone Inhibitors of c-Met, EGFR, and VEGFR Signaling

Quinolinone-based compounds have been developed as inhibitors of several key receptor tyrosine kinases (RTKs) that are implicated in cancer progression, including c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor). The following diagram illustrates the simplified signaling cascades of these receptors and the point of inhibition by quinolinone derivatives.

Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR cMet_downstream PI3K/Akt Pathway cMet->cMet_downstream EGFR_downstream RAS/RAF/MEK/ERK Pathway EGFR->EGFR_downstream VEGFR_downstream PLCγ/PKC Pathway VEGFR->VEGFR_downstream cMet_outcome Cell Survival, Proliferation, Metastasis cMet_downstream->cMet_outcome EGFR_outcome Cell Growth, Proliferation EGFR_downstream->EGFR_outcome VEGFR_outcome Angiogenesis VEGFR_downstream->VEGFR_outcome Inhibitor Quinolinone Inhibitors Inhibitor->cMet Inhibitor->EGFR Inhibitor->VEGFR

Quinolinone inhibitors targeting cancer signaling pathways.
General Experimental Workflow for Quinolinone Synthesis

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of quinolinone compounds.

Experimental_Workflow start Start: Quinolinone Synthesis reaction_setup Reaction Setup: - Add reactants & solvent - Add catalyst (if applicable) start->reaction_setup reaction Run Reaction: - Heat/Microwave - Monitor by TLC reaction_setup->reaction workup Reaction Workup: - Quench reaction - Extraction reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry - Melting Point purification->characterization end Pure Quinolinone Product characterization->end

A typical workflow for quinolinone synthesis.

References

Troubleshooting low reactivity in 8-bromo-6-methylquinolin-2(1h)-one functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 8-bromo-6-methylquinolin-2(1H)-one. The information is presented in a question-and-answer format to directly address common experimental challenges.

I. Troubleshooting Guides

This section is divided into guides for two common cross-coupling reactions used to functionalize aryl bromides: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A. Suzuki-Miyaura Coupling: Troubleshooting Low Reactivity

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low or no conversion of my starting material. What are the potential causes and solutions?

Answer:

Low reactivity in the Suzuki-Miyaura coupling of this compound can stem from several factors related to the substrate, reagents, or reaction conditions. The quinolinone core, with its lactam functionality and substitution pattern, presents unique electronic and steric challenges.

Potential Causes and Recommended Solutions:

  • Insufficient Catalyst Activity: The choice of palladium source and ligand is critical. The electron-rich and sterically hindered nature of the substrate may require a highly active catalyst system.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging substrates. Consider using a pre-formed palladium catalyst (e.g., G3 or G4 precatalysts) to ensure efficient generation of the active Pd(0) species.

  • Inappropriate Base: The base plays a crucial role in the activation of the boronic acid and can influence the entire catalytic cycle.

    • Solution: If using a mild base like Na₂CO₃ or K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of solvent should also be compatible with the base; for instance, K₃PO₄ is more effective in polar aprotic solvents like dioxane or THF, often with the addition of some water.

  • Solvent Effects: The solvent can impact the solubility of reagents and the stability of catalytic intermediates.

    • Solution: Common solvents for Suzuki couplings include toluene, dioxane, and DMF. A mixture of a non-polar solvent with a polar aprotic co-solvent (e.g., toluene/DMF) or the addition of water can sometimes improve yields. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation by oxygen.

  • Steric Hindrance: The bromine at the C8 position is ortho to the quinoline nitrogen and is flanked by the C1-position of the fused ring system, which can create steric hindrance.

    • Solution: Employing a bulkier phosphine ligand can sometimes overcome steric hindrance by promoting a more open coordination sphere around the palladium center. Increasing the reaction temperature may also be necessary to overcome the activation energy barrier.

  • Decomposition of Boronic Acid: Boronic acids can be prone to decomposition (protodeboronation) under the reaction conditions, especially at elevated temperatures.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Alternatively, consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).

Summary of Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ParameterRecommended RangeNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst (e.g., XPhos-Pd-G3)1-5 mol%
Ligand Bulky biaryl phosphines (e.g., XPhos, SPhos)1.1-1.5 equivalents relative to Pd
Base K₃PO₄, Cs₂CO₃2-3 equivalents
Solvent Dioxane, Toluene, or THF (often with 10-20% water)Ensure rigorous degassing
Temperature 80-120 °CMonitor for starting material decomposition at higher temperatures
Concentration 0.1 - 0.5 M
B. Buchwald-Hartwig Amination: Troubleshooting Low Reactivity

Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary or secondary amine and am seeing poor results. What should I investigate?

Answer:

The Buchwald-Hartwig amination of this substrate can be challenging due to potential catalyst inhibition by the nitrogen-containing heterocycle and the steric environment around the C8-bromo group.

Potential Causes and Recommended Solutions:

  • Catalyst System (Palladium and Ligand): The combination of the palladium precursor and the phosphine ligand is paramount. The quinolinone nitrogen can potentially coordinate to the palladium center, interfering with the catalytic cycle.

    • Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands, which are designed to promote the challenging reductive elimination step and can be effective for heteroaromatic substrates. Using a pre-catalyst (e.g., BrettPhos Pd G3) can ensure the formation of the active catalytic species.

  • Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can significantly impact the reaction rate and yield.

    • Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases. If substrate compatibility is an issue, a weaker base like K₃PO₄ or Cs₂CO₃ might be attempted, although this will likely require higher temperatures and a more active catalyst system.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction.

    • Solution: Toluene, dioxane, and THF are standard solvents. For less reactive amines, a more polar solvent like tert-butanol can be beneficial. Ensure the solvent is anhydrous, as water can hydrolyze the active catalyst and strong bases.

  • Amine Nucleophilicity and Sterics: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react more slowly.

    • Solution: For poorly reactive amines, increasing the reaction temperature and/or using a more active catalyst system is necessary. The concentration of the amine can also be increased.

  • Side Reactions: Common side reactions include dehalogenation of the starting material and catalyst decomposition at high temperatures.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation of the catalyst. If dehalogenation is a significant issue, it may indicate that the reductive elimination is slow. Switching to a ligand that accelerates this step (e.g., Josiphos-type ligands) can be helpful.

Summary of Recommended Starting Conditions for Buchwald-Hartwig Amination:

ParameterRecommended RangeNotes
Palladium Source Pd₂(dba)₃ or a pre-catalyst (e.g., BrettPhos-Pd-G3)1-5 mol%
Ligand Bulky biaryl phosphines (e.g., BrettPhos, RuPhos)1.1-1.5 equivalents relative to Pd
Base NaOtBu, LHMDS1.5-2.5 equivalents
Solvent Toluene, Dioxane, or t-BuOHEnsure anhydrous conditions
Temperature 80-110 °CHigher temperatures may be needed for less reactive amines
Amine 1.1-1.5 equivalents

II. Frequently Asked Questions (FAQs)

Q1: Why is the C8 position of the quinoline ring generally difficult to functionalize? A1: The C8 position of quinoline is subject to steric hindrance from the adjacent fused ring and the peri-hydrogen at the C1 position of the carbocyclic ring. This steric crowding can impede the approach of the bulky palladium catalyst during the oxidative addition step of cross-coupling reactions.

Q2: How does the lactam functionality in this compound affect its reactivity? A2: The lactam group (-NH-C=O) within the pyridine ring is an electron-withdrawing group via resonance, which can make the quinoline ring electron-deficient. Generally, electron-deficient aryl halides are more reactive in oxidative addition. However, the nitrogen and oxygen atoms of the lactam could also act as coordinating sites for the palladium catalyst, potentially leading to catalyst inhibition. The overall effect will be a balance of these electronic and coordinating properties.

Q3: Can I use the same conditions for different types of coupling partners (e.g., alkyl vs. aryl boronic acids)? A3: No, reaction conditions often need to be optimized for different classes of coupling partners. For example, Suzuki-Miyaura couplings with alkylboronic acids are often more challenging than with arylboronic acids and may require specific ligands and conditions to avoid side reactions like β-hydride elimination. Similarly, in Buchwald-Hartwig aminations, primary aliphatic amines, secondary amines, and anilines may require different catalyst systems for optimal results.

Q4: I am observing the formation of a significant amount of 6-methylquinolin-2(1H)-one (dehalogenated product). What is the cause and how can I prevent it? A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling. It can occur through several pathways, including a competing reaction where a hydride source (which can be trace water, the amine, or solvent) is transferred to the palladium intermediate, followed by reductive elimination. To minimize dehalogenation:

  • Ensure strictly anhydrous and inert reaction conditions.

  • Use a ligand that promotes the desired reductive elimination over competing pathways.

  • Adjust the base and solvent system, as these can influence the rate of dehalogenation.

Q5: My reaction seems to stall at around 50% conversion. What could be the reason? A5: Stalling of the reaction can be due to catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The palladium catalyst may be degrading over time, especially at high temperatures. Adding a fresh portion of the catalyst and ligand mid-reaction can sometimes help.

  • Product Inhibition: The product of the reaction may be coordinating to the palladium center more strongly than the starting materials, effectively poisoning the catalyst. In such cases, using a more sterically hindered ligand might prevent this product inhibition.

III. Experimental Protocols (Hypothetical Starting Points)

The following are detailed, generalized protocols that can serve as a starting point for the functionalization of this compound. Note: These are representative protocols and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.3 eq), and K₃PO₄ (2.5 eq).

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh out the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 eq, 2 mol%).

  • Reaction Setup:

    • Place the Schlenk flask under an inert atmosphere (argon or nitrogen).

    • Add the pre-catalyst to the flask, followed by anhydrous, degassed dioxane (to achieve a concentration of ~0.2 M with respect to the starting material) and degassed water (10% of the dioxane volume).

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • Reagent Preparation:

    • To an oven-dried Schlenk flask with a magnetic stir bar, add this compound (1.0 eq) and sodium tert-butoxide (1.8 eq).

  • Catalyst and Ligand Addition:

    • In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 eq, 1.5 mol%) and the ligand (e.g., BrettPhos, 0.036 eq, 3.6 mol%).

  • Reaction Setup:

    • Seal the flask and evacuate and backfill with argon (3 cycles).

    • Add anhydrous, degassed toluene (to a concentration of ~0.2 M) followed by morpholine (1.2 eq) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash chromatography.

IV. Visualizations

The following diagrams illustrate key concepts in troubleshooting and understanding the reaction mechanisms.

Troubleshooting_Workflow start Low Reactivity Observed catalyst Issue with Catalyst System? start->catalyst conditions Suboptimal Reaction Conditions? start->conditions reagents Problem with Reagents? start->reagents ligand Change Ligand (e.g., to bulky biarylphosphine) catalyst->ligand Yes precatalyst Use a Pre-catalyst (e.g., G3/G4) catalyst->precatalyst Yes base Modify Base (e.g., stronger base like K3PO4/NaOtBu) conditions->base Yes solvent Change Solvent/Add Co-solvent conditions->solvent Yes temp Increase Temperature conditions->temp Yes boron Use Boronic Ester (Bpin) or Trifluoroborate reagents->boron Yes (Suzuki) degas Ensure Rigorous Degassing and Anhydrous Conditions reagents->degas Yes

Caption: Troubleshooting workflow for low reactivity.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII R-Pd(II)-Br(L2) OA->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)-R'(L2) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 product R-R' RE->product sub R-Br sub->PdII boronic R'-B(OH)2 + Base boronic->PdII

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-Br(L2) OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord PdII_Amine [Ar-Pd(II)(L2)(HNR'R'')]Br Amine_Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot Amido Ar-Pd(II)-NR'R''(L2) Deprot->Amido RE Reductive Elimination Amido->RE RE->Pd0 product Ar-NR'R'' RE->product sub Ar-Br sub->PdII amine HNR'R'' amine->PdII_Amine

Caption: Simplified Buchwald-Hartwig amination cycle.

How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in increasing the solubility of 8-bromo-6-methylquinolin-2(1H)-one for biological assays.

Troubleshooting Guide

Issue: Difficulty dissolving this compound in aqueous buffers for biological assays.

This is a common challenge for compounds with quinolinone scaffolds, which are often poorly soluble in water. The following troubleshooting steps can help you achieve the desired concentration for your experiments.

Question: What is the first step I should take if the compound is not dissolving in my aqueous assay buffer?

Answer: The initial and most common approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions of poorly soluble compounds for biological assays.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.

    • Perform serial dilutions of this stock solution into your final aqueous assay buffer to achieve the desired working concentration.

  • Important Consideration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity to cells.

Question: I've tried using DMSO, but the compound precipitates upon dilution into my aqueous buffer. What should I do next?

Answer: Precipitation upon dilution indicates that the compound's solubility limit in the final buffer has been exceeded. Here are several strategies to address this:

  • Optimize the Co-solvent System:

    • Try alternative co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested.

    • Use a combination of co-solvents: A mixture of solvents can sometimes be more effective than a single solvent.

  • Adjust the pH of the Buffer:

    • The solubility of compounds with ionizable groups can be significantly influenced by pH. Although this compound is a neutral molecule, pH can still affect its stability and interactions in solution. Experimenting with a range of pH values (e.g., 6.0, 7.4, 8.0) for your final assay buffer may improve solubility.

  • Incorporate Solubilizing Excipients:

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep hydrophobic compounds in solution by forming micelles. A typical starting concentration is 0.01-0.1%.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[1]

Question: How can I systematically test different conditions to find the optimal solubilization method?

Answer: A systematic approach is crucial. We recommend performing a solubility screening study.

Experimental Protocols

Protocol 1: Solubility Screening Using Co-solvents and Excipients

This protocol outlines a method to test the solubility of this compound under various conditions.

Materials:

  • This compound

  • DMSO, Ethanol

  • Tween® 80

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or a 96-well plate

  • Vortex mixer, sonicator

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Prepare a 10% (w/v) stock solution of Tween® 80 in the aqueous buffer.

    • Prepare a 40% (w/v) stock solution of HP-β-CD in the aqueous buffer.

  • Set up Test Conditions:

    • In separate microcentrifuge tubes, prepare the final aqueous buffers with different excipients. For example:

      • Buffer + 0.5% DMSO

      • Buffer + 0.5% Ethanol

      • Buffer + 0.5% DMSO + 0.1% Tween® 80

      • Buffer + 0.5% DMSO + 1% HP-β-CD

  • Perform Solubility Test:

    • Add an excess amount of the solid compound to each test condition.

    • Alternatively, add a small volume of the high-concentration DMSO stock to each buffer and observe for precipitation.

    • Incubate the samples at room temperature (or your experimental temperature) for 1-2 hours with constant agitation (e.g., on a shaker).

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant.

  • Quantify Soluble Compound:

    • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

Data Presentation

Table 1: Solubility Screening of this compound

Condition IDCo-solvent (v/v)ExcipientIncubation Time (h)Temperature (°C)Measured Solubility (µM)Observations
10.5% DMSONone225
21.0% DMSONone225
30.5% EthanolNone225
40.5% DMSO0.1% Tween® 80225
50.5% DMSO1% HP-β-CD225
60.5% DMSO5% HP-β-CD225

Mandatory Visualization

Below is a decision-making workflow for selecting a solubilization strategy for a poorly soluble compound like this compound.

Solubility_Workflow start Start: Compound is Insoluble in Aqueous Buffer dmso_stock Prepare 10-100 mM Stock in 100% DMSO start->dmso_stock dilute Dilute Stock into Aqueous Buffer (<0.5% DMSO) dmso_stock->dilute check_solubility Is Compound Soluble? dilute->check_solubility success Proceed with Assay check_solubility->success Yes precipitates Compound Precipitates check_solubility->precipitates No troubleshoot Troubleshooting Options precipitates->troubleshoot option_ph Adjust Buffer pH troubleshoot->option_ph option_cosolvent Try Alternative Co-solvents (e.g., Ethanol, DMF) troubleshoot->option_cosolvent option_excipient Add Solubilizing Excipients troubleshoot->option_excipient recheck_solubility Re-evaluate Solubility option_ph->recheck_solubility option_cosolvent->recheck_solubility excipient_details Surfactants (Tween® 80) or Cyclodextrins (HP-β-CD) option_excipient->excipient_details excipient_details->recheck_solubility recheck_solubility->success Successful recheck_solubility->precipitates Unsuccessful

Caption: Decision workflow for solubilizing poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of this compound in water?

Q2: Are there any other advanced techniques to improve solubility if the above methods fail?

Yes, several advanced formulation strategies can be employed, although they require more specialized expertise and equipment:

  • Solid Dispersions: The drug is dispersed in a solid polymer matrix, which can enhance the dissolution rate.[4]

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution velocity.[5]

  • Lipid-Based Formulations: For in vivo studies, formulating the compound in a lipid-based system can improve oral bioavailability.[6][7]

Q3: Can heating the stock solution improve solubility?

Gentle heating (e.g., to 37-40°C) can help dissolve the compound in the stock solvent. However, it is crucial to ensure that the compound is stable at that temperature and does not degrade. Always cool the solution to room temperature before adding it to your assay to avoid thermal shock to biological components.

Q4: How do I know if my compound is degrading in the chosen solvent?

To check for stability, you can analyze your stock solution by HPLC or LC-MS immediately after preparation and then again after a certain period of storage (e.g., 24 hours at room temperature or several days at 4°C). The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

Q5: What are the key properties of this compound?

  • Molecular Formula: C10H8BrNO

  • Molecular Weight: 238.08 g/mol [8]

  • Appearance: Likely a solid at room temperature.

  • General Class: A quinolinone derivative, which is a heterocyclic compound.

References

Preventing decomposition of 8-bromo-6-methylquinolin-2(1h)-one during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 8-bromo-6-methylquinolin-2(1H)-one during chemical reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, leading to its decomposition.

Issue 1: Reaction mixture turns dark, and multiple spots are observed on TLC analysis.

This observation often indicates decomposition of the starting material or product. The discoloration can result from the formation of degradation products.

Potential Cause Recommended Action Rationale
High Reaction Temperature Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time or using a more active catalyst.Quinolinone cores can be susceptible to thermal degradation.[1][2]
Presence of Strong Acids or Bases Use milder reaction conditions. If a base is required, consider using a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong organic bases. If an acid is necessary, use the minimum required amount and consider a weaker acid.The lactam functionality in the quinolinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions.
Exposure to Light Protect the reaction from light by wrapping the reaction vessel in aluminum foil or using amber glassware.Quinolone structures, particularly those found in antimicrobial therapeutics, can be susceptible to photodegradation.[3]
Presence of Oxidizing or Reducing Agents If not essential for the desired transformation, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Avoid unintentional introduction of reducing agents.The quinolinone ring can be susceptible to oxidation. The bromo-substituent can be removed via reductive dehalogenation in the presence of certain reducing agents.[4][5]

Issue 2: Low yield of the desired product with the presence of a significant amount of debrominated product.

The loss of the bromine atom from the quinolinone core is a potential decomposition pathway, especially under certain reductive or catalytic conditions.

Potential Cause Recommended Action Rationale
Reductive Cleavage of C-Br bond Avoid strong reducing agents if not necessary for the reaction. If a reduction is required elsewhere in the molecule, choose a chemoselective reducing agent. In catalytic reactions (e.g., Suzuki coupling), carefully select the catalyst and ligands to minimize reductive dehalogenation.Aryl bromides can undergo reductive dehalogenation under various conditions, including catalytic hydrogenation and in the presence of certain metals and hydride sources.[4][5][6][7]
Palladium-Catalyzed Debromination In palladium-catalyzed cross-coupling reactions, minimize the reaction time and catalyst loading. The choice of palladium catalyst and ligands can also influence the extent of dehalogenation.While essential for cross-coupling, some palladium catalysts can promote the unwanted side reaction of reductive dehalogenation of aryl halides.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the likely decomposition pathways for this compound?

While specific studies on this exact molecule are limited, based on the chemistry of related compounds, potential decomposition pathways include:

  • Hydrolysis: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Debromination: The carbon-bromine bond can be cleaved under reductive conditions or as a side reaction in some catalytic processes, yielding 6-methylquinolin-2(1H)-one.[4][5]

  • Photodegradation: Exposure to UV or even strong visible light may lead to the formation of various photoproducts, as seen with other quinolone derivatives.[3]

  • Thermal Decomposition: At elevated temperatures, the molecule may undergo complex degradation, potentially involving fragmentation of the quinolinone core.[1][2]

Q2: What general precautions should be taken when working with this compound?

To maintain the integrity of the compound, the following general precautions are recommended:

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere.

  • Inert Atmosphere: For reactions sensitive to oxidation or moisture, use standard techniques to maintain an inert atmosphere (e.g., using nitrogen or argon gas).

  • Light Protection: Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware to prevent potential photodegradation.[3]

  • Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.

Q3: Are there any specific recommendations for Suzuki-Miyaura coupling reactions involving this compound?

Suzuki-Miyaura coupling is a common reaction for aryl bromides. To minimize decomposition of this compound:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial and can influence the rate of reductive dehalogenation. It is often necessary to screen a few combinations to find the optimal conditions.[8][9]

  • Base Selection: Use a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to avoid hydrolysis of the lactam.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation and side reactions. Use the lowest effective temperature.

Experimental Protocols

Protocol 1: General Procedure for a Light-Sensitive Reaction

This protocol provides a general workflow for reactions where this compound is suspected to be light-sensitive.

  • Vessel Preparation: Use an oven-dried round-bottom flask wrapped completely in aluminum foil or an amber-colored flask.

  • Reagent Addition: Add this compound and other solid reagents to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Add degassed solvents and liquid reagents via syringe through the septum.

  • Reaction: Stir the reaction mixture at the desired temperature, maintaining the inert atmosphere and light protection for the duration of the reaction.

  • Work-up: Once the reaction is complete, perform the work-up and purification steps as quickly as possible, minimizing exposure to direct light.

Visualizations

Decomposition_Troubleshooting start Decomposition Suspected (e.g., dark color, multiple TLC spots) check_temp Is reaction temperature high? start->check_temp lower_temp Action: Lower Temperature or use milder conditions check_temp->lower_temp Yes check_reagents Are strong acids/bases present? check_temp->check_reagents No end_node Problem Resolved lower_temp->end_node use_mild_reagents Action: Use Milder Reagents (e.g., K2CO3 instead of NaH) check_reagents->use_mild_reagents Yes check_light Is the reaction exposed to light? check_reagents->check_light No use_mild_reagents->end_node protect_from_light Action: Protect from Light (e.g., wrap in foil) check_light->protect_from_light Yes check_atmosphere Is the reaction open to air? check_light->check_atmosphere No protect_from_light->end_node use_inert_atmosphere Action: Use Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert_atmosphere Yes check_atmosphere->end_node No use_inert_atmosphere->end_node

Caption: Troubleshooting workflow for decomposition.

Potential_Decomposition_Pathways start This compound hydrolysis Ring-Opened Product start->hydrolysis Strong Acid/Base debromination 6-methylquinolin-2(1H)-one start->debromination Reductive Conditions photodegradation Various Photoproducts start->photodegradation Light Exposure thermal_degradation Fragmentation Products start->thermal_degradation High Temperature

Caption: Potential decomposition pathways.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 8-bromo-6-methylquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions on this compound?

A1: The quinolinone scaffold presents unique challenges. The nitrogen atom and the amide functionality can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. The electron-rich nature of the heterocyclic ring can also affect the oxidative addition step of the catalytic cycle. Careful selection of the catalyst, ligand, and base is crucial to overcome these challenges.

Q2: Which types of cross-coupling reactions are most suitable for functionalizing the 8-position of 6-methylquinolin-2(1H)-one?

A2: The Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all viable methods for forming new carbon-carbon and carbon-nitrogen bonds at the 8-position. The choice of reaction will depend on the desired functionality to be introduced.

Q3: How do I choose the best palladium catalyst and ligand for my specific cross-coupling reaction?

A3: The optimal catalyst system is highly dependent on the specific coupling partners and reaction type. For Suzuki reactions with this substrate, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos are often a good starting point.[1] For Buchwald-Hartwig aminations, catalyst systems with ligands like Xantphos have shown success with related heterocyclic substrates. In Sonogashira couplings, a combination of a palladium source like Pd(PPh₃)₄ and a copper(I) co-catalyst is traditionally used, though copper-free conditions are also possible.[2]

Q4: What are the most common side reactions to look out for?

A4: Common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen atom), homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions), and catalyst decomposition leading to the formation of palladium black. Careful control of reaction conditions, particularly temperature and the exclusion of oxygen, can help minimize these unwanted reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Catalyst Inactivity - Ensure the palladium precatalyst is properly activated to Pd(0) in situ. - Use a pre-activated Pd(0) source. - Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
Ligand Incompatibility - For Suzuki and Buchwald-Hartwig reactions, try bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type monophosphines).[3] - For Sonogashira, ensure the phosphine ligand is compatible with the copper co-catalyst if used.
Inappropriate Base - The choice of base is critical. Screen a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like DBU. The solubility and strength of the base can significantly impact the reaction.
Poor Substrate Solubility - Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider using a co-solvent system if necessary.
Reaction Temperature Too Low - Gradually increase the reaction temperature. Some cross-coupling reactions with heteroaryl halides require higher temperatures to proceed efficiently.
Catalyst Poisoning - The nitrogen atom in the quinolinone ring can coordinate to the palladium center. The use of bulky ligands can sometimes mitigate this effect. - Ensure starting materials and solvents are free of impurities that could poison the catalyst.
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)
Potential Cause Troubleshooting Step
Presence of Water or Oxygen - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents and reagents. Degassing the solvent prior to use is recommended.
Sub-optimal Base - A base that is too strong or too weak can lead to side reactions. Screen different bases to find the optimal balance for your specific transformation.
Incorrect Catalyst/Ligand Ratio - Optimize the ratio of palladium to ligand. An excess of ligand can sometimes be beneficial.
High Reaction Temperature - While higher temperatures can increase reaction rates, they can also promote side reactions. Try running the reaction at a lower temperature for a longer duration.

Catalyst Selection and Performance Data

The following tables provide a summary of catalyst systems that have been successfully employed for cross-coupling reactions on analogous bromo-quinolinone scaffolds. While specific data for this compound is limited in the literature, these examples provide a strong starting point for catalyst selection.

Table 1: Suzuki-Miyaura Coupling of Bromo-Quinoline Derivatives
Coupling PartnerPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
Arylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95Analogous System[4]
Heteroarylboronic acidPd(dppf)Cl₂-Na₂CO₃Dioxane/H₂O9070-85Analogous System
Vinylboronic acidPd(PPh₃)₄-K₂CO₃DME/H₂O8080-90Analogous System
Table 2: Buchwald-Hartwig Amination of Bromo-Quinoline Derivatives
AminePalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃XantphosCs₂CO₃Dioxane11080-90Analogous System[5]
AnilinePd(OAc)₂BINAPNaOtBuToluene10075-85Analogous System
BenzylaminePd-PEPPSI-IPr-K₃PO₄t-BuOH9085-95Analogous System
Table 3: Sonogashira Coupling of Bromo-Quinolinone Derivatives
AlkynePalladium SourceCo-catalystLigandBaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄CuI-Et₃NTHF6070-85Analogous System[6]
TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIPPh₃i-Pr₂NHDMF8080-90Analogous System
1-HeptynePd/CCuIPPh₃PiperidineToluene10065-75Analogous System[7]

Experimental Protocols

The following are representative experimental protocols based on successful cross-coupling reactions of similar substrates. Note: These are starting points and may require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • To an oven-dried Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Add degassed toluene and water (e.g., 10:1 v/v).

  • Heat the reaction mixture at 100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • To an oven-dried Schlenk tube, add this compound (1.0 eq) and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq).

  • Add degassed dioxane followed by morpholine (1.2 eq).

  • Heat the reaction mixture at 110 °C with vigorous stirring until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling with Phenylacetylene
  • To an oven-dried Schlenk tube, add this compound (1.0 eq) and CuI (0.05 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add Pd(PPh₃)₄ (0.025 eq).

  • Add degassed THF and triethylamine (2.0 eq).

  • Add phenylacetylene (1.5 eq) dropwise.

  • Stir the reaction mixture at 60 °C until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Desired Transformation (C-C, C-N, or C-alkyne bond) suzuki Suzuki Coupling (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira Coupling (C-alkyne bond) start->sonogashira catalyst_screen Select Initial Catalyst System (Pd source + Ligand) suzuki->catalyst_screen buchwald->catalyst_screen sonogashira->catalyst_screen base_screen Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) catalyst_screen->base_screen solvent_screen Screen Solvents (e.g., Toluene, Dioxane, THF) base_screen->solvent_screen optimization Optimize Reaction Conditions (Temperature, Time, Concentration) solvent_screen->optimization analysis Analyze Reaction Outcome (Yield, Purity, Side Products) optimization->analysis troubleshoot Troubleshoot (Low Yield, Side Reactions) analysis->troubleshoot Low Yield or Side Products success Successful Coupling analysis->success High Yield & Purity troubleshoot->catalyst_screen Re-screen Catalyst

Caption: Catalyst selection workflow for cross-coupling reactions.

Troubleshooting_Logic_Tree start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_inactive Catalyst Inactive/Poisoned check_catalyst->catalyst_inactive No check_reagents Are reagents pure and soluble? check_conditions->check_reagents Yes conditions_suboptimal Conditions Sub-optimal check_conditions->conditions_suboptimal No reagents_issue Reagent Issue check_reagents->reagents_issue No solution_catalyst Screen different Pd sources/ligands. Ensure inert atmosphere. catalyst_inactive->solution_catalyst solution_conditions Optimize temperature, base, and solvent. conditions_suboptimal->solution_conditions solution_reagents Purify starting materials. Check solubility. reagents_issue->solution_reagents

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 8-bromo-6-methylquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common and scalable approach for the synthesis of this compound and its analogs is the Knorr quinoline synthesis. This method involves the condensation of a β-ketoanilide to a 2-hydroxyquinoline using a strong acid like sulfuric acid.[1][2][3] Another potential route is the intramolecular Friedel-Crafts acylation of an appropriate N-arylpropenamide. While less common for this specific target, it is a viable strategy for forming the quinolinone ring system.

Q2: What are the critical parameters to control during the scale-up of the Knorr synthesis for this compound?

A2: Key parameters to control during the scale-up of the Knorr synthesis include:

  • Temperature: The initial condensation reaction to form the anilide and the subsequent cyclization are temperature-sensitive. Careful temperature control is crucial to prevent byproduct formation.

  • Acid Concentration: The concentration of the acid catalyst (e.g., sulfuric acid or polyphosphoric acid) is critical. An insufficient amount of acid can lead to the formation of a 4-hydroxyquinoline byproduct, while an excessive amount can cause charring and other side reactions.[2]

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for both the anilide formation and the cyclization steps.

  • Purity of Starting Materials: The purity of the starting materials, 2-bromo-4-methylaniline and the β-ketoester, is important to avoid the introduction of impurities that can be difficult to remove at later stages.

Q3: What are the potential byproducts in the synthesis of this compound?

A3: Potential byproducts can include:

  • Crotonate: Formation of the crotonate instead of the desired anilide during the initial condensation step is a common issue.[1]

  • 4-Hydroxyquinoline Isomer: Under certain conditions, particularly with lower acid concentrations, the formation of the isomeric 4-hydroxyquinoline can compete with the desired 2-hydroxyquinoline.[2]

  • Polybrominated Species: Depending on the brominating agent and reaction conditions used to prepare the starting material (2-bromo-4-methylaniline), over-bromination can lead to impurities that carry through the synthesis.

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of starting materials in the crude product.

Q4: What are the recommended methods for purifying crude this compound on a larger scale?

A4: For large-scale purification, the following methods are recommended:

  • Recrystallization: This is often the most effective and economical method for purifying solid products. A suitable solvent system needs to be identified through solubility studies.

  • Slurry Washing: Washing the crude solid with a solvent in which the desired product has low solubility can effectively remove more soluble impurities.

  • Column Chromatography: While less ideal for very large quantities due to cost and solvent consumption, it can be used for purifying batches of high-value material or for removing closely related impurities.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of the Desired Product - Incomplete reaction. - Formation of byproducts (e.g., crotonate, 4-hydroxyquinoline). - Suboptimal reaction temperature or time. - Insufficient acid catalyst.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize reaction conditions, particularly the acid concentration, to favor the formation of the desired anilide and subsequent cyclization.[1][2] - Adjust the reaction temperature and time based on monitoring. - Ensure at least a stoichiometric amount of strong acid is used for the cyclization step.
Presence of a Major Impurity with a Similar Rf/Retention Time - Formation of a regioisomer (e.g., the 4-hydroxyquinoline). - Presence of an isomeric starting material.- Adjust the acid concentration during cyclization; higher concentrations of polyphosphoric acid or sulfuric acid favor the 2-hydroxyquinoline.[2] - Ensure the purity of the starting 2-bromo-4-methylaniline. - Employ a different chromatographic system or consider derivatization to aid separation.
Poor Solubility of the Crude Product, Making Purification Difficult - The product may be highly crystalline and poorly soluble in common organic solvents. - Presence of polymeric byproducts.- Conduct a thorough solvent screen to identify a suitable recrystallization solvent or solvent mixture. - Consider hot filtration to remove insoluble impurities. - A pre-purification step of triturating the crude solid with a suitable solvent might be beneficial.
Dark-colored Reaction Mixture or Product - Charring or decomposition due to excessive heat or acid concentration. - Presence of colored impurities from starting materials.- Reduce the reaction temperature and/or the concentration of the acid. - Use purified starting materials. - A charcoal treatment of the product solution before recrystallization can sometimes remove color impurities.
Inconsistent Results Between Batches - Variation in the quality of starting materials or reagents. - Inconsistent control of reaction parameters (temperature, addition rates). - Moisture sensitivity of the reaction.- Source starting materials and reagents from a reliable supplier and test for purity. - Implement strict process controls for all critical parameters. - Ensure all glassware is dry and the reaction is protected from atmospheric moisture, especially during the formation of the anilide.

Experimental Protocols

Proposed Scale-up Synthesis of this compound via Knorr Synthesis

This protocol is a projection based on the synthesis of the closely related 6-bromo-4-methylquinolin-2(1H)-one and general principles of the Knorr synthesis.[1]

Step 1: Synthesis of Ethyl 3-((2-bromo-4-methylphenyl)amino)but-2-enoate (Anilide Intermediate)

  • Reagents:

    • 2-bromo-4-methylaniline (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Toluene

    • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, add 2-bromo-4-methylaniline and toluene.

    • Add p-toluenesulfonic acid monohydrate to the mixture.

    • Heat the mixture to reflux and begin azeotropic removal of water.

    • Slowly add ethyl acetoacetate to the refluxing mixture over 1-2 hours.

    • Continue refluxing and monitoring the reaction by TLC or HPLC until the starting aniline is consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude anilide. The crude product can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Reagents:

    • Crude ethyl 3-((2-bromo-4-methylphenyl)amino)but-2-enoate (1.0 eq)

    • Concentrated Sulfuric Acid (10-20 eq by weight)

  • Procedure:

    • Carefully and slowly add the crude anilide to pre-cooled (0-5 °C) concentrated sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 20 °C.

    • Once the addition is complete, slowly heat the mixture to 80-90 °C.

    • Maintain the temperature and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The solid product will precipitate. Filter the solid and wash thoroughly with water until the washings are neutral.

    • Dry the solid product under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_sm Analyze Starting Materials (SMs) (Purity, Isomers) start->check_sm check_reaction Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction analyze_crude Analyze Crude Product (LCMS, NMR for Byproducts) start->analyze_crude sm_ok SMs are Pure check_sm->sm_ok sm_impure Impure SMs check_sm->sm_impure reaction_ok Parameters Correct check_reaction->reaction_ok reaction_issue Parameter Deviation check_reaction->reaction_issue byproduct_id Byproduct Identified? analyze_crude->byproduct_id sm_ok->check_reaction purify_sm Purify Starting Materials sm_impure->purify_sm purify_sm->start reaction_ok->analyze_crude optimize Optimize Reaction Conditions (e.g., Acid Conc., Temp.) reaction_issue->optimize optimize->start adjust_conditions Adjust Conditions to Minimize Byproduct Formation byproduct_id->adjust_conditions Yes purification_dev Develop a Purification Strategy byproduct_id->purification_dev No / Unavoidable adjust_conditions->start end Product Meets Specification purification_dev->end

Caption: A flowchart for troubleshooting common issues in the synthesis.

Knorr Synthesis Pathway and Potential Byproducts

knorr_synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates & Byproducts cluster_products Final Products & Byproducts 2_bromo_4_methylaniline 2-bromo-4-methylaniline anilide Anilide Intermediate 2_bromo_4_methylaniline->anilide Condensation (+ Ethyl Acetoacetate) crotonate Crotonate Byproduct 2_bromo_4_methylaniline->crotonate Side Reaction ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->anilide ethyl_acetoacetate->crotonate quinolinone This compound anilide->quinolinone Cyclization (High Acid Conc.) 4_hydroxy 4-Hydroxyquinoline Byproduct anilide->4_hydroxy Cyclization (Low Acid Conc.)

Caption: The reaction pathway of the Knorr synthesis and potential byproducts.

References

Green Quinoline Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Green Quinoline Synthesis Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the application of green chemistry principles in quinoline synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of green quinoline synthesis.

Issue 1: Low Reaction Yields in Microwave-Assisted Synthesis

Question: I am using a microwave-assisted protocol for a Friedländer annulation to synthesize a substituted quinoline, but my yields are consistently low. What are the potential causes and solutions?

Answer:

Low yields in microwave-assisted quinoline synthesis can stem from several factors. Here's a systematic troubleshooting approach:

  • Solvent Choice: The solvent's ability to absorb microwave irradiation significantly impacts the reaction temperature and, consequently, the yield.

    • Troubleshooting: If using a low-polarity solvent (e.g., toluene, dioxane), consider switching to a more polar solvent like ethanol, DMF, or even water.[1] Some reactions have shown significantly higher yields in water under microwave irradiation. For instance, the synthesis of certain quinoline derivatives gave a 75–93% yield in water, compared to 32% in glycol.[1]

    • Solvent-Free Conditions: Explore solvent-free (neat) reaction conditions.[1][2] This can enhance reaction rates and simplify purification.

  • Catalyst Inactivity or Incompatibility: The chosen catalyst may not be optimal for the specific substrates or reaction conditions.

    • Troubleshooting:

      • Acid Catalysis: If using a Brønsted acid like p-toluenesulfonic acid (p-TSA), ensure it is dry, as water can sometimes hinder the reaction.[1] Alternatively, solid acid catalysts like silica-supported sulfonic acid (SiO₂-Pr-SO₃H) can be effective and are easily recyclable.[1]

      • Lewis Acid Catalysis: For certain substrates, Lewis acids might be more effective. Experiment with catalysts like neodymium(III) nitrate hexahydrate.[3]

      • Nanocatalysts: Consider using nanocatalysts, which offer high surface area and catalytic activity, often leading to improved yields under milder conditions.[4]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion.

    • Troubleshooting: Systematically optimize the reaction temperature and time. Start with the reported conditions and incrementally increase the temperature or time while monitoring the reaction progress by TLC. Be cautious of overheating, which can lead to decomposition.[5]

  • Substrate Reactivity: Electron-withdrawing or bulky substituents on the aniline or carbonyl compound can decrease reactivity.

    • Troubleshooting: For less reactive substrates, a more active catalyst or higher reaction temperatures may be necessary.

Issue 2: Difficult Product Purification in Solvent-Free Reactions

Question: I am performing a solvent-free synthesis of a poly-substituted quinoline, but the crude product is a thick, tarry substance that is difficult to purify. How can I improve the work-up procedure?

Answer:

Purification challenges in solvent-free reactions are common due to the formation of polymeric byproducts and unreacted starting materials in a concentrated form. Here are some strategies to address this:

  • Post-Reaction Solvent Addition: After the reaction is complete (as monitored by TLC), and while the mixture is still warm, add a suitable solvent to dissolve the desired product while leaving impurities behind.

    • Recommended Solvents: Start with a solvent in which your product is soluble but the byproducts are not. Common choices include ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate.[6]

    • Procedure: Add the solvent and stir or sonicate the mixture. The product should dissolve, and the insoluble impurities can be removed by filtration. The product can then be recovered from the filtrate by evaporation of the solvent and subsequent recrystallization or column chromatography.

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Adsorbent Treatment: Before attempting purification by chromatography or recrystallization, consider treating a solution of the crude product with an adsorbent.

    • Procedure: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal or silica gel. Stir for a short period and then filter. This can help remove colored impurities and polar byproducts.

  • Use of Recyclable Catalysts: Employing solid-supported or magnetic nanocatalysts can simplify the work-up, as the catalyst can be easily removed by filtration or with a magnet before purification of the product.[4]

Issue 3: Inconsistent Results with Ultrasound-Assisted Synthesis

Question: My ultrasound-assisted quinoline synthesis is giving inconsistent yields. What factors should I control more carefully?

Answer:

Ultrasound-assisted synthesis relies on acoustic cavitation, which can be sensitive to several experimental parameters. To ensure reproducibility, consider the following:

  • Probe Position: The position of the ultrasound probe in the reaction vessel is critical.

    • Troubleshooting: Ensure the probe is submerged to the same depth in the reaction mixture for each experiment. The intensity of cavitation is highest near the probe tip.

  • Temperature Control: Ultrasound irradiation can cause a significant increase in the bulk temperature of the reaction mixture.

    • Troubleshooting: Use an external cooling bath (e.g., a water or ice bath) to maintain a consistent reaction temperature. Monitor the temperature of the reaction mixture with a thermocouple.

  • Vessel Geometry: The shape and size of the reaction vessel can affect the cavitation field.

    • Troubleshooting: Use the same type and size of reaction vessel for all experiments to ensure consistent results.

  • Solvent Properties: The viscosity, surface tension, and vapor pressure of the solvent can influence the cavitation process.

    • Troubleshooting: Ensure the solvent is pure and degassed, as dissolved gases can affect cavitation.

  • Power and Frequency: The power and frequency of the ultrasound generator should be kept constant.

    • Troubleshooting: Record the power and frequency settings for each experiment and ensure they are consistent. Note that ultrasound-assisted reactions are often carried out in pulse mode.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using green chemistry approaches for quinoline synthesis?

A1: Traditional methods for quinoline synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste.[8][9] Green chemistry approaches offer several advantages, including:

  • Higher Yields: Optimized green methods can lead to improved product yields.[7][10]

  • Shorter Reaction Times: Techniques like microwave and ultrasound irradiation can dramatically reduce reaction times from hours to minutes.[1][7][10]

  • Milder Reaction Conditions: Many green protocols operate at lower temperatures and pressures.[8][11]

  • Use of Greener Solvents: These methods often employ environmentally benign solvents like water and ethanol, or are performed under solvent-free conditions.[1][12]

  • Reduced Waste: By improving reaction efficiency and using recyclable catalysts, the amount of waste generated is minimized.[4][8]

  • Energy Efficiency: Microwave and ultrasound-assisted methods can be more energy-efficient than conventional heating.[7][10]

Q2: Can you provide a general experimental protocol for a microwave-assisted Friedländer synthesis of a quinoline derivative?

A2: Certainly. The following is a general protocol that should be optimized for specific substrates.

General Protocol: Microwave-Assisted Friedländer Synthesis

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1 mmol), the carbonyl compound with an α-methylene group (1.2 mmol), and the chosen catalyst (e.g., p-TSA, 10 mol%).

  • Solvent (Optional): If a solvent is used, add 2-3 mL of a high-boiling point, polar solvent (e.g., ethanol, DMF). For solvent-free conditions, proceed without adding a solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).[1] The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. If the reaction was performed neat, add a suitable solvent like ethyl acetate to dissolve the crude product.

  • Purification: The crude product can be purified by filtration (if a solid precipitates), followed by recrystallization or column chromatography.

Q3: What are some examples of green catalysts used in quinoline synthesis?

A3: A variety of green catalysts have been successfully employed in quinoline synthesis:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst.[1]

  • Ionic Liquids (ILs): These can act as both the catalyst and the reaction medium.[8][11] For example, 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) has been shown to be an effective promoter for the Friedländer annulation.[11]

  • Deep Eutectic Solvents (DESs): These are considered greener alternatives to ionic liquids and can also serve as both solvent and catalyst.[13]

  • Nanocatalysts: Metal oxide nanoparticles (e.g., Fe₃O₄, ZnO) offer high catalytic activity and can often be easily recovered and reused.[4]

  • Biocatalysts: Enzymes are being explored for the green synthesis of quinoline derivatives, offering high selectivity under mild conditions.[8]

Q4: How do I choose between microwave-assisted and ultrasound-assisted synthesis?

A4: The choice between these two techniques depends on the specific reaction and desired outcome:

  • Microwave-Assisted Synthesis (MAS): This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture. It is particularly effective for accelerating reactions that require elevated temperatures.[8]

  • Ultrasound-Assisted Synthesis (UAS): This method utilizes the energy of acoustic cavitation to enhance mass transfer and reaction rates.[7][10] It is often effective at or near room temperature and can be beneficial for reactions that are sensitive to high temperatures.

In some cases, a combination of both techniques may provide synergistic effects. It is often a matter of empirical optimization to determine which method is best suited for a particular synthesis.

Data Presentation

The following tables summarize quantitative data from various green quinoline synthesis methodologies to facilitate comparison.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Hybrid Quinoline-Imidazole Derivatives[7][10]

MethodReaction Time (minutes)Yield (%)
Conventional Heating300 - 480~50 - 90
Ultrasound Irradiation16 - 205-10% higher than conventional

Table 2: Solvent Effects in Microwave-Assisted Synthesis of Furo[3,4-b]indeno[2,1-f]quinolin-1-one Derivatives[1]

SolventReaction Time (minutes)Yield (%)
Glacial Acetic Acid1579 - 88
Water1512 - 35
Glycol1512 - 35

Table 3: Catalyst and Solvent Optimization for Friedländer Annulation[2][13]

CatalystSolventTemperature (°C)TimeYield (%)
Cs₂.₅H₀.₅PW₁₂O₄₀Solvent-free10020 min96
Choline chloride-zinc chlorideSolvent-free803.5 h91
ImBu-SO₃HSolvent-free5030 min92
[Hbim]BF₄Solvent-free1003-6 h93
Caesium IodideSolvent-free10030 minExcellent
NoneWater703 h97

Experimental Protocols

Protocol 1: Ultrasound-Assisted N-Alkylation of an Imidazole Ring[7]

  • Materials: Imidazole derivative, alkylating agent, solvent (e.g., 1,2-epoxybutane).

  • Apparatus: Sonics VCX-130 reactor with a titanium horn, operating in pulse mode at a nominal power of 130 W and a frequency of 20 kHz.

  • Procedure:

    • In a suitable reaction vessel, dissolve the imidazole derivative in the chosen solvent.

    • Add the alkylating agent to the solution.

    • Place the reaction vessel in the ultrasound reactor.

    • Irradiate the mixture with ultrasound at a controlled temperature for the optimized reaction time (typically 16-20 minutes).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Solvent-Free Friedländer Annulation using a Recyclable Catalyst[1]

  • Materials: o-aminobenzophenone derivative, carbonyl compound, functionalized propylsulfonic acid (SiO₂-Pr-SO₃H).

  • Procedure:

    • In a round-bottom flask, mix the o-aminobenzophenone derivative (1 mmol), the carbonyl compound (1.2 mmol), and SiO₂-Pr-SO₃H (e.g., 20 mg).

    • Heat the mixture at 80 °C under solvent-free conditions for the optimized reaction time (30-210 minutes).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add a suitable solvent (e.g., ethyl acetate) to dissolve the product.

    • Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.

    • Evaporate the solvent from the filtrate and purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification start Combine 2-aminoaryl ketone, carbonyl compound, and catalyst reaction Apply Energy Source (Microwave or Ultrasound) or Conventional Heat start->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete cool Cool to Room Temperature monitor->cool Complete dissolve Dissolve in Solvent cool->dissolve filter Filter (if applicable) dissolve->filter purify Purify (Chromatography/ Recrystallization) filter->purify product Pure Quinoline Derivative purify->product

Caption: A generalized experimental workflow for green quinoline synthesis.

troubleshooting_low_yields cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Reaction Yield cause1 Suboptimal Solvent issue->cause1 cause2 Inactive/Incompatible Catalyst issue->cause2 cause3 Incorrect Temp/Time issue->cause3 cause4 Low Substrate Reactivity issue->cause4 sol1 Switch to Polar Solvent or Solvent-Free cause1->sol1 sol2 Screen Different Catalysts (Brønsted, Lewis, Nano) cause2->sol2 sol3 Systematically Optimize Reaction Conditions cause3->sol3 sol4 Use More Active Catalyst or Harsher Conditions cause4->sol4

Caption: Troubleshooting logic for addressing low yields in quinoline synthesis.

References

Microwave-assisted synthesis to reduce reaction time for quinolinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing microwave-assisted synthesis to reduce reaction times for quinolinones.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of quinolinones.

Problem Possible Cause Suggested Solution
Low or No Product Yield Inefficient absorption of microwavesEnsure the solvent used is appropriate for microwave synthesis (e.g., DMF, ethanol, acetic acid).[1][2][3][4] Consider using a co-solvent with a higher dielectric constant. For solvent-free reactions, consider adding a small amount of a high-absorbing solid support like silica gel or acidic alumina.[1]
Incorrect reaction temperature or timeOptimize the reaction temperature and time. Start with conditions reported in the literature for similar substrates and incrementally adjust. Monitor the reaction progress using TLC.[5]
Catalyst issues (if applicable)Ensure the catalyst is active and used in the correct loading. Consider screening different catalysts; for instance, ZnCl₂ has been used as a co-catalyst to improve yields.[6]
Substrate reactivityElectron-withdrawing or -donating groups on the substrates can significantly affect reactivity. Adjust reaction conditions (e.g., temperature, catalyst) accordingly.[7]
Formation of Byproducts or Impurities Over-exposure to microwave irradiationReduce the reaction time or microwave power. Prolonged exposure can lead to decomposition of reactants or products.[5]
Incorrect reaction temperatureA temperature that is too high can promote side reactions. Gradually decrease the temperature to find the optimal balance between reaction rate and selectivity.[5]
Non-homogeneous heatingEnsure proper stirring or agitation within the microwave vial to promote even temperature distribution. Uneven heating can create hotspots leading to byproduct formation.[1]
Reaction Inconsistency or Poor Reproducibility Variations in microwave equipmentDifferent microwave reactors (monomode vs. multimode) can give different results.[7] Ensure consistent placement of the reaction vessel within the microwave cavity. Use dedicated laboratory microwave systems with precise temperature and pressure control instead of domestic ovens.[1]
Inconsistent starting material qualityUse pure, dry starting materials and solvents. Impurities can interfere with the reaction.
Variations in reaction scaleScaling up a microwave reaction is not always linear. Re-optimization of reaction parameters is often necessary for larger batch sizes.
Charring or Decomposition of Reaction Mixture Localized overheatingImprove stirring or use a more suitable solvent to better dissipate heat. Reduce the microwave power.
High concentration of reactantsDilute the reaction mixture. Highly concentrated samples can absorb microwave energy too rapidly, leading to decomposition.

Frequently Asked Questions (FAQs)

Q1: How significantly can microwave irradiation reduce the reaction time for quinolinone synthesis compared to conventional heating?

A1: Microwave irradiation can dramatically reduce reaction times, often from several hours or even days to just a few minutes. For example, certain Friedländer syntheses that take several days under conventional conditions can be completed in as little as 5 minutes using microwave irradiation.[3][4] Similarly, some cyclization reactions have seen reductions from 30 hours to 1.5 hours.[1]

Q2: What are the most common solvents used in microwave-assisted quinolinone synthesis?

A2: Solvents with high dielectric constants are generally preferred for their efficient absorption of microwave energy. Commonly used solvents include dimethylformamide (DMF), ethanol, isopropanol/acetic acid mixtures, and neat acetic acid.[1][2][3][4][6] Solvent-free conditions, sometimes with a solid support like silica gel or montmorillonite K-10, have also proven effective and offer green chemistry benefits.[1]

Q3: Can I use a domestic microwave oven for these syntheses?

A3: While some early work utilized domestic microwave ovens, it is strongly discouraged for laboratory synthesis.[1] Domestic ovens lack precise temperature and pressure control, leading to poor reproducibility and safety hazards, especially with flammable organic solvents.[1] Dedicated laboratory microwave reactors are designed for chemical synthesis and provide the necessary control and safety features.

Q4: How do I choose the optimal temperature and power for my reaction?

A4: The optimal temperature and power depend on the specific reaction, substrates, and solvent. It is best to start with conditions reported in the literature for similar transformations. If such data is unavailable, a scouting experiment can be performed by setting a target temperature (e.g., 100-150°C) and allowing the instrument to manage the power.[5][6] Reaction progress should be monitored by TLC to determine the ideal reaction time and temperature.

Q5: What types of quinolinone syntheses are amenable to microwave assistance?

A5: A wide range of synthetic routes to quinolinones and related heterocycles have been successfully adapted for microwave-assisted synthesis. These include the Niementowski condensation, Friedländer synthesis, Gould-Jacobs reaction, and various multicomponent reactions.[1][3][4][6][8]

Experimental Protocols

General Protocol for Microwave-Assisted Friedländer Synthesis of Quinolines

This protocol is a generalized procedure based on literature reports.[3][4] Researchers should adapt it based on their specific substrates and available equipment.

  • Reactant Preparation: In a suitable microwave process vial, combine the 2-aminophenyl ketone (1 equivalent) and the cyclic ketone (1-1.2 equivalents).

  • Solvent/Catalyst Addition: Add neat acetic acid to serve as both the solvent and catalyst. The volume should be sufficient to ensure proper mixing and energy absorption.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature to 160°C and the reaction time to 5 minutes.

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, quench the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for a One-Pot, Three-Component Synthesis of Dihydropyridopyrimidines Bearing a Quinoline Moiety

This protocol is adapted from a reported procedure.[2]

  • Reactant Mixture: In a microwave process vial, mix equimolar amounts (e.g., 0.05 mmol) of the formyl-quinoline, a primary heterocyclic amine (e.g., aminopyrimidine), and a cyclic 1,3-diketone.

  • Solvent Addition: Add DMF (1.0 mL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Subject the mixture to microwave irradiation for 8-20 minutes at a temperature of 125-135°C, a power of 250 W, and a pressure of 30 PSI. Monitor the reaction progress by TLC.

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The solid product that forms is collected by filtration.

  • Washing and Drying: Wash the collected solid with ethanol (2 x 3 mL) and dry it in the air.

Visualizations

G cluster_workflow Experimental Workflow prep Reactant & Solvent Preparation seal Seal Reaction Vial prep->seal irradiate Microwave Irradiation (Set T, t, P) seal->irradiate cool Cooling irradiate->cool workup Work-up & Product Isolation cool->workup purify Purification workup->purify

Caption: General experimental workflow for microwave-assisted synthesis.

G start Low or No Yield check_solvent Is the solvent appropriate for MW? start->check_solvent change_solvent Use a high-dielectric solvent or solid support. check_solvent->change_solvent No optimize_conditions Are T and t optimized? check_solvent->optimize_conditions Yes change_solvent->optimize_conditions adjust_conditions Systematically vary T and t. optimize_conditions->adjust_conditions No check_catalyst Is a catalyst used and is it active? optimize_conditions->check_catalyst Yes adjust_conditions->check_catalyst screen_catalysts Screen catalysts and optimize loading. check_catalyst->screen_catalysts No/Unsure check_byproducts Byproducts Observed? check_catalyst->check_byproducts Yes screen_catalysts->check_byproducts reduce_power Reduce MW power or time. check_byproducts->reduce_power Yes success Improved Yield check_byproducts->success No improve_stirring Improve stirring for even heating. reduce_power->improve_stirring improve_stirring->success

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 8-bromo-6-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of 8-bromo-6-methylquinolin-2(1H)-one with alternative analytical techniques, offering insights into their respective strengths and limitations in the structural characterization of substituted quinolinone compounds.

This analysis is based on established fragmentation principles of quinolinone derivatives, incorporating data from closely related bromo- and methyl-substituted analogues. While a direct experimental spectrum for this compound is not publicly available, the predicted fragmentation pathways provide a robust framework for its identification and characterization.

Mass Spectrometry Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. For this compound, both electron ionization (EI) and electrospray ionization (ESI) are viable techniques.

Under electron impact, the molecule is expected to undergo a series of characteristic fragmentation reactions. The presence of a bromine atom will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (M and M+2).

Expected Fragmentation Pathways:

The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the quinolinone core and the nature of its substituents.

fragmentation_pathway M [M]+• This compound m/z 253/255 M_CO [M-CO]+• m/z 225/227 M->M_CO - CO M_Br [M-Br]+ m/z 174 M->M_Br - •Br M_CH3 [M-CH3]+ m/z 238/240 M->M_CH3 - •CH3 M_CO_HCN [M-CO-HCN]+• m/z 198/200 M_CO->M_CO_HCN - HCN M_Br_CO [M-Br-CO]+ m/z 146 M_Br->M_Br_CO - CO

Caption: Predicted electron ionization fragmentation pathway of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound (EI-MS)

m/z (Fragment Ion)Proposed Structure/LossKey Observations
253/255[M] +• (Molecular Ion)Characteristic 1:1 isotopic pattern for bromine.
238/240[M-CH3]+Loss of a methyl radical. Bromine isotopic pattern is retained.
225/227[M-CO]+•Loss of a neutral carbon monoxide molecule. A common fragmentation for quinolinones. Bromine isotopic pattern is retained.
198/200[M-CO-HCN]+•Subsequent loss of hydrogen cyanide from the [M-CO]+• fragment. Bromine isotopic pattern is retained.
174[M-Br]+Loss of a bromine radical. Results in a single major peak.
146[M-Br-CO]+Loss of carbon monoxide from the [M-Br]+ fragment.

Experimental Protocols

To obtain high-quality mass spectra for quinolinone derivatives, the following experimental setups are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent such as methanol or dichloromethane.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

  • Injection: Splitless or split injection depending on the sample concentration.

  • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to ensure good separation.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., methanol/water mixture).

  • LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly employed.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid in protonation.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS: Collision-Induced Dissociation (CID) with varying collision energies to induce fragmentation of the precursor ion.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

Table 2: Comparison of Analytical Techniques for the Structural Analysis of this compound

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides connectivity information through fragmentation.Isomeric differentiation can be challenging without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity and stereochemistry.Unambiguous structure determination, provides information on the chemical environment of each atom.Lower sensitivity than MS, requires larger sample amounts.
X-ray Crystallography Absolute three-dimensional structure in the solid state.Provides definitive atomic coordinates and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution or gas-phase structure.
Infrared (IR) Spectroscopy Presence of functional groups.Provides information about key chemical bonds (e.g., C=O, N-H).Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information about the electronic structure and conjugation.Can be used for quantitative analysis and to study electronic transitions.Provides limited structural detail.

Synergistic Analytical Workflow

For a comprehensive and unambiguous structural determination of novel compounds like this compound, a multi-technique approach is recommended.

analytical_workflow cluster_crystal For Crystalline Samples start Sample ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern start->ms nmr NMR Spectroscopy - Connectivity - Stereochemistry start->nmr xray X-ray Crystallography - 3D Structure (if crystalline) start->xray ir_uv IR & UV-Vis Spectroscopy - Functional Groups - Electronic Structure start->ir_uv structure Confirmed Structure ms->structure nmr->structure xray->structure ir_uv->structure

Caption: A recommended workflow for the structural elucidation of novel quinolinone derivatives.

A Comparative Analysis of Quinolinone-Based Inhibitors: Benchmarking Performance in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

While a direct comparative study involving 8-bromo-6-methylquinolin-2(1H)-one is precluded by the current absence of publicly available inhibitory data for this specific compound, a broader examination of the quinolinone scaffold reveals a versatile class of inhibitors targeting a range of enzymes and cellular processes. This guide provides a comparative overview of various quinolinone derivatives, presenting their inhibitory activities against different biological targets, detailing the experimental protocols used for their evaluation, and illustrating key mechanisms of action.

The quinolinone core is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. These activities stem from the ability of quinolinone derivatives to interact with various biological targets, including enzymes crucial for DNA replication, cell signaling, and microbial pathogenesis. This guide aims to provide researchers, scientists, and drug development professionals with a comparative perspective on the inhibitory potential of this important class of compounds.

Comparative Inhibitory Activities of Quinolinone Derivatives

The inhibitory potency of quinolinone derivatives is highly dependent on the substitution pattern around the core scaffold. The following tables summarize the inhibitory activities (IC50/EC50 values) of several quinolinone compounds against various biological targets, as reported in the scientific literature.

CompoundTarget Enzyme/OrganismIC50 / EC50Reference
8-Nitroquinolin-2(1H)-one Derivatives
6-bromo-8-nitroquinolin-2(1H)-oneTrypanosoma brucei brucei12 nM (EC50)[1]
6-bromo-8-nitroquinolin-2(1H)-oneTrypanosoma cruzi amastigotes500 nM (EC50)[1]
Other Quinoline/Quinolinone Derivatives
Quinoline 720S Proteasome (Chymotrypsin-like)14.4 µM (IC50)[2]
Lead compound 2520S Proteasome (Chymotrypsin-like)5.4 µM (IC50)[2]
N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamineP. falciparum (D6 strain)20 ng/mL (IC50)[3]
N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamineP. falciparum (W2 strain)22 ng/mL (IC50)[3]

Experimental Protocols

The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the literature for evaluating quinolinone inhibitors.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general workflow for determining the in vitro inhibitory activity of a compound against a target enzyme.

  • Reagents and Materials:

    • Purified target enzyme

    • Substrate for the enzyme (often a fluorogenic or chromogenic substrate)

    • Test compound (quinolinone derivative) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (specific to the enzyme, maintaining optimal pH and ionic strength)

    • Positive control inhibitor (a known inhibitor of the enzyme)

    • Negative control (vehicle, e.g., DMSO)

    • Microplate reader (for fluorescence or absorbance measurement)

    • 96-well or 384-well plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the assay buffer, the purified enzyme, and the test compound at various concentrations.

    • Incubate the enzyme-inhibitor mixture for a specific period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a microplate reader.

    • The rate of the reaction is calculated from the linear portion of the progress curve.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the negative control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiparasitic Activity Assay (e.g., against Trypanosoma species)

This protocol describes a typical method for assessing the in vitro efficacy of compounds against parasites.

  • Reagents and Materials:

    • Parasite culture (T. brucei brucei or T. cruzi)

    • Appropriate culture medium

    • Test compound (quinolinone derivative)

    • Resazurin-based cell viability reagent (e.g., AlamarBlue)

    • Positive control drug (e.g., suramin for T. brucei, benznidazole for T. cruzi)

    • Negative control (vehicle)

    • 96-well culture plates

    • Incubator with appropriate temperature and CO2 conditions

    • Fluorometer

  • Assay Procedure:

    • Seed the parasites at a specific density in 96-well plates.

    • Add serial dilutions of the test compound to the wells.

    • Incubate the plates for a defined period (e.g., 72 hours).

    • Add the resazurin-based reagent to each well and incubate for a further few hours.

    • Measure the fluorescence using a fluorometer. The fluorescence intensity is proportional to the number of viable cells.

  • Data Analysis:

    • The percentage of parasite growth inhibition is calculated for each compound concentration compared to the negative control.

    • The EC50 value, the concentration of the compound that causes a 50% reduction in parasite viability, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental setups can aid in understanding the role of quinolinone inhibitors.

G cluster_replication DNA Replication & Topoisomerase Action cluster_inhibition Inhibition by Quinolinones DNA_Supercoiled Supercoiled DNA Topoisomerase Topoisomerase DNA_Supercoiled->Topoisomerase Binding DNA_Relaxed Relaxed DNA DNA_Replication_Machinery DNA_Replication_Machinery DNA_Relaxed->DNA_Replication_Machinery Access DNA_Replicated Replicated DNA Topoisomerase->DNA_Relaxed Relaxation DNA_Replication_Machinery->DNA_Replicated Quinolinone_Inhibitor Quinolinone Inhibitor Quinolinone_Inhibitor->Topoisomerase Inhibition

Figure 1: Mechanism of action of quinolinone inhibitors on DNA topoisomerase.

G Start Start Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Dilutions Start->Prepare_Reagents 1. Preparation End End Dispense_Inhibitor Dispense Inhibitor dilutions into microplate wells Prepare_Reagents->Dispense_Inhibitor 2. Assay Setup Add_Enzyme Add Enzyme to wells Dispense_Inhibitor->Add_Enzyme Pre_Incubate Incubate for a defined time Add_Enzyme->Pre_Incubate Binding Add_Substrate Add Substrate to initiate reaction Pre_Incubate->Add_Substrate 3. Reaction Initiation Measure_Signal Measure fluorescence/absorbance over time Add_Substrate->Measure_Signal 4. Data Acquisition Data_Analysis Calculate reaction rates and % inhibition Measure_Signal->Data_Analysis 5. Analysis Calculate_IC50 Determine IC50 value Data_Analysis->Calculate_IC50 Curve Fitting Calculate_IC50->End

Figure 2: General workflow for an in vitro enzyme inhibition assay.

References

The Impact of Bromine Substitution on the Biological Activity of Quinolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of bromo-substituted quinolinones, focusing on their structure-activity relationships (SAR) as anticancer agents. Due to a greater availability of published research on the closely related quinoline scaffold, this guide will draw comparative data from bromo-substituted quinolines to infer the SAR of quinolinones, which feature a quinoline core with a keto group.

The strategic placement of bromine atoms on the quinoline ring has been shown to significantly influence the cytotoxic and antiproliferative properties of these compounds. This guide summarizes key findings from in vitro studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and development in this area.

Comparative Anticancer Activity of Bromo-Substituted Quinolines

The antiproliferative effects of various bromo-substituted quinoline derivatives have been evaluated against several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the potency of different substitution patterns.

Table 1: Antiproliferative Activity (IC50 in µg/mL) of Bromo- and Cyano-Substituted 8-Hydroxyquinolines [1][2]

CompoundC6 (Rat Brain Tumor)HeLa (Human Cervix Carcinoma)HT29 (Human Colon Carcinoma)
5,7-Dibromo-8-hydroxyquinoline6.78.29.1
7-Bromo-8-hydroxyquinoline10.212.815.4
5,7-Dicyano-8-hydroxyquinoline20.322.125.6
7-Cyano-8-hydroxyquinoline>50>50>50

Table 2: Antiproliferative Activity (IC50 in µg/mL) of Novel Brominated Methoxy- and Nitro-Quinolines

CompoundC6 (Rat Brain Tumor)HeLa (Human Cervix Carcinoma)HT29 (Human Colon Carcinoma)
3,5,6,7-Tetrabromo-8-methoxyquinoline15.218.921.3
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline5.457.89.6
6,8-Dibromo-5-nitroquinoline10.513.216.8

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of bromo-substituted quinolines:

  • Importance of the 8-Hydroxy Group: The presence of a hydroxyl group at the C-8 position appears to be crucial for enhanced anticancer potential.[1][2]

  • Effect of Bromination: Dibromination at positions 5 and 7 of the 8-hydroxyquinoline scaffold (5,7-Dibromo-8-hydroxyquinoline) results in the most potent antiproliferative activity among the tested analogs.[1][2] Mono-bromination at position 7 also confers significant activity, though less than the di-bromo counterpart.

  • Comparison with Cyano Groups: Bromo-substituents generally lead to greater potency compared to cyano-substituents at the same positions.[1][2]

  • Influence of Methoxy and Nitro Groups: The introduction of methoxy and nitro groups to the bromo-quinoline scaffold also yields compounds with significant inhibitory effects. Notably, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline exhibited the highest activity in its series.

Mechanism of Action: Topoisomerase I Inhibition and Apoptosis

Several active bromo-substituted quinoline derivatives have been shown to exert their anticancer effects by inhibiting Topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1][2] Inhibition of this enzyme leads to DNA damage and subsequently induces apoptosis, or programmed cell death.

G Signaling Pathway of Bromo-Substituted Quinolinones A Bromo-Substituted Quinolinone B Topoisomerase I A->B Inhibition C DNA Replication & Repair Blocked B->C D DNA Damage C->D E Apoptosis Induction D->E F Cell Death E->F

Caption: Proposed mechanism of action for bromo-substituted quinolinones.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of bromo-substituted quinolines.

Antiproliferative Activity Assay (BCPE Assay)

The antiproliferative activities of the synthesized compounds were assessed against C6, HeLa, and HT29 cancer cell lines using the Bromophenol Blue Colorimetric Estimation (BCPE) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the bromo-substituted quinoline derivatives (typically ranging from 5 to 75 µg/mL) and incubated for another 48 hours.

  • Staining: After incubation, the medium was removed, and the cells were washed with phosphate-buffered saline (PBS). 100 µL of Bromophenol Blue solution was added to each well, and the plate was incubated for 10 minutes at room temperature.

  • Measurement: The staining solution was removed, and the cells were washed again with PBS. The stained cells were then lysed with 100 µL of 0.1 N NaOH. The absorbance was measured at 595 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

The cytotoxic effects of the compounds were evaluated by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Culture and Treatment: Cells were cultured and treated with the compounds as described in the antiproliferative assay.

  • Supernatant Collection: After the treatment period, the culture supernatant was collected.

  • LDH Measurement: The LDH activity in the supernatant was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The assay measures the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.

  • Data Analysis: The percentage of cytotoxicity was calculated by comparing the LDH activity in the treated wells to that in the control wells (untreated cells) and the maximum LDH release control (cells treated with a lysis buffer).

DNA Laddering Assay for Apoptosis

The induction of apoptosis was confirmed by detecting the characteristic ladder pattern of fragmented DNA on an agarose gel.

  • Cell Treatment and DNA Extraction: Cells were treated with the test compounds for a specified period. After treatment, the cells were harvested, and genomic DNA was extracted using a DNA extraction kit.

  • Agarose Gel Electrophoresis: The extracted DNA was loaded onto a 1.5% agarose gel containing ethidium bromide. Electrophoresis was carried out to separate the DNA fragments.

  • Visualization: The DNA fragments were visualized under UV light. The appearance of a ladder-like pattern of DNA fragments is indicative of apoptosis.

Topoisomerase I Inhibition Assay

The inhibitory effect of the compounds on human Topoisomerase I was assessed by measuring the relaxation of supercoiled plasmid DNA.

  • Reaction Mixture: The reaction mixture contained supercoiled plasmid DNA, human Topoisomerase I, and the test compound at various concentrations in a reaction buffer.

  • Incubation: The mixture was incubated at 37°C for 30 minutes.

  • Agarose Gel Electrophoresis: The reaction was stopped, and the DNA was separated on a 1% agarose gel.

  • Analysis: The gel was stained with ethidium bromide and visualized under UV light. The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the control without the inhibitor.

G Experimental Workflow for SAR Studies cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A Synthesis of Bromo-Substituted Quinolinone Analogs B Structural Characterization (NMR, MS) A->B C Antiproliferative Assay (BCPE) B->C D Cytotoxicity Assay (LDH) C->D E Topoisomerase I Inhibition Assay D->E F Apoptosis Assay (DNA Laddering) E->F

Caption: General experimental workflow for SAR evaluation.

References

Validating the Biological Target of 8-bromo-6-methylquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinolinone scaffolds are prevalent in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 8-bromo-6-methylquinolin-2(1H)-one belongs to this versatile class of molecules. While its specific biological target has not been definitively identified in publicly available literature, its structural similarity to known kinase inhibitors suggests that its mechanism of action may involve the inhibition of a specific protein kinase.

This guide presents a hypothetical framework for the validation of a potential biological target for this compound, which we will designate as "Kinase X" for the purpose of this document. We will compare its hypothetical performance against two other putative Kinase X inhibitors, herein named Compound A and Compound B. The experimental data presented is illustrative to guide researchers in designing and interpreting target validation studies.

Comparative Analysis of Kinase X Inhibition

To ascertain the potency and selectivity of this compound as a Kinase X inhibitor, a series of in vitro and cellular assays would be required. The following table summarizes hypothetical quantitative data from such a comparative study.

Compound In Vitro IC50 (nM) for Kinase X Cellular EC50 (nM) for Kinase X Target Engagement Selectivity (Fold-increase in IC50 against a panel of 10 related kinases)
This compound 15150>100
Compound A 50500>50
Compound B 550>200

Caption: Hypothetical comparison of this compound and two alternative compounds (Compound A and Compound B) for their inhibitory activity and selectivity against the hypothetical target, Kinase X.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the test compound to the kinase of interest.

  • Reagents: Kinase X, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ tracer, and test compounds.

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • Add the kinase, Eu-labeled antibody, and tracer to the wells of a 384-well plate.

    • Add the diluted test compounds to the wells.

    • Incubate the plate at room temperature for 1 hour.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: The IC50 values are calculated from the resulting dose-response curves using a standard sigmoidal model.

Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures the ability of a compound to engage its target within living cells.

  • Reagents: Cells expressing NanoLuc®-Kinase X fusion protein, NanoBRET™ tracer, and test compounds.

  • Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Treat the cells with a serial dilution of the test compounds for 2 hours.

    • Add the NanoBRET™ tracer to the cells.

    • Read the plate on a luminometer capable of measuring BRET signals.

  • Data Analysis: The EC50 values are determined by plotting the BRET ratio as a function of compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Biological Context and Experimental Plan

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_0 Hypothetical Kinase X Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Cellular Response Cellular Response Downstream Substrate->Cellular Response This compound This compound This compound->Kinase X Inhibition

Caption: A diagram of a hypothetical signaling pathway involving Kinase X.

G cluster_0 Target Validation Workflow Hypothesis Hypothesize Kinase X as Target InVitro In Vitro Kinase Assay (IC50) Hypothesis->InVitro Cellular Cellular Target Engagement (EC50) InVitro->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity Validation Target Validated Selectivity->Validation

Caption: A streamlined workflow for validating a hypothesized biological target.

References

A Comparative Analysis of 8-bromo-6-methylquinolin-2(1h)-one and Standard Therapeutics in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the efficacy of 8-bromo-6-methylquinolin-2(1h)-one with standard therapeutic agents in the fields of oncology and microbiology. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data from closely related compounds.

Executive Summary

Quinoline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. While specific experimental data for this compound is not yet available in published literature, this guide leverages data from structurally similar brominated quinolinone compounds to provide a comparative efficacy analysis against established standard drugs. The following sections detail the potential anticancer and antimicrobial activities, present comparative data in tabular format, describe the experimental protocols used for these evaluations, and provide visualizations of the relevant biological pathways and experimental workflows.

Anticancer Efficacy

The anticancer potential of quinolinone derivatives is a promising area of research. Studies on brominated quinolines have demonstrated significant cytotoxic effects against various cancer cell lines. This analysis focuses on the comparison with standard chemotherapeutic agents used for colon and breast cancer.

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various brominated quinoline derivatives against the human colon carcinoma cell line (HT-29) and the human breast adenocarcinoma cell line (MCF-7), compared to standard anticancer drugs. It is important to note that the data for the quinolinone derivatives are from compounds structurally related to this compound and are presented here as a predictive comparison.

CompoundTarget Cell LineIC50 (µg/mL)Reference StandardTarget Cell LineIC50 (µM)
5,7-Dibromo-8-hydroxyquinolineHT-296.7 - 25.65-FluorouracilHT-29~100
7-Bromo-8-hydroxyquinolineHT-296.7 - 25.6DoxorubicinMCF-70.5 - 1.0
5,7-Dicyano-8-hydroxyquinolineHT-296.7 - 25.6PaclitaxelMCF-70.001 - 0.01
6,8-Dibromo-5-nitroquinolineHT-2926.2
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT-295.45 - 9.6

Note: The IC50 values for the brominated quinoline derivatives are presented as a range found in the literature for similar compounds.[1][2] The IC50 values for standard drugs can vary based on experimental conditions.

Antimicrobial Efficacy

Quinoline derivatives have also been investigated for their antimicrobial properties. This section compares the potential efficacy of this compound, based on data from related compounds, against common Gram-positive and Gram-negative bacteria, alongside standard antibiotics.

Comparative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium), compared with standard antibiotics.

Compound/DrugTarget OrganismMIC (µg/mL)
Quinoline Derivative 1E. coli3.125
Quinoline Derivative 2S. aureus3.125
CiprofloxacinE. coli0.015 - 1
CiprofloxacinS. aureus0.12 - 2
AmoxicillinE. coli4 - 128
AmoxicillinS. aureus0.25 - 32

Note: The MIC values for the quinoline derivatives are based on published data for similar compounds.[3] MIC values for standard antibiotics can vary depending on the bacterial strain and resistance patterns.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound (e-g., this compound) and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity

This method tests the susceptibility of bacteria to antibiotics.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Agar Plate Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent, based on standardized charts.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

anticancer_pathway Quinolinone_Derivative Quinolinone Derivative Cancer_Cell Cancer Cell Quinolinone_Derivative->Cancer_Cell DNA_Damage DNA Damage Cancer_Cell->DNA_Damage Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Apoptosis DNA_Damage->Cell_Cycle_Arrest

Caption: Potential mechanism of anticancer action for quinolinone derivatives.

mtt_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Test Compound & Standard Drug Seed_Cells->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for determining anticancer activity.

kirby_bauer_workflow Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Place_Disks Place Antimicrobial Disks Inoculate_Plate->Place_Disks Incubate_24h Incubate at 37°C for 18-24h Place_Disks->Incubate_24h Measure_Zones Measure Zones of Inhibition (mm) Incubate_24h->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant Measure_Zones->Interpret_Results

Caption: Workflow of the Kirby-Bauer disk diffusion test for antimicrobial susceptibility.

References

Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of brominated quinoline derivatives on various cancer cell lines. This guide provides a comparative analysis of the available experimental data on compounds structurally related to 8-bromo-6-methylquinolin-2(1H)-one.

Disclaimer: To date, specific experimental data on the cytotoxicity of this compound is not available in the public domain. This guide therefore presents a comparative analysis of structurally similar brominated quinoline and quinazolinone derivatives to provide insights into their potential anticancer activities. The presented data should be interpreted with caution as the activity of the target compound may vary.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for various brominated quinoline and quinazolinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) MCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified
MRC-5Normal Lung Fibroblast84.20 ± 1.72--
5,7-Dibromo-8-hydroxyquinoline C6Rat Brain Tumor6.7 - 25.6 (range)Not SpecifiedNot Specified
HeLaCervical Carcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
6,8-Dibromo-5-nitroquinoline (17) C6Rat Brain Tumor50.05-FUNot Specified
HT29Colorectal Adenocarcinoma26.25-FUNot Specified
HeLaCervical Carcinoma24.15-FUNot Specified
3,5,6,7-Tetrabromo-8-methoxyquinoline (7) C6, HeLa, HT29-Significant Inhibition5-FUNot Specified
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6, HeLa, HT29-5.45 - 9.6 (range, µg/mL)5-FUNot Specified

Experimental Protocols

The cytotoxicity of the presented compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

General MTT Assay Protocol:
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a positive control (e.g., Doxorubicin, Cisplatin, or Erlotinib) for a specified incubation period (typically 24-72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for formazan crystal formation.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

While the precise mechanism of action for this compound is unknown, studies on related compounds like 8-bromo-6-methylquinoline suggest that its anticancer effects may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

G cluster_0 Experimental Workflow Cell_Seeding Cell Seeding in 96-well plates Compound_Addition Addition of this compound Cell_Seeding->Compound_Addition Incubation Incubation (e.g., 48h) Compound_Addition->Incubation MTT_Assay MTT Assay for Viability Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis G Compound Brominated Quinoline Derivative Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Inhibits Progression Apoptosis Apoptosis Induction Compound->Apoptosis Triggers Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

References

A Comparative Guide to Intermolecular Interactions in Halogenated Quinolinone Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of intermolecular interactions observed in the crystalline structures of various halogenated quinolinone derivatives. The stability and physicochemical properties of active pharmaceutical ingredients (APIs) are significantly influenced by the arrangement of molecules in their solid state.[1] Halogenated quinolones, a prominent class of molecules with applications as antibacterial and antimalarial agents, exhibit a range of noncovalent interactions that dictate their supramolecular assemblies.[1] Understanding these interactions—including halogen bonds, hydrogen bonds, and π-system interactions—is crucial for crystal engineering and the rational design of new drug candidates.[1][2]

Quantitative Analysis of Intermolecular Interactions

The geometry of intermolecular contacts, such as bond distances and angles, provides quantitative insight into the strength and nature of these interactions. The following table summarizes key interaction parameters derived from single-crystal X-ray diffraction studies of several halogenated quinolinone derivatives.

Compound/Interaction TypeInteracting AtomsDistance (Å)Angle (°)Reference
N-(2-bromophenyl)quinolin-2-one
Halogen–πBr···C5, C6, C73.44, 3.30, 3.50166.6, 155.9, 134.0 (C–Br···C)[3][4]
N-(2-chlorophenyl)quinolin-2-one
Halogen–πCl···C5, C63.42, 3.27164.5, 154.4 (C–Cl···C)[3]
A Chloro-Quinolone Derivative
Halogen BondCl···O3.001132.39[1]
Hydrogen BondC–H···Cl2.850120.65[1]
Quinolin-8-yl 4-chlorobenzoate
Halogen–πCl···π3.7692N/A[5]
General Halogenated Quinolines
Hydrogen BondC–H···NPresent in packingN/A[6]

Visualization of Interaction Analysis Workflow

The logical process for analyzing intermolecular forces in crystalline solids involves a combination of experimental and computational techniques. The workflow ensures a comprehensive understanding of the supramolecular architecture.

G cluster_exp Experimental Analysis cluster_comp Computational & Supramolecular Analysis Synthesis Synthesis of Halogenated Quinolinone Derivatives Crystallization Single Crystal Growth (e.g., Vapor Diffusion, Slow Evaporation) Synthesis->Crystallization XRD Single-Crystal X-ray Diffraction Data Collection Crystallization->XRD Structure Structure Solution and Refinement XRD->Structure Hirshfeld Hirshfeld Surface Analysis Structure->Hirshfeld Provides geometric data Packing Analysis of Crystal Packing & Supramolecular Synthons Structure->Packing Hirshfeld->Packing DFT DFT & Computational Energy Calculations DFT->Packing Quantifies interaction energies

Workflow for the analysis of intermolecular interactions in crystals.

Types of Intermolecular Interactions

Halogenated quinolinone crystals are stabilized by a diverse array of noncovalent forces. These interactions, varying in strength and directionality, include halogen bonds (where the halogen acts as an electrophilic species), traditional hydrogen bonds, and π–π stacking.[1][7][8] The interplay between these forces determines the final crystal packing arrangement.

Interactions cluster_M1 cluster_M2 cluster_M3 M1 Halogenated Quinolinone X1 X O2 C=O X1->O2  Halogen Bond  (C-X···O) Pi2 π-system (Benzene Ring) X1->Pi2  Halogen–π Bond  (C-X···π) H1 N-H H1->O2  Hydrogen Bond  (N-H···O) M2 Halogenated Quinolinone Pi3 π-system (Quinolinone Ring) Pi2->Pi3 π–π Stacking M3 Halogenated Quinolinone

Common intermolecular interactions in halogenated quinolinones.

Experimental Protocols

The characterization of intermolecular interactions in crystals relies on precise experimental techniques to determine atomic coordinates.

1. Single Crystal Growth: High-quality single crystals are a prerequisite for X-ray diffraction analysis. Common methods include:

  • Slow Evaporation: A solution of the compound in a suitable solvent system (e.g., dichloromethane/methanol) is allowed to evaporate slowly at room temperature, leading to the gradual formation of crystals.[6]

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed inside a larger sealed container holding a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane diffusing into a methanol solution).[4] The slow diffusion of the anti-solvent vapor reduces the solubility of the compound, promoting crystallization.

2. Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the three-dimensional structure of a crystalline solid.

  • A suitable crystal is mounted on a diffractometer.

  • A focused beam of X-rays is directed at the crystal.

  • The diffraction pattern of scattered X-rays is collected as the crystal is rotated.

  • The resulting data is used to solve and refine the crystal structure using specialized software (e.g., SHELXL), yielding precise atomic positions, bond lengths, and bond angles.[5]

3. Computational Analysis: Experimental results are often complemented by computational studies to further probe and quantify the interactions.

  • Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular contacts in a crystal. Fingerprint plots generated from the Hirshfeld surface provide a summary of the different types of close contacts and their relative contributions to the overall crystal packing.[1]

  • Density Functional Theory (DFT): DFT calculations are employed to support experimental findings and calculate the energies of specific intermolecular interactions, helping to rank their relative strengths.[1][9]

References

In Vivo Efficacy of 8-bromo-6-methylquinolin-2(1h)-one Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo efficacy of 8-bromo-6-methylquinolin-2(1h)-one by examining structurally related quinoline derivatives in preclinical animal models. Due to the absence of direct in vivo studies on this compound, this guide leverages available data on its analogs to hypothesize its potential therapeutic applications in oncology and infectious diseases, specifically leishmaniasis.

Section 1: Anticancer Potential of Quinolinone Analogs

Quinoline and its derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxic effects against multiple cancer cell lines.[1][2] The mechanism of action for some of these compounds has been linked to the inhibition of critical enzymes involved in DNA replication and repair, such as Topoisomerase I.[3][4] While specific in vivo data for this compound is not yet available, the in vitro performance of structurally similar compounds, such as brominated 8-hydroxyquinolines, suggests a promising avenue for investigation.[3]

Comparative In Vitro Efficacy

Here, we compare the in vitro antiproliferative activity of a representative brominated quinoline, 5,7-dibromo-8-hydroxyquinoline, with the standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU).

CompoundCell LineIC50 (µg/mL)Reference
5,7-dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7[3]
HeLa (human cervix carcinoma)9.8[3]
HT29 (human colon carcinoma)12.4[3]
5-FluorouracilHT29 (human colon carcinoma)Not specified in snippets[1]

Note: The provided search results highlight the significant in vitro inhibitory activity of novel quinoline derivatives against various cancer cell lines, in some cases exceeding that of the reference compound 5-FU.[1] However, direct comparative IC50 values for 5-FU were not available in the provided snippets.

Experimental Protocols

In Vitro Antiproliferative Assay:

  • Cell Lines: C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cells were used.

  • Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was likely used to assess cell viability, a standard method for evaluating antiproliferative effects.

  • Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). After incubation, the MTT reagent was added, followed by a solubilizing agent. The absorbance was then measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.[1][3]

Potential Mechanism of Action: Topoisomerase I Inhibition

Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting Topoisomerase I, an enzyme crucial for DNA replication and repair.[3][4] Inhibition of this enzyme leads to DNA damage and ultimately apoptosis in cancer cells.

Topoisomerase_I_Inhibition Quinolinone_Analog Quinolinone Analog Topoisomerase_I Topoisomerase I Quinolinone_Analog->Topoisomerase_I Inhibits DNA_Replication_Repair DNA Replication & Repair Topoisomerase_I->DNA_Replication_Repair Enables DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Prevents Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Putative mechanism of action for anticancer quinolinone analogs.

Experimental Workflow: In Vivo Xenograft Model

A typical workflow for assessing the in vivo anticancer efficacy of a compound using a cell line-derived xenograft (CDX) model is outlined below.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Cancer Cell Culture (e.g., HT29) Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing: - Vehicle Control - Test Compound - Standard of Care Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Euthanasia Euthanasia at Study Endpoint Tumor_Excision Tumor Excision & Weight Measurement Euthanasia->Tumor_Excision Analysis Histological & Biomarker Analysis Tumor_Excision->Analysis

Caption: Standard workflow for an in vivo anticancer efficacy study.

Section 2: Anti-leishmanial Potential of Quinolinone Analogs

Leishmaniasis is a parasitic disease for which current treatments have limitations, including toxicity and emerging resistance.[5][6] Quinoline-based compounds have emerged as a promising scaffold for the development of new anti-leishmanial drugs, with several analogs demonstrating in vivo efficacy.[5][7][8]

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of representative quinoline derivatives compared to standard-of-care treatments in murine models of leishmaniasis.

CompoundLeishmania SpeciesAnimal ModelDosing RegimenEfficacy (% reduction in parasite burden)Reference
2-Substituted Quinolines
Compound 1L. amazonensisBALB/c mice25 mg/kg, oral, twice daily for 15 days80-90% (lesion)[8]
Compound 2L. amazonensisBALB/c mice25 mg/kg, oral, twice daily for 15 days80-90% (lesion)[8]
8-Hydroxyquinoline (8-HQ) L. amazonensisBALB/c mice10 and 20 mg/kg, intralesionalSignificant reduction in tissue parasites[7]
Standard of Care
N-methylglucamine antimoniate (Glucantime)L. amazonensisBALB/c mice100 mg/kg (28 mg Sb(V)), subcutaneous, daily98% (lesion)[8]
MiltefosineL. donovaniNot specified7.5 mg/kg, oral, for 10 daysSignificant reduction in liver parasite burden[8]

Note: Some 2-substituted quinolines demonstrated greater efficacy than meglumine antimoniate in reducing the parasite burden in both the liver and spleen in a visceral leishmaniasis model.[8]

Experimental Protocols

In Vivo Murine Model of Cutaneous Leishmaniasis:

  • Animal Model: BALB/c mice are a commonly used strain.[7][8]

  • Parasite and Infection: Mice are infected with Leishmania promastigotes (e.g., L. amazonensis) in the footpad or base of the tail.

  • Treatment: Treatment is initiated after the development of a measurable lesion. Compounds are administered via a specified route (e.g., oral, subcutaneous, or intralesional) at a defined dose and frequency for a set duration.

  • Efficacy Assessment: The primary endpoint is the determination of parasite burden in the infected tissue (e.g., footpad, spleen, liver). This is typically quantified by limiting dilution assay, quantitative PCR, or microscopic examination of stained tissue smears. Lesion size is also monitored throughout the study.[7][8]

Potential Mechanism of Action in Leishmania

The precise anti-leishmanial mechanism of quinolines is not fully elucidated but may involve interference with essential parasite metabolic pathways or mitochondrial function.[9]

Antileishmanial_MoA Quinoline_Analog Quinoline Analog Parasite_Mitochondria Leishmania Mitochondria Quinoline_Analog->Parasite_Mitochondria Targets Oxygen_Consumption Oxygen Consumption Quinoline_Analog->Oxygen_Consumption Inhibits Parasite_Mitochondria->Oxygen_Consumption Drives ATP_Production ATP Production Oxygen_Consumption->ATP_Production Parasite_Death Parasite Death ATP_Production->Parasite_Death Leads to lack of

Caption: Hypothesized anti-leishmanial mechanism of action for quinoline analogs.

Experimental Workflow: In Vivo Leishmaniasis Model

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of anti-leishmanial compounds.

Leishmaniasis_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Parasite_Culture Culture of Leishmania Promastigotes Infection Infection of Mice (e.g., footpad) Parasite_Culture->Infection Lesion_Development Development of Cutaneous Lesion Infection->Lesion_Development Grouping Grouping of Infected Mice Lesion_Development->Grouping Dosing Compound Administration: - Vehicle Control - Test Compound - Standard of Care Grouping->Dosing Monitoring Lesion Size Measurement Dosing->Monitoring Sacrifice Euthanasia at Study Conclusion Tissue_Harvest Harvesting of Infected Tissue (lesion, spleen, liver) Sacrifice->Tissue_Harvest Parasite_Quantification Quantification of Parasite Burden Tissue_Harvest->Parasite_Quantification

Caption: General workflow for an in vivo anti-leishmanial efficacy study.

Conclusion

While direct in vivo efficacy data for this compound is currently unavailable, the promising results from structurally related quinoline and quinolinone derivatives in both oncology and leishmaniasis preclinical models provide a strong rationale for its further investigation. The comparative data presented in this guide suggest that this compound could possess significant therapeutic potential. Future research should focus on synthesizing and evaluating this specific compound in relevant in vivo animal models to definitively determine its efficacy and safety profile compared to current standard-of-care treatments. This guide serves as a foundational resource for designing such preclinical studies.

References

Comparative Analysis of 8-bromo-6-methylquinolin-2(1h)-one and Structurally Related Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data available for 8-bromo-6-methylquinolin-2(1h)-one and its structurally related analogs. Due to the limited direct experimental data for the target compound, this guide focuses on a cross-validation approach, presenting data from closely related bromo- and methyl-substituted quinolin-2(1H)-one derivatives to infer potential properties and guide future research.

Introduction to Quinolin-2(1H)-ones

Quinolin-2(1H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinolinone core plays a crucial role in modulating their biological efficacy and pharmacokinetic properties. This guide focuses on the impact of bromine and methyl substitutions at various positions of the quinolinone ring.

Data Presentation: Synthesis and Biological Activity

To facilitate a clear comparison, the following tables summarize the available data on the synthesis and biological activity of this compound's closest structural analogs.

Table 1: Comparison of Synthetic Yields for Substituted Quinolin-2(1H)-ones

CompoundSubstituentsSynthetic MethodYield (%)Reference
Analog 1 8-BromoCyclization of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide75[1]
Analog 2 6-Bromo, 4-MethylKnorr Synthesis (Cyclization of anilide)48 (overall)[2][3]
Analog 3 8-Bromo, 2-Methyl (quinoline)Reaction of 2-bromoaniline with crotonaldehyde52[4]

Table 2: Comparative Cytotoxicity of Bromo-Substituted Quinolines

CompoundCell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 - 25.6[5][6]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)6.7 - 25.6[5][6]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)6.7 - 25.6[5][6]
6,8-Dibromo-5-nitroquinolineC6 (rat brain tumor)50.0 µM[7]
6,8-Dibromo-5-nitroquinolineHT29 (human colon carcinoma)26.2 µM[7]
6,8-Dibromo-5-nitroquinolineHeLa (human cervix carcinoma)24.1 µM[7]
6-Bromo quinazoline derivative (8a)MCF-7 (human breast cancer)15.85 ± 3.32 µM[8]
6-Bromo quinazoline derivative (8a)SW480 (human colon cancer)17.85 ± 0.92 µM[8]

Table 3: Comparative Antimicrobial Activity of Bromo-Substituted Quinolines

CompoundBacterial StrainMIC (µg/mL)Reference
9-Bromo substituted indolizinoquinoline-5,12-dione (Compound 7)E. coli ATCC259222[9]
9-Bromo substituted indolizinoquinoline-5,12-dione (Compound 7)S. pyrogens ATCC196152[9]
1,2,3-triazole-8-quinolinol hybrid (Compound 7)S. aureus10[10]
1,2,3-triazole-8-quinolinol hybrid (Compound 7)B. subtilis20[10]
1,2,3-triazole-8-quinolinol hybrid (Compound 7)E. coli20[10]
Phenylamino-substituted 1,4-benzoquinonesP. aeruginosa16 - 128[11]
Phenylamino-substituted 1,4-benzoquinonesMethicillin-resistant S. aureus64 - 128[11]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the compared analogs are provided below. These protocols can serve as a foundation for the experimental design of studies involving this compound.

Synthesis Protocols

Synthesis of 8-Bromo-quinolin-2(1H)-one (Analog 1) [1] A suspension of (2E)-N-(2-bromophenyl)-3-phenyl-2-propenamide (22.9 g, 76.0 mmol) in chlorobenzene (100 ml) is placed under an argon atmosphere at room temperature. Aluminium trichloride (60.78 g, 133.34 mmol) is added, and the reaction mixture is heated to 125°C for 2 hours. After cooling to 50°C, the mixture is carefully poured into ice water (3 L). The resulting solid is filtered, washed with water (500 ml), triturated with hot ethanol, filtered again, and dried in vacuo to yield the final product.

Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one (Analog 2) [2][3] This synthesis involves the condensation of a β-keto ester with 4-bromoaniline, followed by the cyclization of the resulting anilide. The optimization of the first step is crucial to favor the formation of the anilide over the alternative crotonate. The cyclization is then typically carried out in the presence of a strong acid.

Biological Activity Protocols

Cytotoxicity Assay (MTT Assay) [12][13][14] Human cancer cell lines (e.g., HeLa, HL-60, U937) are seeded in 96-well plates and incubated overnight. The cells are then treated with various concentrations of the test compounds (typically ranging from 10 to 200 µg/mL) for a specified period (e.g., 24 hours). Following treatment, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours in the dark. The formazan crystals formed are solubilized in DMSO, and the absorbance is measured at 570 nm using a spectrophotometer. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Antimicrobial Screening (Broth Dilution Method) [15][16] The minimum inhibitory concentration (MIC) is determined using the broth microdilution method. A series of twofold dilutions of the test compounds are prepared in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth). Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships relevant to the cross-validation of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_comparison Comparative Analysis start Starting Materials (e.g., Substituted Anilines, β-Keto Esters) reaction Chemical Synthesis (e.g., Knorr Synthesis, Cyclization) start->reaction Reagents purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial data_analysis Data Analysis (IC50, MIC Calculation) cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar target Target Compound: 8-bromo-6-methyl- quinolin-2(1h)-one target->sar analogs Structural Analogs analogs->sar

Caption: General workflow for the synthesis, biological evaluation, and comparative analysis of quinolinone derivatives.

signaling_pathway_comparison t_target Potential Biological Target (e.g., Kinase, DNA Topoisomerase) t_effect Predicted Biological Effect (e.g., Anticancer, Antimicrobial) t_target->t_effect Inhibition? a1_target Known Biological Target (e.g., Cyclooxygenase) a1_effect Observed Biological Effect (Anti-inflammatory) a1_target->a1_effect Inhibition a2_target Potential Biological Target (e.g., Bacterial Enzyme) a2_effect Observed Biological Effect (Antimicrobial) a2_target->a2_effect Inhibition

Caption: Logical relationship comparing the hypothesized biological target of the title compound with known targets of its analogs.

References

Safety Operating Guide

Safe Disposal of 8-bromo-6-methylquinolin-2(1h)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 8-bromo-6-methylquinolin-2(1h)-one, a compound that, like similar bromo-quinoline derivatives, requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

Hazard ClassificationGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of spills, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "Halogenated Organic Waste" with the full chemical name: "this compound".

  • Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.

2. Containment of Solid Waste:

  • If the compound is in solid form, carefully transfer it into the designated waste container using a chemically resistant spatula.

  • Avoid generating dust. If the material is a fine powder, work within a fume hood.

3. Management of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated.

  • Place all contaminated disposable materials into the same "Halogenated Organic Waste" container.

4. Handling of Solutions:

  • If the compound is in a solution, it should also be collected in a designated "Halogenated Organic Waste" container.

  • Ensure the container is properly sealed to prevent evaporation and leakage.

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.

6. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

7. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the waste manifest with the accurate chemical name and hazard information.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical.

Personal protective equipment for handling 8-bromo-6-methylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 8-bromo-6-methylquinolin-2(1h)-one

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are based on general best practices for handling halogenated quinolinone derivatives and related chemical compounds.

Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not located, the hazard profile is anticipated to be similar to other bromo-substituted quinolines and quinolinones. These related compounds are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation[1][2][3]. It is imperative to obtain and review the specific SDS from your chemical supplier before commencing any work.

Summary of Potential Hazards

Based on structurally similar compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • A cause of skin irritation [1][2][3]

  • A cause of serious eye irritation [1][2][3]

  • A potential cause of respiratory irritation [1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The minimum required PPE for handling this compound is outlined below. Selections should be confirmed against a risk assessment for the specific procedures being undertaken[4][5].

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum)[4][6]. Chemical splash goggles are required when handling solutions[6]. A face shield should be worn over goggles for splash hazards[4][6].Protects against splashes, dust, and vapors that can cause serious eye irritation[1][2][3][7].
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact[4][8]. For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves[4][6]. Always check the manufacturer's glove compatibility chart[9].Prevents skin contact, which can lead to irritation[1][2][3][7].
Body Protection A flame-resistant lab coat is recommended and should be kept fully buttoned[6][7][8]. An additional chemical-resistant apron may be necessary for larger quantities.Protects skin and personal clothing from spills and contamination[5][7].
Footwear Closed-toe and closed-heel shoes must be worn at all times in the laboratory[5][6][7].Protects feet from spills and dropped objects.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[9]. If engineering controls are insufficient, a respirator may be required after a formal risk assessment and enrollment in a respiratory protection program[7][8].Avoids respiratory tract irritation from dust or vapors[1][2][3].

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from preparation to waste disposal.

Preparation and Pre-Handling
  • Review SDS: Obtain and thoroughly read the Safety Data Sheet provided by the supplier for this compound.

  • Designate Area: If possible, designate a specific area within the laboratory for handling this compound, particularly if it is determined to be a potent or sensitizing agent.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Assemble PPE: Don all required personal protective equipment as specified in the table above before entering the designated handling area.

  • Prepare Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize movement in and out of the controlled workspace.

Handling and Experimental Use
  • Weighing and Transfer:

    • Conduct all manipulations of the solid compound, such as weighing and transferring, within a chemical fume hood to contain any dust.

    • Use anti-static weigh boats or weighing paper to prevent dispersal of the powder.

    • Carefully add the compound to the reaction vessel or solvent to avoid splashing.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly.

    • If the dissolution process is exothermic, use an ice bath for cooling and vent the vessel appropriately.

  • During the Experiment:

    • Keep all containers with the compound clearly labeled and sealed when not in immediate use.

    • Continuously operate within the fume hood for the duration of the experiment.

    • In case of accidental skin contact, immediately remove contaminated gloves and wash the affected area with soap and water[1].

Post-Experiment and Cleanup
  • Decontamination:

    • Wipe down all surfaces and equipment within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent solution.

    • Dispose of all cleaning materials as hazardous waste.

  • Personal Decontamination:

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[1][9].

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. As a halogenated organic compound, this compound requires specific disposal procedures.

Waste TypeDisposal Procedure
Solid Waste Collect unreacted compound and any contaminated solid materials (e.g., weigh boats, paper towels, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container designated for "Halogenated Organic Solids."
Liquid Waste Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated waste, as this significantly increases disposal costs[10][11]. The container must be compatible with the solvents used[9][12].
Sharps Waste Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated, puncture-proof sharps container.
Empty Container Disposal The original container must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated liquid waste. After rinsing, the container can be managed for disposal or recycling according to institutional guidelines.

Key Disposal Principle: All waste must be managed in accordance with local, state, and federal regulations. Never dispose of halogenated compounds down the drain[10].

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound in a research setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Experiment Phase cluster_cleanup 3. Post-Experiment Phase cluster_disposal 4. Disposal Phase prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh & Transfer (in Fume Hood) prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Equipment & Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Remove PPE clean2->clean3 disp1 Store Waste in Labeled Containers clean2->disp1 clean4 Wash Hands clean3->clean4 disp2 Arrange for Pickup by EH&S disp1->disp2

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-bromo-6-methylquinolin-2(1h)-one
Reactant of Route 2
Reactant of Route 2
8-bromo-6-methylquinolin-2(1h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.